molecular formula C53H102O6 B1208165 1,3-Dipalmitoyl-2-stearoyl glycerol CAS No. 2177-97-1

1,3-Dipalmitoyl-2-stearoyl glycerol

货号: B1208165
CAS 编号: 2177-97-1
分子量: 835.4 g/mol
InChI 键: QRJMBNGGFSPTQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dipalmitoyl-2-stearoyl glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. This compound levels decrease in rats with reduced food intake-induced energy depletion compared to fed rats.>TG(16:0/18:0/16:0), also known as triacylglycerol or triglyceride, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(16:0/18:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:0/18:0/16:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:0/18:0/16:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(16:0/18:0/16:0) can be biosynthesized from DG(16:0/18:0/0:0) and palmityl-CoA;  which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, TG(16:0/18:0/16:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(16:0/18:0/16:0) pathway.>TG(16:0/18:0/16:0) is a triacylglycerol 50:0.

属性

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJMBNGGFSPTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0043913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Dipalmitoyl-2-stearoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011), a mixed-acid triglyceride of significant interest in various scientific and industrial fields, including drug delivery and materials science.

Core Molecular Structure and Identification

1,3-Dipalmitoyl-2-stearoyl glycerol, also known as PSP (Palmitic-Stearic-Palmitic), is a triacylglycerol molecule. Its structure consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position.[1]

Key Identifiers:

IdentifierValue
Chemical Formula C₅₃H₁₀₂O₆[1][2]
Molecular Weight 835.4 g/mol [2]
CAS Number 2177-97-1[1][2]
Synonyms 1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG, TG(16:0/18:0/16:0)[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application.

Table of Physicochemical Data:

PropertyValueSource(s)
Physical State Solid at room temperature[2]
Melting Point ~59.5 °C[3]
Solubility Soluble in DMF (10 mg/ml)[1][2]
Polymorphism Exhibits polymorphism, with different crystalline forms (α, β', β) affecting its physical properties. The study of its binary phase behavior with 1,2-dipalmitoyl-3-stearoyl-sn-glycerol reveals complex melting and crystallization patterns.[4][5][6][7][8][9][10][11][12][13][14]
Crystal Structure The triclinic polymorphs of similar triglycerides have been studied, providing insight into the crystal packing.[4][6][8]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound. The following protocols are adapted from established methods for similar mixed-acid triglycerides.

Synthesis: Chemoenzymatic Approach

This method, adapted from the synthesis of other structured triglycerides, offers high regioselectivity.[15]

Experimental Workflow for Synthesis:

G A Step 1: Synthesis of 1,3-diglyceride B Esterification of glycerol with palmitic acid using a lipase (B570770) catalyst (e.g., Novozym 435) at 35°C for 8 hours. A->B C Step 2: Acylation with Stearic Acid B->C D Chemical acylation of the purified 1,3-dipalmitin (B116919) with stearoyl chloride in the presence of a base. C->D E Step 3: Purification D->E F Purification of the final product by column chromatography or crystallization. E->F

Caption: Chemoenzymatic synthesis workflow for this compound.

Purification: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the purification and analysis of this compound.[16][17][18][19]

HPLC Parameters (Adapted):

ParameterSpecification
Column C18 (ODS2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of acetone (B3395972) in acetonitrile
Flow Rate 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Temperature 30°C
Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound. Specific chemical shifts for the glycerol backbone protons and carbons can confirm the regiospecific placement of the fatty acids.[20]

Mass Spectrometry (MS): Mass spectrometry, particularly with soft ionization techniques like ESI or APCI, is used to determine the molecular weight and fatty acid composition. Fragmentation patterns in MS/MS can help elucidate the structure by showing the neutral loss of the constituent fatty acids.[21][22][23][24]

Applications in Drug Development

Triglycerides, including this compound, are valuable components in drug delivery systems, primarily in the formulation of liposomes and other lipid-based nanoparticles.[25][26][27][28][29]

Liposomal Drug Delivery Workflow:

G A Lipid Film Hydration B Dissolve this compound and other lipids in an organic solvent. Evaporate solvent to form a thin film. A->B C Hydration B->C D Hydrate the lipid film with an aqueous solution containing the drug to form multilamellar vesicles (MLVs). C->D E Size Reduction D->E F Extrude or sonicate the MLVs to produce small unilamellar vesicles (SUVs) of a desired size. E->F G Purification F->G H Remove unencapsulated drug by dialysis or size exclusion chromatography. G->H

Caption: General workflow for the preparation of liposomes for drug delivery.

The inclusion of specific triglycerides like this compound can influence the stability, drug loading capacity, and release characteristics of the liposomal formulation.

Biological Role and Signaling

The direct involvement of this compound in specific signaling pathways is not yet well-elucidated. However, its levels have been observed to decrease in rats experiencing energy depletion due to reduced food intake, suggesting a role in energy metabolism and storage.[1][2]

Hypothetical Signaling Pathway Involvement:

Further research is required to determine if this compound or its metabolites directly interact with cellular signaling cascades. A hypothetical pathway could involve its breakdown into diacylglycerol and fatty acids, which are known signaling molecules.

G A This compound B Lipase A->B C Diacylglycerol (DAG) + Fatty Acids B->C D Protein Kinase C (PKC) Activation C->D activates E Downstream Cellular Responses (e.g., proliferation, differentiation) D->E leads to

Caption: Hypothetical signaling pathway involving the metabolic products of this compound.

This guide serves as a foundational resource for professionals working with this compound. Further investigation into its biological functions and the development of standardized experimental protocols will undoubtedly expand its applications in research and industry.

References

Synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), a structured triglyceride with significant applications in the pharmaceutical and food industries. The document details both enzymatic and chemical synthesis routes, offering comprehensive experimental protocols for each methodology. Quantitative data from analogous synthetic procedures are summarized in structured tables to facilitate comparison. Additionally, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to be a core resource for researchers and professionals involved in lipid chemistry and drug development.

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol (SPS) is a symmetric structured triglyceride composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position. Structured lipids, such as SPS, are fats that have been modified from their natural state to alter their fatty acid composition and positional distribution. This targeted modification allows for the creation of lipids with specific physical, chemical, and nutritional properties.

The unique structure of SPS imparts upon it distinct melting characteristics and metabolic behaviors, making it a valuable component in various applications. In the pharmaceutical industry, structured triglycerides are utilized as excipients in drug delivery systems, such as solid lipid nanoparticles and nanostructured lipid carriers, to enhance the bioavailability of poorly water-soluble drugs. In the food industry, SPS and similar structured lipids are used as cocoa butter equivalents in confectionery, as well as in the formulation of infant formulas to mimic the fatty acid profile of human milk.

The synthesis of SPS can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are often favored due to their high specificity, which allows for precise control over the positional distribution of fatty acids, and milder reaction conditions, which minimize the formation of byproducts. Chemical synthesis, while potentially more cost-effective for large-scale production, often requires the use of protecting groups and may lead to a less specific distribution of fatty acids.

This guide will provide a detailed examination of both synthetic approaches, offering comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Enzymatic Synthesis of this compound

Enzymatic synthesis of SPS typically proceeds via a two-step pathway, which ensures the specific placement of the stearoyl group at the sn-2 position and the palmitoyl (B13399708) groups at the sn-1 and sn-3 positions. This method leverages the regioselectivity of certain lipases.

Two-Step Enzymatic Synthesis Workflow

The two-step enzymatic synthesis of this compound involves the following key stages:

  • Synthesis of 2-Stearoylglycerol (B51691) (sn-2-MSG): This initial step involves the selective esterification of glycerol with stearic acid at the sn-2 position. This can be achieved through direct enzymatic esterification or through the enzymatic alcoholysis of tristearin.

  • Esterification with Palmitic Acid: The resulting 2-stearoylglycerol is then esterified with palmitic acid or a palmitic acid derivative at the sn-1 and sn-3 positions using a 1,3-specific lipase (B570770).

Enzymatic Synthesis of SPS cluster_step1 Step 1: Synthesis of 2-Stearoylglycerol cluster_step2 Step 2: Esterification with Palmitic Acid Glycerol Glycerol MSG_Reaction Enzymatic Esterification (Non-specific Lipase) Glycerol->MSG_Reaction Stearic_Acid Stearic Acid Stearic_Acid->MSG_Reaction MSG_Product 2-Stearoylglycerol (sn-2-MSG) MSG_Reaction->MSG_Product SPS_Reaction Enzymatic Esterification (sn-1,3-specific Lipase) MSG_Product->SPS_Reaction Palmitic_Acid Palmitic Acid Palmitic_Acid->SPS_Reaction SPS_Product This compound (SPS) SPS_Reaction->SPS_Product

Figure 1: Two-Step Enzymatic Synthesis of SPS.
Experimental Protocol: Two-Step Enzymatic Synthesis

The following protocol is a representative procedure for the synthesis of SPS based on established methods for analogous structured triglycerides.

Step 1: Synthesis of 2-Stearoylglycerol (sn-2-MSG)

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid. The molar ratio of glycerol to stearic acid is a critical parameter and should be optimized.

  • Enzyme Addition: Add a non-specific lipase, such as immobilized Candida antarctica lipase B (Novozym 435), to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

  • Reaction Conditions: The reaction is carried out under vacuum to remove water produced during the esterification, which drives the reaction towards product formation. The temperature is maintained at a level suitable for the enzyme's activity, typically in the range of 60-70°C. The reaction is monitored over time (e.g., 24-48 hours) until maximum conversion to monoglycerides (B3428702) is achieved.

  • Purification of sn-2-MSG: Upon completion, the enzyme is removed by filtration. The resulting mixture of mono-, di-, and triglycerides is then purified to isolate the 2-stearoylglycerol. This can be achieved by fractional crystallization from an organic solvent such as acetone (B3395972) at low temperatures.

Step 2: Esterification with Palmitic Acid

  • Reaction Setup: The purified 2-stearoylglycerol is dissolved in a suitable solvent (e.g., hexane) in a reactor. Palmitic acid is then added to the mixture. A molar ratio of 2-stearoylglycerol to palmitic acid of 1:2.2 is often used to ensure complete esterification.

  • Enzyme Addition: A sn-1,3-specific lipase, such as immobilized Rhizomucor miehei lipase (Lipozyme RM IM), is added to the reaction mixture. The enzyme loading is typically around 10% (w/w) of the total substrates.

  • Reaction Conditions: The reaction is conducted at a temperature of 50-60°C with constant stirring for 12-24 hours.

  • Purification of SPS: After the reaction, the enzyme is filtered off. The solvent is removed under reduced pressure. The final product, this compound, can be purified from any remaining free fatty acids and mono- or diglycerides by short-path distillation or column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes representative quantitative data from studies on the enzymatic synthesis of structured triglycerides analogous to SPS.

ParameterStep 1: 2-Monoacylglycerol SynthesisStep 2: Structured Triglyceride SynthesisReference
Enzyme Candida antarctica lipase B (Novozym 435)Rhizomucor miehei lipase (Lipozyme RM IM)[1]
Substrates Glycerol, Fatty Acid2-Monoacylglycerol, Fatty Acid[1]
Temperature 60-70°C50-60°C[2]
Reaction Time 24-48 hours12-24 hours[2]
Solvent Solvent-freeHexane[2]
Yield Up to 97% (esterification)73% (alcoholysis to form 2-MAG)[1]
Purity >95% (after crystallization)>98% (after purification)[1]

Chemical Synthesis of this compound

Chemical synthesis of SPS offers an alternative to enzymatic methods and is often employed for large-scale production. However, to achieve the desired regioselectivity, a multi-step process involving the use of protecting groups is typically required.

Chemical Synthesis Workflow

A common chemical synthesis route for this compound involves the following steps:

  • Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol are protected, leaving the sn-2 hydroxyl group free for reaction. A common protecting group is the isopropylidene group, forming 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

  • Esterification at sn-2: The free hydroxyl group at the sn-2 position is esterified with stearic acid or its activated form (e.g., stearoyl chloride).

  • Deprotection: The protecting group is removed to liberate the hydroxyl groups at the sn-1 and sn-3 positions.

  • Esterification at sn-1 and sn-3: The hydroxyl groups at the sn-1 and sn-3 positions are then esterified with palmitic acid or its activated form.

Chemical Synthesis of SPS cluster_step1 Step 1: Protection cluster_step2 Step 2: sn-2 Esterification cluster_step3 Step 3: Deprotection cluster_step4 Step 4: sn-1,3 Esterification Glycerol Glycerol Protection Protection of sn-1,3-OH Glycerol->Protection Protected_Glycerol 1,3-Protected Glycerol Protection->Protected_Glycerol Esterification1 Esterification Protected_Glycerol->Esterification1 Stearoyl_Chloride Stearoyl Chloride Stearoyl_Chloride->Esterification1 Intermediate1 1,3-Protected 2-Stearoyl Glycerol Esterification1->Intermediate1 Deprotection Deprotection Intermediate1->Deprotection Intermediate2 2-Stearoyl Glycerol Deprotection->Intermediate2 Esterification2 Esterification Intermediate2->Esterification2 Palmitoyl_Chloride Palmitoyl Chloride Palmitoyl_Chloride->Esterification2 SPS_Product This compound Esterification2->SPS_Product

Figure 2: Chemical Synthesis of SPS using a Protecting Group Strategy.
Experimental Protocol: Chemical Synthesis

The following is a representative protocol for the chemical synthesis of SPS.

Step 1: Protection of Glycerol

  • Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). The reaction is typically carried out at room temperature.

  • The product is purified by distillation under reduced pressure.

Step 2: Esterification at sn-2

  • The purified solketal (B138546) is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., pyridine (B92270) or triethylamine) to act as an acid scavenger.

  • The solution is cooled in an ice bath, and stearoyl chloride is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed in vacuo to yield the protected 2-stearoyl glycerol.

Step 3: Deprotection

  • The protected 2-stearoyl glycerol is dissolved in a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran).

  • An acidic catalyst (e.g., dilute HCl or an acidic resin) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The acid is neutralized, and the solvent is removed. The crude 2-stearoyl glycerol is purified by column chromatography or crystallization.

Step 4: Esterification at sn-1 and sn-3

  • The purified 2-stearoyl glycerol is dissolved in an aprotic solvent with a base, similar to Step 2.

  • Palmitoyl chloride (at least 2 molar equivalents) is added dropwise at low temperature.

  • The reaction is worked up as in Step 2. The final product, this compound, is purified by crystallization or column chromatography.

Quantitative Data for Chemical Synthesis

The following table provides representative quantitative data for the chemical synthesis of triglycerides. Yields can vary significantly depending on the specific protecting groups, reagents, and purification methods used.

ParameterValue
Overall Yield 70-85%
Purity >99% (after purification)
Key Reagents Glycerol, Acetone, Stearoyl Chloride, Palmitoyl Chloride
Protecting Group Isopropylidene (from acetone)
Purification Methods Distillation, Crystallization, Column Chromatography

Conclusion

The synthesis of this compound can be effectively achieved through both enzymatic and chemical methodologies. Enzymatic synthesis offers high regioselectivity and mild reaction conditions, making it an attractive option for producing high-purity SPS, particularly for pharmaceutical applications. The two-step enzymatic process, involving the initial formation of 2-stearoylglycerol followed by esterification with palmitic acid, is a robust strategy to ensure the desired structure.

Chemical synthesis, while requiring the use of protecting groups to achieve regioselectivity, can be a more scalable and cost-effective approach for large-scale production. The choice between these methods will depend on the specific requirements of the application, including purity standards, production scale, and cost considerations.

This technical guide has provided detailed protocols and comparative data to serve as a comprehensive resource for researchers and professionals working with structured lipids. The provided workflows and experimental details offer a solid foundation for the successful synthesis and purification of this compound.

References

A Technical Guide to the Chemical Properties of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitoyl-2-stearoyl glycerol (B35011) (PSP) is a triglyceride of significant interest in various scientific fields, particularly in pharmaceutical sciences and material science. Its specific arrangement of fatty acids on the glycerol backbone imparts unique physicochemical properties that are crucial for its application in drug delivery systems, such as liposomes, and as a component in complex lipid-based formulations. This technical guide provides an in-depth overview of the core chemical properties of PSP, detailing experimental protocols for their determination and presenting quantitative data in a structured format. Furthermore, this guide illustrates key experimental workflows using diagrams to facilitate a deeper understanding of its analysis and application.

Physicochemical Properties

The chemical and physical properties of 1,3-dipalmitoyl-2-stearoyl glycerol are fundamental to its functionality. These properties are summarized in the tables below.

General Properties
PropertyValueReference
Chemical Name 1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate
Synonyms 1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG, TG(16:0/18:0/16:0)[1][2]
CAS Number 2177-97-1[1][2]
Molecular Formula C₅₃H₁₀₂O₆[1][2]
Molecular Weight 835.4 g/mol [1][2]
Appearance White solid[3]
Thermal Properties

The thermal behavior of PSP is critical for its application in formulations that may undergo temperature variations during manufacturing, storage, or administration.

PropertyValueExperimental ConditionsReference
Melting Point 59.5 °CNot specified
Melting Behavior Exhibits polymorphism (α, β', β forms)Dependent on cooling and heating rates[4][5]
Solubility

The solubility of PSP in various solvents is a key parameter for its processing and formulation development.

SolventSolubilityTemperatureReference
Dimethylformamide (DMF) 10 mg/mLNot specified[1][2]
Chloroform SolubleNot specified[3]
Dimethyl sulfoxide (B87167) (DMSO) SolubleNot specified[3]

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample during heating. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 20°C).

    • Ramp the temperature at a controlled heating rate (e.g., 0.1°C/min to 10°C/min) to a temperature above the final melting point (e.g., 80°C).[4]

    • Hold the sample at this temperature for a specified time (e.g., 10 minutes) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 0.1°C/min to 10°C/min) to the initial temperature to observe crystallization behavior.[4]

    • A second heating scan is often performed using the same conditions to analyze the sample with a consistent thermal history.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample seal Seal in Pan weigh->seal 5-10 mg load Load Sample & Reference seal->load calibrate Calibrate DSC calibrate->load run Run Thermal Program load->run Heating/Cooling Cycles analyze Analyze Thermogram run->analyze determine Determine Melting Point analyze->determine

Workflow for Determining Melting Point using DSC.
Determination of Solubility by Gravimetric Method

The gravimetric method provides a straightforward and accurate way to determine the solubility of a solid in a liquid solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Ensure there is undissolved solid to confirm saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter (e.g., 0.22 µm) to the syringe and filter the solution into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the dish using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature that will not degrade the solute.

    • Once the solvent is completely removed, cool the dish to room temperature in a desiccator.

    • Weigh the dish containing the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.

    • Calculate the solubility in units such as g/L or mg/mL.

Solubility_Workflow cluster_prep Solution Preparation cluster_separation Separation cluster_analysis Analysis mix Mix Excess Solute with Solvent equilibrate Equilibrate at Constant Temperature mix->equilibrate 24-48h agitation settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant settle->filter Collect known volume evaporate Evaporate Solvent filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate

Gravimetric Method for Solubility Determination.
Analysis of Polymorphism by Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction is a powerful technique to investigate the crystalline structure of materials, including the different polymorphic forms of triglycerides.

Methodology:

  • Sample Preparation:

    • The this compound sample is typically loaded into a sample holder, which can be a flat plate or a capillary tube.

    • To induce different polymorphic forms, the sample may be subjected to specific thermal treatments (e.g., rapid cooling, slow cooling, or annealing at specific temperatures) prior to analysis.[4][5]

  • Instrument Setup:

    • Place the sample in the XRD instrument.

    • Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

  • Data Collection:

    • Scan the sample over a range of 2θ angles to obtain the diffraction pattern. The range will depend on the expected d-spacings for the different polymorphs.

  • Data Analysis:

    • Analyze the positions (2θ angles) and intensities of the diffraction peaks.

    • Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

    • Identify the polymorphic form based on the characteristic short d-spacings:

      • α-form: A single strong peak around 4.15 Å.

      • β'-form: Two strong peaks around 3.8 Å and 4.2 Å.

      • β-form: A strong peak around 4.6 Å along with other weaker peaks.

Application in Drug Delivery: Liposome Formulation

This compound is utilized in the formulation of liposomes, which are vesicular structures used as drug delivery vehicles.[3]

Experimental Workflow for Liposome-Based Drug Delivery System Development

The development of a liposomal drug delivery system involves several key stages, from formulation to in vitro and in vivo evaluation.

Liposome_Development_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation lipid_selection Lipid Selection (e.g., PSP) drug_loading Drug Encapsulation lipid_selection->drug_loading liposome_formation Liposome Formation (Thin-film hydration) drug_loading->liposome_formation size_zeta Particle Size & Zeta Potential Analysis liposome_formation->size_zeta encapsulation_efficiency Encapsulation Efficiency size_zeta->encapsulation_efficiency morphology Morphology (TEM) encapsulation_efficiency->morphology release_study Drug Release Study morphology->release_study stability Stability Assessment release_study->stability cell_studies Cellular Uptake & Cytotoxicity stability->cell_studies pharmacokinetics Pharmacokinetics cell_studies->pharmacokinetics biodistribution Biodistribution pharmacokinetics->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy

Development Workflow for a Liposomal Drug Delivery System.
Protocol for In Vitro Drug Release Assay from Liposomes

An in vitro release assay is crucial to predict the in vivo performance of a liposomal formulation. A common method is the dialysis technique.

Methodology:

  • Preparation of Liposomal Formulation: Prepare drug-loaded liposomes containing this compound using a suitable method (e.g., thin-film hydration).

  • Dialysis Setup:

    • Place a known amount of the liposomal dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) in a beaker placed in a constant temperature water bath with gentle stirring.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Plot the cumulative drug release versus time to obtain the release profile.

Conclusion

This compound possesses well-defined chemical properties that are instrumental in its application, particularly in the pharmaceutical industry. Its thermal behavior, solubility, and polymorphic nature are critical parameters that must be carefully characterized to ensure the quality and performance of final products. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to effectively analyze and utilize this versatile triglyceride in their work. A thorough understanding of these properties and methodologies is essential for the rational design and development of advanced lipid-based systems.

References

An In-depth Technical Guide on 1,3-dipalmitoyl-2-stearoyl glycerol: Unraveling Its Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (PSP) is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position. While the overarching principles of triacylglycerol metabolism are well-established, the specific biological roles and metabolic fates of individual TAG species such as PSP are less understood. This technical guide synthesizes the currently available, though limited, scientific information regarding the biological significance of 1,3-dipalmitoyl-2-stearoyl glycerol, drawing upon general principles of saturated and structured triacylglycerol metabolism to infer its potential functions. This document also outlines relevant experimental approaches for its further investigation and highlights the current gaps in knowledge.

Introduction to this compound

Triacylglycerols are the primary form of energy storage in eukaryotes and play crucial roles in cellular signaling and membrane biology.[1][2][3] The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, can significantly influence the physical properties and metabolic processing of the TAG molecule.[4] this compound is a saturated triacylglycerol, meaning all its fatty acid chains lack double bonds. This structure confers a high melting point and a solid state at room temperature.[5]

The primary observation in the scientific literature regarding PSP is that its levels have been noted to decrease in the liver of rats experiencing energy depletion due to reduced food intake.[6][7] The physiological ramification of this specific alteration remains to be fully elucidated.

General Principles of Saturated Triacylglycerol Metabolism

The metabolism of dietary triacylglycerols is initiated in the gastrointestinal tract and involves a series of enzymatic processes. The general pathway for TAG metabolism provides a framework for understanding the likely fate of PSP.

Digestion and Absorption

Dietary TAGs are emulsified by bile salts in the small intestine to increase the surface area for enzymatic action. Pancreatic lipase (B570770), the primary enzyme for TAG digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[8] This process yields two free fatty acids and a 2-monoacylglycerol (2-MAG).

In the case of PSP, this would result in the release of two molecules of palmitic acid and one molecule of 2-stearoyl-glycerol. These products are then absorbed by enterocytes. Inside the enterocytes, the absorbed free fatty acids and 2-monoacylglycerols are re-esterified to form new triacylglycerols. These newly synthesized TAGs are then packaged into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body, such as the liver and adipose tissue, via the lymphatic system and bloodstream.[9]

Digestion_and_Absorption cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte PSP This compound (PSP) Palmitic_Acid 2x Palmitic Acid PSP->Palmitic_Acid Hydrolysis Stearoyl_MAG 2-Stearoyl-glycerol PSP->Stearoyl_MAG Hydrolysis Bile_Salts Bile Salts Bile_Salts->PSP Emulsification Pancreatic_Lipase Pancreatic Lipase Pancreatic_Lipase->PSP Catalysis Re_esterification Re-esterification Palmitic_Acid->Re_esterification Stearoyl_MAG->Re_esterification New_TAG Newly Synthesized TAGs Re_esterification->New_TAG Chylomicron Chylomicron Assembly New_TAG->Chylomicron

Figure 1: Digestion and Absorption of PSP.
Transport and Storage

Once in the bloodstream, the triacylglycerols within chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of capillary endothelial cells, primarily in adipose tissue and muscle.[10] This releases free fatty acids and glycerol. The fatty acids can then be taken up by adjacent cells. In adipose tissue, these fatty acids are re-esterified into triacylglycerols for storage within lipid droplets.[11] In muscle cells, they can be used as an immediate energy source through beta-oxidation.

Transport_and_Storage cluster_blood Bloodstream cluster_tissue Peripheral Tissues Chylomicron Chylomicron (containing TAGs) LPL Lipoprotein Lipase (LPL) Chylomicron->LPL Hydrolysis FFA Free Fatty Acids LPL->FFA Glycerol Glycerol LPL->Glycerol Adipocyte Adipocyte FFA->Adipocyte Muscle_Cell Muscle Cell FFA->Muscle_Cell Storage Storage as TAGs Adipocyte->Storage Energy Beta-oxidation for Energy Muscle_Cell->Energy

Figure 2: Transport and Storage of Fatty Acids from TAGs.

Potential Biological Roles and Effects

Due to the scarcity of direct research on this compound, its specific biological roles can only be inferred from the functions of saturated fatty acids and structured triacylglycerols in general.

  • Energy Storage: As a triacylglycerol, the primary role of PSP is undoubtedly as a dense form of energy storage.[1] The saturated nature of its constituent fatty acids, palmitic and stearic acid, means they can be efficiently packed, contributing to the formation of solid fat deposits.

  • Structural Component: While not a primary role for TAGs, the fatty acids released from PSP can be incorporated into other lipid species, such as phospholipids, which are essential components of cellular membranes. The high content of saturated fatty acids could influence membrane fluidity and the formation of lipid rafts.

  • Signaling Precursor: Fatty acids are precursors to a variety of signaling molecules. While palmitic and stearic acid are not as commonly associated with signaling cascades as unsaturated fatty acids, they can be modified to form active molecules.

Experimental Protocols for the Study of this compound

Advancing our understanding of PSP requires dedicated experimental investigation. Below are outlined general methodologies that can be adapted for the specific study of this triacylglycerol.

Quantification of PSP in Biological Samples

Objective: To determine the concentration of this compound in tissues and biological fluids.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Lipid Extraction: Lipids are extracted from the homogenized tissue or plasma sample using a solvent system such as chloroform:methanol (2:1, v/v), a method originally described by Folch et al.

  • Chromatographic Separation: The lipid extract is then subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used to separate different triacylglycerol species based on their hydrophobicity, which is determined by the length and degree of saturation of their fatty acid chains.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common method for ionizing TAGs. The mass-to-charge ratio (m/z) of the parent ion of PSP can be used for its identification.

  • Fragmentation Analysis: To confirm the identity and structure, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) of the parent ion will generate characteristic fragment ions corresponding to the loss of each fatty acid chain, allowing for the confirmation of the presence of two palmitic acids and one stearic acid.[12]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard, ideally a deuterated version of PSP.

LC_MS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction HPLC RP-HPLC Separation Extraction->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 (Parent Ion Detection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Fragment Ion Detection) CID->MS2 Quantification Quantification MS2->Quantification

Figure 3: LC-MS Workflow for PSP Quantification.
In Vitro Hydrolysis of PSP by Lipases

Objective: To determine the susceptibility of this compound to hydrolysis by various lipases.

Methodology: pH-Stat Titration Assay

  • Substrate Preparation: A fine emulsion of PSP is prepared using a surfactant such as gum arabic or bile salts to mimic physiological conditions.

  • Reaction Setup: The emulsion is placed in a thermostatically controlled reaction vessel at 37°C. The pH is maintained at a constant optimal value for the lipase being tested (e.g., pH 8.0 for pancreatic lipase) using a pH-stat apparatus that automatically adds a titrant (e.g., NaOH) to neutralize the free fatty acids released during hydrolysis.

  • Enzyme Addition: The reaction is initiated by the addition of a known amount of the lipase solution.

  • Monitoring Hydrolysis: The rate of addition of the titrant is recorded over time. This rate is directly proportional to the rate of fatty acid release and thus reflects the lipase activity.

  • Analysis of Products: At various time points, aliquots of the reaction mixture can be taken and the lipids extracted. The composition of the reaction products (unhydrolyzed PSP, diglycerides, monoglycerides, and free fatty acids) can be analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.[8]

Gaps in Knowledge and Future Directions

The current body of literature on this compound is sparse, presenting numerous opportunities for future research. Key areas that require investigation include:

  • Quantitative Distribution: There is a critical need for quantitative data on the concentration of PSP in various human and animal tissues, including adipose tissue, liver, muscle, and plasma, under different physiological and pathological conditions.

  • Specific Biological Functions: Research is required to move beyond the general role of TAGs and elucidate any specific functions of PSP. This could involve cell culture studies where cells are treated with PSP to observe effects on gene expression, signaling pathways, and cellular metabolism.

  • Metabolic Fate: Tracer studies using isotopically labeled PSP could be employed in animal models to track its absorption, distribution, and incorporation into different lipid pools, as well as its rate of catabolism.

  • Enzymatic Specificity: A detailed investigation of the specificity of various lipases (e.g., pancreatic lipase, lipoprotein lipase, hormone-sensitive lipase) for PSP is needed to understand its differential metabolism.

  • Clinical Relevance: Studies exploring the association between plasma or tissue levels of PSP and metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease could provide valuable insights into its potential role as a biomarker or therapeutic target.

Conclusion

This compound represents a specific molecular species of triacylglycerol whose biological significance is largely unexplored. Based on its structure, it is expected to serve as a compact energy reserve. Its metabolism is likely to follow the general pathways of dietary saturated fats, involving enzymatic hydrolysis, absorption, and transport. However, the specific nuances of its processing and its potential unique biological roles remain to be determined. The experimental approaches outlined in this guide provide a roadmap for future research that is essential to unravel the detailed biological functions of this and other specific triacylglycerol molecules, which will ultimately contribute to a more comprehensive understanding of lipid metabolism in health and disease.

References

An In-depth Technical Guide on the Natural Sources of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS) is a specific triacylglycerol (TAG) molecule with growing interest in various scientific fields, including pharmaceuticals and material science, due to its unique physical and chemical properties. This technical guide provides a comprehensive overview of the natural sources of SPS, focusing on its presence in cocoa butter and shea butter. It details experimental protocols for the extraction and quantification of SPS from these sources and presents a putative metabolic pathway for its biosynthesis and degradation based on general triglyceride metabolism.

Natural Sources of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

This compound is a symmetric triacylglycerol, meaning the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone are identical (palmitic acid), while the fatty acid at the sn-2 position is different (stearic acid). The primary natural sources identified for SPS are plant-derived fats, notably cocoa butter and shea butter.

Cocoa Butter (from Theobroma cacao)
Shea Butter (from Vitellaria paradoxa)

Shea butter is another significant natural source of symmetric triglycerides, extracted from the nuts of the African shea tree.[4] Its composition is rich in stearic and oleic acids.[4] The principal triacylglycerols in shea butter are stearic-oleic-stearic (SOS) and stearic-oleic-oleic (SOO).[5] While the presence of SPS in shea butter is plausible given its fatty acid composition, direct quantitative analysis of SPS in shea butter is not extensively documented in the available literature. One study on the triacylglycerol profile of shea butter from Chad identified ten molecular species of TAGs, with the major ones being distearyl-oleoyl-glycerol (SOS) and dioleyl-stearyl-glycerol (SOO).[6]

Table 1: Predominant Triacylglycerol Composition of Cocoa and Shea Butter

TriacylglycerolCocoa Butter (Theobroma cacao)Shea Butter (Vitellaria paradoxa)
POP ~15%[1]-
POS ~37-39%[1]Minor component
SOS ~25%[1]~31.2% (mean)[5]
SOO -~27.7% (mean)[5]
OOO -~10.8% (mean)[5]
SPS Present, but not typically quantifiedLikely present, but not typically quantified

Note: The concentrations are approximate and can vary depending on the origin and processing of the butter.

Experimental Protocols

Lipid Extraction from Natural Sources

The initial step in quantifying SPS is the efficient extraction of total lipids from the raw material. Two common and effective methods are the Soxhlet extraction and the Folch method.

This method is suitable for solid samples like cocoa beans or shea nuts and provides a high extraction yield.

Protocol:

  • Sample Preparation: Grind the cocoa beans or shea nuts into a fine powder to increase the surface area for extraction. Dry the powder in an oven to remove moisture.

  • Extraction:

    • Place a known weight of the dried powder (e.g., 10-20 g) into a cellulose (B213188) thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent, such as n-hexane or petroleum ether.[7]

    • Assemble the Soxhlet apparatus with a condenser and heat the solvent.

    • Allow the extraction to proceed for 6-8 hours, during which the solvent will repeatedly siphon through the sample, extracting the lipids.[8]

  • Solvent Removal: After extraction, evaporate the solvent from the collected lipid solution using a rotary evaporator to obtain the crude lipid extract.

  • Drying: Dry the lipid extract in a vacuum oven at a low temperature to remove any residual solvent.

The Folch method is a liquid-liquid extraction technique suitable for a variety of biological samples.[9][10][11][12][13]

Protocol:

  • Homogenization: Homogenize a known weight of the sample (e.g., ground cocoa nibs or shea butter) with a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. The solvent volume should be approximately 20 times the sample weight.[14]

  • Filtration: Filter the homogenate to separate the liquid extract from the solid residue.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate. Mix thoroughly and allow the phases to separate. This will result in a lower chloroform phase containing the lipids and an upper aqueous methanol phase with non-lipid components.

  • Isolation: Carefully collect the lower chloroform phase.

  • Solvent Removal: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.

Quantification of this compound (SPS)

Following lipid extraction, the concentration of SPS can be determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Reversed-phase C18 column

  • Evaporative Light Scattering Detector (ELSD)

Protocol:

  • Sample Preparation: Dissolve a known amount of the lipid extract in a suitable solvent, such as acetone (B3395972) or a mixture of acetonitrile (B52724) and dichloromethane (B109758).[2] Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and dichloromethane is commonly used for the separation of triglycerides.[2]

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: The ELSD is used for the detection of the separated triglycerides. The nebulizer and evaporator temperatures should be optimized for the specific mobile phase used.

  • Quantification:

    • Inject a known volume of the sample solution.

    • Identify the SPS peak based on its retention time, which can be confirmed by running a pure SPS standard.

    • Quantify the amount of SPS by comparing the peak area to a calibration curve generated using a series of SPS standards of known concentrations.

This method indirectly quantifies SPS by determining the fatty acid composition of the total triglycerides. While it doesn't directly measure intact SPS, it provides valuable information about the relative proportions of palmitic and stearic acids. For direct analysis of intact triglycerides by GC-MS, a high-temperature column and specific conditions are required.[15][16]

Protocol for Fatty Acid Methyl Ester (FAME) Analysis:

  • Saponification: Saponify a known amount of the lipid extract by refluxing with an alcoholic potassium hydroxide (B78521) solution.

  • Esterification: Acidify the mixture and extract the free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) by heating with a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

    • Mass Spectrometry: The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times.

  • Calculation: From the relative proportions of palmitic and stearic acid methyl esters, the potential abundance of different triglyceride combinations, including SPS, can be inferred.

Signaling and Metabolic Pathways

Specific signaling pathways directly involving this compound are not well-documented. However, as a triacylglycerol, its metabolism follows the general pathways of triglyceride digestion, absorption, biosynthesis, and degradation.

Digestion and Absorption of Dietary SPS

When consumed, SPS undergoes digestion primarily in the small intestine.

Digestion_Absorption SPS This compound (SPS) (in food) Emulsification Emulsification (Bile Salts) SPS->Emulsification PancreaticLipase Pancreatic Lipase (B570770) Emulsification->PancreaticLipase Hydrolysis at sn-1 and sn-3 Products 2-Stearoyl-glycerol + 2 Palmitic Acid PancreaticLipase->Products Micelle Mixed Micelles Products->Micelle Enterocyte Enterocyte (Intestinal Cell) Micelle->Enterocyte Absorption Resynthesis Re-synthesis to Triglycerides Enterocyte->Resynthesis Chylomicron Chylomicrons Resynthesis->Chylomicron Lymph Lymphatic System Chylomicron->Lymph

Caption: Digestion and absorption of dietary this compound.

The process begins with emulsification by bile salts, which breaks down large fat globules into smaller droplets. Pancreatic lipase then hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing the two palmitic acid molecules and leaving a 2-stearoyl-glycerol monoglyceride.[17][18][19][20] These products, along with bile salts, form mixed micelles, which facilitate their absorption into the intestinal cells (enterocytes).[17] Inside the enterocytes, the fatty acids and monoglycerides (B3428702) are re-esterified back into triglycerides, packaged into chylomicrons, and released into the lymphatic system for transport throughout the body.[21][22]

Biosynthesis of SPS (Putative Pathway)

The biosynthesis of triacylglycerols in plants occurs primarily through the Kennedy pathway.[22][23][24] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

Biosynthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->GPAT DGAT DGAT PalmitoylCoA->DGAT StearoylCoA Stearoyl-CoA LPAT LPAT StearoylCoA->LPAT LPA Lysophosphatidic Acid (1-Palmitoyl-G3P) GPAT->LPA LPA->LPAT PA Phosphatidic Acid (1-Palmitoyl-2-Stearoyl-G3P) LPAT->PA PAP PAP PA->PAP DAG Diacylglycerol (1-Palmitoyl-2-Stearoyl-Glycerol) PAP->DAG DAG->DGAT SPS This compound (SPS) DGAT->SPS

Caption: Putative biosynthesis of this compound via the Kennedy pathway.

The synthesis starts with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) with palmitoyl-CoA to form lysophosphatidic acid. Subsequently, lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position with stearoyl-CoA to yield phosphatidic acid. The phosphate (B84403) group is then removed by phosphatidic acid phosphatase (PAP) to form diacylglycerol. Finally, diacylglycerol acyltransferase (DGAT) acylates the sn-3 position with another molecule of palmitoyl-CoA to produce this compound.[24][25]

Degradation of Stored SPS (Lipolysis)

Stored SPS in adipose tissue serves as an energy reserve. When energy is required, SPS is broken down through lipolysis.

Lipolysis SPS This compound (SPS) ATGL Adipose Triglyceride Lipase (ATGL) SPS->ATGL DAG Diacylglycerol ATGL->DAG FattyAcids Palmitic Acid & Stearic Acid ATGL->FattyAcids HSL Hormone-Sensitive Lipase (HSL) DAG->HSL MAG Monoacylglycerol HSL->MAG HSL->FattyAcids MGL Monoacylglycerol Lipase (MGL) MAG->MGL Glycerol Glycerol MGL->Glycerol MGL->FattyAcids

Caption: Stepwise degradation of stored this compound (Lipolysis).

This process involves the sequential hydrolysis of fatty acids from the glycerol backbone by different lipases. Adipose triglyceride lipase (ATGL) initiates the process by removing a fatty acid from either the sn-1 or sn-3 position. Hormone-sensitive lipase (HSL) then acts on the resulting diacylglycerol. Finally, monoacylglycerol lipase (MGL) hydrolyzes the remaining monoacylglycerol to release the last fatty acid and a glycerol molecule.[9] The released fatty acids and glycerol can then be used for energy production.

Conclusion

This compound is a naturally occurring symmetric triacylglycerol found in plant-based fats, with cocoa butter and shea butter being the most prominent sources. While its exact concentration in these sources is not as well-documented as other major triglycerides, established analytical techniques such as HPLC-ELSD and GC-MS can be employed for its extraction and quantification. The metabolic fate of SPS follows the general pathways of triglyceride digestion, absorption, biosynthesis, and degradation. Further research is warranted to precisely quantify SPS in various natural sources and to elucidate any specific biological roles or signaling pathways it may be involved in, which could open new avenues for its application in the pharmaceutical and food industries.

References

The In Vivo Metabolism of 1,3-Dipalmitoyl-2-Stearoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), a structured triacylglycerol (TAG). While direct quantitative pharmacokinetic data for SPS is limited in publicly available literature, this document synthesizes established principles of lipid metabolism and data from analogous structured TAGs to delineate its metabolic pathway. The guide covers the digestion, absorption, chylomicron-mediated transport, and subsequent tissue-level metabolism of SPS. Particular emphasis is placed on the high bioavailability of stearic acid from the sn-2 position. Detailed experimental protocols for investigating the in vivo metabolism of structured TAGs are also provided, alongside illustrative diagrams of metabolic pathways and experimental workflows.

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol (SPS) is a symmetrical structured triacylglycerol characterized by palmitic acid (16:0) at the sn-1 and sn-3 positions and stearic acid (18:0) at the sn-2 position of the glycerol backbone.[1][2][3] The specific positioning of these fatty acids influences the physicochemical properties and metabolic fate of the molecule. Understanding the in vivo metabolism of SPS is crucial for its potential applications in nutrition, pharmaceuticals, and other biomedical fields. Levels of this compound have been observed to decrease in rats experiencing energy depletion due to reduced food intake when compared to fed rats.[1][2]

Digestion and Absorption

The metabolism of SPS begins in the gastrointestinal tract, where it undergoes enzymatic digestion prior to absorption.

Enzymatic Digestion

In the lumen of the small intestine, dietary triacylglycerols are primarily hydrolyzed by pancreatic lipase (B570770). This enzyme exhibits high regiospecificity for the sn-1 and sn-3 positions of the glycerol backbone. Consequently, the digestion of SPS yields two molecules of free palmitic acid and one molecule of 2-stearoyl-glycerol (2-SG).

Micellar Solubilization and Absorption

The products of lipolysis, namely free fatty acids and 2-monoacylglycerols, are emulsified by bile salts to form mixed micelles. These micelles facilitate the transport of these lipophilic molecules across the unstirred water layer to the apical membrane of the enterocytes for absorption. The uptake of 2-stearoyl-glycerol and palmitic acid into the enterocytes is believed to be mediated by both passive diffusion and protein-facilitated transport.[4]

Bioavailability of Constituent Fatty Acids

A critical aspect of SPS metabolism is the high bioavailability of stearic acid from the sn-2 position. Studies on triglycerides with stearic acid at different positions have shown that when stearic acid is at the sn-2 position, its absorption is significantly higher (approaching 98-99%) compared to when it is at the sn-1 or sn-3 positions. This is because 2-stearoyl-glycerol is readily absorbed, whereas free stearic acid can form insoluble calcium and magnesium soaps in the intestinal lumen, leading to reduced absorption.

Intracellular Metabolism in Enterocytes

Upon entering the enterocytes, the absorbed 2-stearoyl-glycerol and palmitic acid are re-esterified back into triacylglycerols.

Re-esterification

The primary pathway for TAG synthesis in enterocytes from dietary lipids is the monoacylglycerol pathway. In this pathway, 2-stearoyl-glycerol is acylated with two molecules of fatty acyl-CoA, predominantly palmitoyl-CoA in this case, to reform a triacylglycerol. This process is catalyzed by the enzymes monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[5] While some degree of remodeling can occur, a significant portion of the absorbed 2-stearoyl-glycerol is expected to be re-esterified to form TAGs that retain stearic acid at the sn-2 position.

Chylomicron Assembly and Secretion

The newly synthesized TAGs, along with cholesterol esters, phospholipids (B1166683), and apolipoproteins (primarily apolipoprotein B-48), are assembled into large lipoprotein particles called chylomicrons.[6] These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system, bypassing the portal circulation.

Systemic Transport and Metabolism

Chylomicrons are transported via the lymphatic vessels to the thoracic duct, where they enter the systemic circulation.

Lipoprotein Lipase (LPL) Mediated Hydrolysis

In the capillaries of peripheral tissues, particularly adipose tissue and skeletal muscle, the triacylglycerols within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL).[7] LPL, like pancreatic lipase, primarily acts on the sn-1 and sn-3 positions. This releases free palmitic acid, which can be taken up by the adjacent tissues for energy or storage. The resulting particle, now smaller and relatively enriched in cholesterol esters and 2-stearoyl-glycerol, is termed a chylomicron remnant. Some studies suggest that the fatty acid composition of the triglyceride can influence the rate of LPL-mediated hydrolysis.[8][9]

Hepatic Uptake of Chylomicron Remnants

Chylomicron remnants are rapidly cleared from the circulation by the liver through receptor-mediated endocytosis. In the liver, the remaining lipids, including 2-stearoyl-glycerol, can be hydrolyzed, re-esterified, and either stored as lipid droplets, oxidized for energy, or incorporated into very-low-density lipoproteins (VLDL) for secretion back into the bloodstream.

Quantitative Data

Table 1: Apparent Absorption of Stearic Acid from Different Triacylglycerol Positions in Rats

Triacylglycerol Stearic Acid Position Apparent Absorption (%) Reference
2-oleoyl-distearin (SOS) sn-1 and sn-3 37 (with Ca/Mg), 70 (without Ca/Mg) [10]
1-stearoyl-diolein (SOO) sn-1 55 (with Ca/Mg), 96 (without Ca/Mg) [10]
2-stearoyl-diolein (OSO) sn-2 98 (with Ca/Mg), 99 (without Ca/Mg) [10]
2-linoleoyl-1,3-distearoylglycerol (SLS) sn-1 and sn-3 68.3 [11]

| 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL) | sn-1(3) | 88.49 |[11] |

Table 2: Postprandial Plasma Triglyceride Response to Stearic Acid-Rich Structured Fat in Humans

Meal Type Peak Plasma Triglyceride Increase (mmol/L) Time to Peak Reference
Structured Stearic Acid-Rich Triacylglycerol 0.65 3 hours [12]
Cocoa Butter 1.39 3 hours [12]

| High-Oleate Sunflower Oil | 1.36 | 3 hours |[12] |

Experimental Protocols

Investigating the in vivo metabolism of structured triglycerides like SPS typically involves the use of stable isotope tracers coupled with advanced analytical techniques.

In Vivo Stable Isotope Tracer Study

Objective: To determine the absorption, plasma kinetics, and tissue distribution of this compound.

Protocol:

  • Tracer Synthesis: Synthesize SPS with a stable isotope label, for example, by incorporating deuterated stearic acid (d35-stearic acid) at the sn-2 position or 13C-labeled palmitic acid at the sn-1 and sn-3 positions.[13][14]

  • Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats, equipped with gastric and jugular vein catheters for oral administration of the tracer and serial blood sampling.

  • Dosing and Sample Collection:

    • Fast the animals overnight.

    • Administer a single oral gavage of the labeled SPS emulsified in an appropriate vehicle.

    • Collect serial blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-containing tubes.

    • At the end of the study (e.g., 24 hours), euthanize the animals and collect relevant tissues (liver, adipose tissue, skeletal muscle, heart, small intestine).

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Store plasma and tissue samples at -80°C until analysis.

Lipid Extraction

Objective: To extract total lipids from plasma and tissue homogenates.

Protocol (Modified Folch Method):

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Solvent Addition: To a known amount of plasma or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Extraction: Vortex the mixture vigorously and incubate at room temperature.

  • Phase Separation: Add a saline solution to induce phase separation. Centrifuge to separate the layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for analysis.

Analytical Methods

Objective: To identify and quantify the labeled and unlabeled fatty acids and triacylglycerols.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis:

  • Hydrolysis and Derivatization: Hydrolyze the lipid extract to release free fatty acids. Derivatize the fatty acids to form volatile esters (e.g., fatty acid methyl esters - FAMEs).

  • GC Separation: Separate the FAMEs on a suitable capillary GC column.

  • MS Detection: Detect and quantify the labeled and unlabeled fatty acids using a mass spectrometer.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Triacylglycerol Analysis:

  • LC Separation: Separate the intact triacylglycerol species in the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection: Utilize a tandem mass spectrometer to identify and quantify the different TAG species, including the labeled SPS and its metabolites.

Visualizations

Signaling Pathways and Logical Relationships

SPS_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cluster_tissue Peripheral Tissues (Adipose, Muscle) cluster_liver Liver SPS This compound (SPS) PL Pancreatic Lipase SPS->PL Digestion P Palmitic Acid PL->P SG 2-Stearoyl-glycerol PL->SG P_in Palmitic Acid P->P_in Absorption SG_in 2-Stearoyl-glycerol SG->SG_in Absorption TAG Resynthesized TAG P_in->TAG Re-esterification SG_in->TAG CM Chylomicron TAG->CM Assembly CM_circ Chylomicron CM->CM_circ Secretion into Lymph LPL Lipoprotein Lipase CM_circ->LPL Hydrolysis P_circ Palmitic Acid LPL->P_circ CMR Chylomicron Remnant LPL->CMR P_tissue Palmitic Acid P_circ->P_tissue Uptake CMR_liver Chylomicron Remnant CMR->CMR_liver Uptake Storage Storage P_tissue->Storage Storage (TAG) Energy Energy P_tissue->Energy Energy (Oxidation) Metabolism Metabolism CMR_liver->Metabolism

Caption: Metabolic pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Analysis Phase cluster_data_phase Data Analysis Phase start Animal Model Preparation (Catheterization) dosing Oral Gavage of Labeled SPS start->dosing sampling Serial Blood Sampling dosing->sampling tissue_collection Tissue Collection (End of Study) sampling->tissue_collection extraction Lipid Extraction (Plasma & Tissues) tissue_collection->extraction derivatization Fatty Acid Derivatization (for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis (Triacylglycerols) extraction->lcms gcms GC-MS Analysis (Fatty Acids) derivatization->gcms quantification Quantification of Labeled and Unlabeled Lipids gcms->quantification lcms->quantification pk_analysis Pharmacokinetic Analysis (Plasma) quantification->pk_analysis tissue_dist Tissue Distribution Analysis quantification->tissue_dist

Caption: Experimental workflow for in vivo SPS metabolism study.

Conclusion

The in vivo metabolism of this compound follows the general pathways of dietary triacylglycerol digestion, absorption, and transport. A key feature of SPS is the expected high bioavailability of its stearic acid component due to its positioning at the sn-2 location of the glycerol backbone. While specific quantitative pharmacokinetic data for SPS is lacking, the provided experimental protocols offer a robust framework for future in vivo studies. Further research is warranted to fully elucidate the metabolic fate and potential physiological effects of this structured triacylglycerol.

References

A Comprehensive Technical Guide to 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2177-97-1

Introduction

1,3-Dipalmitoyl-2-stearoyl glycerol (B35011) is a structured triacylglycerol (TAG) composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position. As a specific and well-defined lipid molecule, it serves as a valuable tool in lipid research, drug delivery system development, and the study of metabolic and signaling pathways. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, characterization, and its current and potential applications in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-dipalmitoyl-2-stearoyl glycerol is crucial for its application in various scientific disciplines. Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2177-97-1[1][2]
Molecular Formula C₅₃H₁₀₂O₆[1][2]
Molecular Weight 835.4 g/mol [1][2]
Physical State Solid at room temperature
Solubility Soluble in Dimethylformamide (DMF)[1][2]
Purity Typically ≥98%[1][2]

Synthesis and Characterization

The synthesis of this compound with high purity and regioselectivity is essential for its use in research and pharmaceutical applications. Enzymatic synthesis using sn-1,3 specific lipases is the preferred method to achieve the desired structure.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a two-step enzymatic synthesis of this compound.

Step 1: Synthesis of 2-Stearoyl Glycerol (2-SG)

  • Reaction Setup: In a temperature-controlled reactor, dissolve glycerol and a molar excess of a protecting group (e.g., isopropylidene) in a suitable solvent.

  • Esterification: Add stearic acid and an sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM) to the mixture.[3] The reaction is typically carried out under mild conditions (e.g., 40-60°C) with constant stirring.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is achieved.

  • Purification: After the reaction, remove the enzyme by filtration. The protecting group is then removed under acidic conditions. The resulting 2-stearoyl glycerol is purified by column chromatography or crystallization.

Step 2: Esterification with Palmitic Acid

  • Reaction Setup: Dissolve the purified 2-stearoyl glycerol and a molar excess of palmitic acid in a solvent-free system or a minimal amount of a suitable solvent.

  • Esterification: Add an sn-1,3 specific lipase to the mixture. The reaction conditions are similar to the first step.

  • Monitoring and Purification: Monitor the reaction as described above. The final product, this compound, is purified by crystallization or column chromatography to achieve high purity.

Experimental Protocol: Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isopropanol) and a polar solvent (e.g., acetone (B3395972) or methanol) is commonly employed.

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection and quantification.[5]

  • Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., chloroform (B151607) or hexane) before injection.

Differential Scanning Calorimetry (DSC)

  • Principle: DSC is used to determine the melting and crystallization behavior of the lipid.[6]

  • Procedure: A small, accurately weighed sample is placed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles).[5][6] The heat flow to or from the sample is measured as a function of temperature.

  • Data Analysis: The resulting thermogram provides information on melting point, enthalpy of fusion, and polymorphic transitions.[6]

Applications in Drug Development

The unique physicochemical properties of this compound make it a promising excipient in drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs).

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers that utilize a solid lipid matrix to encapsulate therapeutic agents.[7][8][9][10] The solid nature of the lipid core can protect drugs from degradation and provide controlled release.[9][10] this compound, with its high melting point and stable crystalline structure, can serve as a key component of the solid lipid matrix in SLNs.

Below is a diagram illustrating the general workflow for the preparation of drug-loaded SLNs using this compound.

SLN_Preparation_Workflow A Lipid Phase Preparation E Homogenization A->E B 1,3-Dipalmitoyl-2-Stearoyl Glycerol + Drug B->A C Aqueous Phase Preparation C->E D Surfactant Solution D->C F High-Pressure Homogenization or Ultrasonication E->F G Cooling & Solidification F->G H Drug-Loaded SLNs G->H

SLN Preparation Workflow

Role in Biological Signaling Pathways

While direct signaling roles of this compound are not yet fully elucidated, its metabolism is integrated into the broader context of triacylglycerol synthesis and lipolysis, which generates signaling intermediates.[11][12][13]

The breakdown of TAGs by lipases releases fatty acids and diacylglycerols (DAGs), both of which are known to act as second messengers in various signaling cascades.[11][12] For instance, DAGs are key activators of protein kinase C (PKC) isoforms, which are involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.[11] Fatty acids released from TAG stores can also act as signaling molecules, influencing gene expression through transcription factors like peroxisome proliferator-activated receptors (PPARs).[11][14]

The following diagram illustrates the central role of triacylglycerol metabolism in generating signaling molecules.

TAG_Metabolism_Signaling TAG Triacylglycerol (e.g., this compound) Lipases Lipases (ATGL, HSL) TAG->Lipases Lipolysis DAG Diacylglycerol (DAG) Lipases->DAG FA Fatty Acids (Palmitic Acid, Stearic Acid) Lipases->FA PKC Protein Kinase C (PKC) DAG->PKC activates PPARs PPARs FA->PPARs activates Cellular_Responses Cellular Responses (Gene Expression, Proliferation, etc.) PKC->Cellular_Responses PPARs->Cellular_Responses

Triacylglycerol Metabolism and Signaling

Conclusion

This compound is a well-defined structured lipid with significant potential in both fundamental research and pharmaceutical development. Its precise chemical structure allows for the systematic investigation of lipid-protein interactions and the physical properties of lipid-based drug delivery systems. Further research into its specific roles in cellular signaling and its optimization as a pharmaceutical excipient is warranted and holds promise for advancing our understanding of lipid biology and improving drug efficacy and safety.

References

An In-depth Technical Guide to 1,3-dipalmitoyl-2-stearoyl glycerol (GPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (GPS), a saturated triglyceride. This document also explores the broader context of triglyceride metabolism and its regulation.

Core Data Presentation

The quantitative data for 1,3-dipalmitoyl-2-stearoyl glycerol are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅₃H₁₀₂O₆[1]
Molecular Weight ( g/mol ) 835.4[1]
CAS Number 2177-97-1[1]
Synonyms 1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG, TG(16:0/18:0/16:0)[1]
Physical State Solid[1]
Solubility Soluble in DMF (10 mg/ml)[1]
Storage Temperature -20°C[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Chemoenzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of structured triglycerides.[2][3][4][5][6] It involves a two-step enzymatic process.

Step 1: Synthesis of 2-stearoyl-glycerol

  • Reaction Setup: In a temperature-controlled reactor, combine tristearin (B179404) with ethanol (B145695) in an organic solvent.

  • Enzymatic Reaction: Introduce a sn-1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei) to catalyze the alcoholysis. This selectively removes the fatty acids at the sn-1 and sn-3 positions.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the desired formation of 2-monostearin is achieved.

  • Isolation and Purification: Isolate the 2-monostearin product by crystallization and purify it to remove unreacted substrates and byproducts.

Step 2: Esterification to form this compound

  • Reaction Setup: Combine the purified 2-stearoyl-glycerol with palmitic acid in a solvent-free system or a suitable organic solvent.

  • Enzymatic Esterification: Add the same sn-1,3-regiospecific lipase to catalyze the esterification of palmitic acid to the sn-1 and sn-3 positions of the glycerol backbone.

  • Purification: Purify the final product, this compound, using column chromatography to achieve high purity.

Characterization by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol is adapted from established methods for the analysis of triglycerides.[7][8][9][10][11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., hexane/isopropanol) to create a stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-ELSD System and Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents, such as:

      • Solvent A: Acetonitrile

      • Solvent B: Isopropanol/Hexane mixture

    • Gradient Program: Develop a gradient program that allows for the separation of the triglyceride from potential impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • ELSD Settings:

      • Nebulizer Temperature: Set according to the solvent volatility.

      • Evaporator Temperature: Set to ensure complete evaporation of the mobile phase.

      • Gas Flow Rate: Optimize for signal intensity and stability.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, determined by running a standard if available.

    • Quantify the purity of the synthesized product by calculating the peak area percentage.

Characterization by Mass Spectrometry (MS)

This protocol outlines a general approach for the mass spectrometric analysis of triglycerides.[12][13][14][15]

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent compatible with the ionization source (e.g., methanol/chloroform with a small amount of ammonium (B1175870) acetate (B1210297) for electrospray ionization).

  • Mass Spectrometry System and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

    • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for triglycerides.

    • Analysis Mode: Operate in positive ion mode to detect protonated molecules [M+H]⁺ or adducts such as [M+NH₄]⁺ or [M+Na]⁺.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the triglyceride (e.g., m/z 800-900).

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it to the theoretical exact mass of this compound (C₅₃H₁₀₂O₆).

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. The fragmentation will confirm the fatty acid composition and their positions on the glycerol backbone. Characteristic neutral losses of the fatty acid chains will be observed.

Signaling Pathways and Workflows

This section provides diagrams created using the DOT language to visualize relevant biological pathways and experimental workflows.

General Triglyceride Metabolism

The following diagram illustrates the central pathways of triglyceride metabolism in the body.

Triglyceride Metabolism cluster_ingestion Dietary Intake cluster_digestion Digestion & Absorption cluster_transport Transport cluster_storage Storage cluster_liver Liver Metabolism cluster_utilization Utilization Dietary_Fats Dietary Triglycerides Intestinal_Lumen Intestinal Lumen (Lipolysis) Dietary_Fats->Intestinal_Lumen Ingestion Enterocytes Enterocytes (Re-esterification) Intestinal_Lumen->Enterocytes Absorption of Fatty Acids & Monoglycerides Chylomicrons Chylomicrons Enterocytes->Chylomicrons Assembly Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion Adipose_Tissue Adipose Tissue (Storage as Triglycerides) Bloodstream->Adipose_Tissue Lipoprotein Lipase Liver Liver Bloodstream->Liver Chylomicron Remnants Peripheral_Tissues Peripheral Tissues (e.g., Muscle) Bloodstream->Peripheral_Tissues Lipoprotein Lipase Adipose_Tissue->Bloodstream Lipolysis (Hormone-sensitive Lipase) VLDL VLDL Liver->VLDL Synthesis & Secretion VLDL->Bloodstream Transport Beta_Oxidation β-Oxidation Peripheral_Tissues->Beta_Oxidation Fatty Acid Uptake Energy Energy (ATP) Beta_Oxidation->Energy ATP Production

Caption: Overview of Triglyceride Metabolism.

Insulin (B600854) Signaling Pathway in Triglyceride Synthesis

This diagram illustrates the signaling cascade initiated by insulin that leads to the synthesis of triglycerides in adipocytes.[16][17][18][19]

Insulin Signaling and Triglyceride Synthesis Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes SREBP1c SREBP-1c Activation Akt->SREBP1c Activates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases Glycolysis Glycolysis Glucose_Uptake->Glycolysis Glycerol_3_Phosphate Glycerol-3-Phosphate Glycolysis->Glycerol_3_Phosphate Triglycerides Triglyceride Synthesis Glycerol_3_Phosphate->Triglycerides Esterification with Lipogenic_Genes Lipogenic Gene Expression SREBP1c->Lipogenic_Genes Upregulates Fatty_Acid_Synthase Fatty Acid Synthase Lipogenic_Genes->Fatty_Acid_Synthase Increases Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Synthesizes Fatty_Acids->Triglycerides

Caption: Insulin-mediated Triglyceride Synthesis.

Experimental Workflow for Synthesis and Characterization

The logical flow of synthesizing and characterizing this compound is depicted in the following diagram.

Experimental Workflow Start Start: Synthesis Step1 Step 1: Synthesis of 2-stearoyl-glycerol Start->Step1 Purification1 Purification of 2-stearoyl-glycerol Step1->Purification1 Step2 Step 2: Esterification with Palmitic Acid Purification1->Step2 Purification2 Purification of GPS Step2->Purification2 Characterization Characterization Purification2->Characterization HPLC HPLC-ELSD Analysis Characterization->HPLC MS Mass Spectrometry Analysis Characterization->MS Purity Purity Assessment HPLC->Purity Structure Structural Confirmation MS->Structure End End Purity->End Structure->End

Caption: Synthesis and Characterization Workflow.

References

Navigating the Solubility Landscape of 1,3-Dipalmitoyl-2-Stearoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (PSP), a symmetrical triglyceride of significant interest in pharmaceutical and lipid-based formulation development. Understanding the solubility of PSP in various solvents is critical for its purification, formulation, and application in diverse delivery systems.

Quantitative Solubility Data

SoluteSolventTemperature (°C)SolubilityData Type
1,3-Dipalmitoyl-2-stearoyl glycerol (PSP) Dimethylformamide (DMF)Not Specified10 mg/mL[1][2]Quantitative
1,3-Dipalmitoyl-2-oleoyl glycerolDimethylformamide (DMF)Not Specified2 mg/mLQuantitative
1,3-Dipalmitoyl-2-oleoyl glycerolEthanolNot Specified2 mg/mLQuantitative
1,3-Distearoyl-2-oleoylglycerol (SOS)ChloroformNot Specified10 mg/mL[3]Quantitative
Triglycerides (general)Acetone (B3395972)Low to AmbientLimited Solubility[3]Qualitative
Triglycerides (general)Hexane (B92381)Low to AmbientLimited Solubility[3]Qualitative
Triglycerides (general)EthanolColdSparingly Soluble[3]Qualitative
TristearinChloroformNot SpecifiedSoluble[3]Qualitative
TristearinAcetoneNot SpecifiedVery Soluble[3]Qualitative
TristearinEthanolNot SpecifiedInsoluble[3]Qualitative

Note on Qualitative Data: The limited solubility of symmetrical triglycerides like PSP in solvents such as acetone and hexane at lower temperatures is a principle often utilized in their purification through crystallization.[3] Generally, the solubility of triglycerides in organic solvents tends to increase with temperature.[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for formulation development. Several well-established methods can be employed. The following sections detail the methodologies for three commonly used techniques.

Isothermal Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid and liquid phases, centrifugation or filtration using a chemically compatible syringe filter (e.g., PTFE) is recommended.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of PSP in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD), or a gravimetric method.

  • Calculation: The solubility is expressed as the concentration of PSP in the saturated solution (e.g., in mg/mL or g/L).

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining the solubility of a solid in a solvent, particularly when an analytical standard for HPLC is not available.

Methodology:

  • Preparation of a Saturated Solution: As with the shake-flask method, prepare a saturated solution of PSP in the chosen solvent by adding an excess of the solid and allowing it to equilibrate at a constant temperature with agitation.

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

  • Aliquot Collection: Accurately transfer a known volume or mass of the clear supernatant into a pre-weighed, solvent-resistant container (e.g., a glass vial or evaporating dish).

  • Solvent Evaporation: Carefully evaporate the solvent from the aliquot under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the PSP.

  • Mass Determination: Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it. The mass of the dissolved PSP is the difference between the final weight of the container with the residue and the initial weight of the empty container.

  • Calculation: Calculate the solubility by dividing the mass of the dissolved PSP by the volume of the solvent aliquot taken.

High-Performance Liquid Chromatography (HPLC) Based Method

HPLC offers a sensitive and specific method for quantifying the concentration of a solute in a saturated solution.

Methodology:

  • Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 of the Isothermal Equilibrium Shake-Flask Method.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve. The dilution solvent should be miscible with both the original solvent and the HPLC mobile phase.

    • Prepare a series of standard solutions of PSP of known concentrations in the same dilution solvent to construct a calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • For triglycerides, which often lack a UV chromophore, detectors such as ELSD or CAD are typically used.

    • A reversed-phase C18 or C8 column is commonly employed. The mobile phase is often a mixture of organic solvents like acetonitrile, methanol, and isopropanol, run in a gradient elution mode.

  • Quantification and Calculation:

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of PSP in the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_Solubility_Determination cluster_prep 1. Preparation of Saturated Solution cluster_separation 2. Phase Separation cluster_quantification 3. Quantification cluster_hplc HPLC Method cluster_gravimetric Gravimetric Method start Start add_excess Add excess PSP to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate separate Centrifuge or filter to separate solid and liquid phases equilibrate->separate quant_choice Choose Quantification Method separate->quant_choice dilute Dilute supernatant quant_choice->dilute aliquot Take known volume of supernatant quant_choice->aliquot hplc_analysis Analyze by HPLC-ELSD/CAD dilute->hplc_analysis calculate_hplc Calculate solubility using calibration curve hplc_analysis->calculate_hplc end_node End calculate_hplc->end_node evaporate Evaporate solvent aliquot->evaporate weigh Weigh residue evaporate->weigh calculate_grav Calculate solubility weigh->calculate_grav calculate_grav->end_node

Caption: Experimental workflow for determining triglyceride solubility.

Solvent_Solubility_Relationship cluster_solvents Solvent Properties cluster_interactions Dominant Intermolecular Forces psp This compound (PSP) (Large, Nonpolar Molecule) vdw Van der Waals (Dispersion) Forces psp->vdw Primary Interaction dipole Dipole-Dipole Interactions psp->dipole Weak Interaction nonpolar Nonpolar Solvents (e.g., Hexane, Chloroform) nonpolar->vdw polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMF) polar_aprotic->dipole polar_protic Polar Protic Solvents (e.g., Ethanol, Water) h_bond Hydrogen Bonding polar_protic->h_bond solubility_outcome Solubility Outcome vdw->solubility_outcome dipole->solubility_outcome h_bond->solubility_outcome high_sol High Solubility solubility_outcome->high_sol 'Like dissolves like' (Nonpolar in Nonpolar) moderate_sol Moderate to Low Solubility solubility_outcome->moderate_sol Mismatch in polarity low_sol Very Low to Insoluble solubility_outcome->low_sol Strong solvent-solvent interactions (H-bonds) exclude nonpolar solute

Caption: Solvent properties and their effect on PSP solubility.

References

Unveiling the Crystalline Architecture of 1,3-Dipalmitoyl-2-Stearoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (PSP), a saturated triacylglycerol of significant interest in the food, pharmaceutical, and materials science sectors. A comprehensive understanding of its crystalline properties, including polymorphism, is crucial for controlling the physical characteristics of lipid-based products such as texture, stability, and release profiles of encapsulated active ingredients.

Introduction to the Polymorphism of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (PSP)

Triacylglycerols (TAGs) like PSP are known to exhibit polymorphism, the ability to crystallize in multiple distinct forms, each with a unique molecular packing, and consequently, different physical properties such as melting point and stability. The primary polymorphic forms observed in TAGs are the α, β', and β forms, in increasing order of stability. For PSP, the known polymorphic forms include the metastable α-polymorph and the more stable β'-polymorph. The transition between these forms is a critical factor in the material properties of products containing PSP.

Crystallographic Data of the β'-2 Polymorph

The most comprehensively characterized crystalline form of PSP is the β'-2 polymorph. The crystal structure was determined from high-resolution X-ray powder diffraction data. Key crystallographic parameters for this polymorph are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupI 1 2 1
a22.2531 Å
b5.63390 Å
c85.263 Å
α90.0 °
β90.797 °
γ90.0 °
Z8

Data sourced from the Crystallography Open Database (COD) entry 2104068, based on the work of van Mechelen, Peschar, and Schenk (2008).

Thermal Behavior of PSP Polymorphs

The different polymorphic forms of PSP can be identified by their distinct thermal behavior, typically analyzed using Differential Scanning Calorimetry (DSC). The α-form is the least stable with the lowest melting point, and it will transform into the more stable β' form upon heating.

Experimental Protocols

Synthesis and Purification of this compound

High-purity PSP is typically synthesized via enzymatic or chemical esterification of glycerol with palmitic and stearic acids in the desired stoichiometric ratio. A common chemoenzymatic route involves:

  • Synthesis of 1,3-diglyceride: Reaction of glycerol with a palmitic acid derivative.

  • Esterification: Acylation of the 1,3-dipalmitin (B116919) with a stearic acid derivative to form the final triglyceride.

  • Purification: The synthesized PSP is purified using techniques such as column chromatography or recrystallization to achieve the high purity (>98%) required for crystallographic studies.

Crystallization of the β'-2 Polymorph

The β'-2 polymorph of PSP, for which the detailed crystal structure has been solved, is typically obtained through a carefully controlled crystallization process from the melt. While the exact protocol from the definitive study by van Mechelen and colleagues is proprietary, a general procedure based on established methods for saturated triglycerides would involve:

  • Melting: Heating the purified PSP sample to a temperature well above its melting point to erase any crystal memory.

  • Controlled Cooling: A slow and controlled cooling ramp to the desired crystallization temperature.

  • Isothermal Crystallization: Holding the sample at the crystallization temperature for a sufficient duration to allow for the formation of the desired β' polymorph. The specific temperatures and rates are critical for obtaining the desired crystal form.

X-ray Diffraction (XRD) Analysis

The crystal structure of the PSP β'-2 polymorph was determined using high-resolution X-ray powder diffraction (XRPD), likely at a synchrotron source to achieve the necessary resolution for structure solution from powder data. The general workflow for such an analysis is as follows:

  • Sample Preparation: The crystallized PSP powder is carefully packed into a capillary tube.

  • Data Collection: The capillary is mounted on the diffractometer, and the diffraction pattern is collected as a function of the scattering angle (2θ).

  • Structure Solution: The collected powder diffraction data is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct-space methods, often with the aid of computational modeling.

  • Structure Refinement: The initial structural model is refined against the experimental data using the Rietveld method to obtain the final, accurate crystal structure.

Visualizing the Crystallization and Analysis Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Synthesis of PSP purification Purification (>98%) synthesis->purification melting Melting purification->melting cooling Controlled Cooling melting->cooling isothermal Isothermal Crystallization cooling->isothermal xrd X-ray Diffraction Data Collection isothermal->xrd solution Structure Solution xrd->solution refinement Rietveld Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for PSP crystal structure determination.

Polymorphic Transitions in Saturated Triacylglycerols

The polymorphic behavior of PSP is representative of many saturated triacylglycerols. The transitions between different crystalline forms are crucial for the final properties of lipid-based materials. The typical transition pathway is from the less stable forms to the more stable forms.

polymorphic_transitions Melt Melt Alpha α-Polymorph (Metastable) Melt->Alpha Rapid Cooling BetaPrime β'-Polymorph (Intermediate Stability) Alpha->BetaPrime Heating/Aging Beta β-Polymorph (Most Stable) BetaPrime->Beta Heating/Aging

General polymorphic transitions in saturated triacylglycerols.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, with a focus on its well-characterized β'-2 polymorph. The provided quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals working with lipid-based systems. A thorough understanding and control of the crystalline properties of PSP are paramount for the rational design and optimization of products in the food, pharmaceutical, and consumer goods industries. Further research into the detailed kinetics of polymorphic transitions and the influence of impurities or minor components on the crystallization behavior of PSP will continue to be an area of significant scientific and industrial importance.

A Technical Guide to 1,3-dipalmitoyl-2-stearoyl glycerol (SPS) in Human Milk Fat for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human milk fat is a complex mixture of lipids, with triacylglycerols (TAGs) comprising over 98% of its composition.[1][2] These TAGs are the primary source of energy for infants and play a crucial role in their growth and development. The specific positioning of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, significantly influences their digestion, absorption, and metabolic fate.[1] Human milk fat is unique in that a high proportion of palmitic acid (C16:0) is esterified at the sn-2 position of the glycerol molecule.[3][4] This technical guide focuses on a specific, less abundant triacylglycerol, 1,3-dipalmitoyl-2-stearoyl glycerol (SPS), providing an in-depth overview of its context within human milk fat, analytical methodologies for its study, and potential metabolic implications. While extensive research has been conducted on the overall TAG profile of human milk, specific quantitative data for SPS remains limited. This guide, therefore, synthesizes the available knowledge on saturated and structured TAGs to provide a framework for its investigation.

Quantitative Data on Triacylglycerols in Human Milk Fat

While direct quantification of this compound (SPS) in human milk fat is not extensively reported in the literature, the overall composition of saturated fatty acids and major triacylglycerols provides a context for its likely low abundance. Palmitic acid (16:0) and stearic acid (18:0) are two of the most common saturated fatty acids in human milk.[5] The majority of TAGs in human milk contain at least one unsaturated fatty acid.[6]

For perspective, the concentrations of some of the most abundant TAG isomers in human milk are presented in the table below. It is important to note that these values can vary significantly depending on maternal diet, lactation stage, and geographical location.[7]

Triacylglycerol (TAG) IsomerConcentration (μg/mg of fat)Reference
sn-OPO (1,3-dioleoyl-2-palmitoyl-glycerol)68.70[1]
sn-OPL (1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol)60.58[1]
sn-PLO (1-palmitoyl-2-linoleoyl-3-oleoyl-glycerol)6.09[1]
sn-POL (1-palmitoyl-2-oleoyl-3-linoleoyl-glycerol)3.19[1]
sn-POO (1-palmitoyl-2,3-dioleoyl-glycerol)0.96[1]

Table 1: Concentration of major triacylglycerol isomers in human milk fat.

Given that TAGs containing only saturated fatty acids are less common, the concentration of SPS is expected to be significantly lower than the major TAGs listed above.

Experimental Protocols

The analysis of specific triacylglycerols like SPS in human milk fat involves a multi-step process encompassing lipid extraction, separation, and identification/quantification.

Lipid Extraction from Human Milk

Accurate quantification of TAGs begins with efficient extraction of total lipids from the milk matrix. Several methods are well-established, with the Folch and Bligh-Dyer methods being the most common.

  • Folch Method (Modified)

    • Sample Preparation: To 1 mL of human milk, add 10 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

    • Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of fat globules.

    • Centrifugation: Centrifuge the mixture at 3,000 rpm for 10 minutes to separate the layers.

    • Phase Separation: Three layers will be visible: an upper methanol-water layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

    • Lipid Collection: Carefully aspirate the lower chloroform layer and transfer it to a clean tube.

    • Re-extraction: To maximize lipid recovery, re-extract the remaining aqueous layer and protein disk with another 5 mL of the chloroform:methanol solution.

    • Pooling and Evaporation: Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

    • Storage: Store the dried lipid extract at -80°C until analysis.

Separation and Quantification of Triacylglycerols

Modern chromatographic techniques coupled with mass spectrometry are essential for the separation and quantification of individual TAG species.

  • Ultra-Performance Convergence Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPC²-Q-TOF-MS) [8]

    • Sample Preparation: Dissolve the dried lipid extract in an appropriate solvent, such as a mixture of acetonitrile (B52724) and isopropanol.

    • Chromatographic Separation:

      • Column: Use a column suitable for lipid analysis, such as an Acquity UPC² BEH C18 column.

      • Mobile Phase: Employ supercritical CO₂ as the primary mobile phase, with a co-solvent gradient of methanol and acetonitrile containing an additive like ammonium (B1175870) acetate.

      • Gradient: A typical gradient might start at a low percentage of the co-solvent and gradually increase to elute the different TAG species based on their polarity and molecular weight.

    • Mass Spectrometry Detection:

      • Ionization: Use a positive electrospray ionization (ESI) mode.

      • Data Acquisition: Acquire data in a full scan mode to identify all present TAGs. For quantification, use targeted MS/MS analysis by selecting the precursor ion corresponding to SPS and monitoring its characteristic fragment ions.

    • Quantification: Create a calibration curve using a certified SPS standard to determine the concentration in the sample.

Positional Analysis of Fatty Acids (sn-2 position)

To confirm the position of the stearoyl group in SPS, a stereospecific analysis is required. This is typically achieved through enzymatic hydrolysis.[9][10]

  • Enzymatic Hydrolysis:

    • Incubate a known amount of the purified TAG fraction with pancreatic lipase, which selectively hydrolyzes fatty acids at the sn-1 and sn-3 positions.

    • This reaction yields free fatty acids and sn-2 monoacylglycerols.

  • Separation:

    • Separate the reaction products (unreacted TAGs, diacylglycerols, sn-2 monoacylglycerols, and free fatty acids) using thin-layer chromatography (TLC).

  • Analysis:

    • Scrape the band corresponding to the sn-2 monoacylglycerols from the TLC plate.

    • Transesterify the fatty acid from the sn-2 monoacylglycerol to its fatty acid methyl ester (FAME).

    • Analyze the resulting FAME by gas chromatography (GC) to identify and quantify the fatty acid at the sn-2 position.

Visualizations

Experimental Workflow for TAG Analysis

experimental_workflow cluster_extraction Lipid Extraction cluster_analysis TAG Analysis start Human Milk Sample extraction Folch Extraction (Chloroform:Methanol) start->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Chloroform Layer centrifugation->collection evaporation Evaporation under N2 collection->evaporation lipid_extract Total Lipid Extract evaporation->lipid_extract dissolution Dissolve in Solvent lipid_extract->dissolution upc2 UPC² Separation dissolution->upc2 ms Q-TOF-MS Detection upc2->ms quantification Quantification ms->quantification

Caption: General experimental workflow for the extraction and analysis of triacylglycerols from human milk.

Logical Relationship of Human Milk Fat Components

milk_fat_composition Human Milk Fat Human Milk Fat TAGs Triacylglycerols (>98%) Human Milk Fat->TAGs OtherLipids Other Lipids (<2%) (e.g., Phospholipids, Cholesterol) Human Milk Fat->OtherLipids SaturatedTAGs Saturated TAGs TAGs->SaturatedTAGs UnsaturatedTAGs Unsaturated TAGs TAGs->UnsaturatedTAGs SPS This compound (SPS) SaturatedTAGs->SPS OtherSaturated Other Saturated TAGs SaturatedTAGs->OtherSaturated

Caption: Hierarchical composition of human milk fat, highlighting the position of SPS.

Metabolic Considerations

The specific stereochemical structure of TAGs in human milk is not accidental; it is crucial for optimal infant nutrition. Pancreatic lipase, the primary enzyme for fat digestion in infants, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions.[11]

When a TAG with a saturated fatty acid like palmitic or stearic acid is at the sn-2 position, it is absorbed as a 2-monoacylglycerol. This form is readily absorbed by the intestinal cells. In contrast, if these saturated fatty acids were at the sn-1 or sn-3 positions, they would be released as free fatty acids. In the alkaline environment of the intestine, these free saturated fatty acids can form insoluble calcium soaps, leading to reduced absorption of both fat and calcium.[11]

Although direct studies on the metabolic pathway of SPS are scarce, it is reasonable to infer its digestive fate based on the well-understood mechanisms of TAG metabolism. Upon ingestion, SPS would be hydrolyzed by pancreatic lipase, releasing the two palmitic acids from the sn-1 and sn-3 positions as free fatty acids. The remaining 2-stearoyl-glycerol would then be absorbed. The absorbed components can then be re-esterified within the enterocytes to form new TAGs for transport in chylomicrons.

Conclusion

This compound is a minor but structurally significant component of the complex lipid matrix of human milk fat. While its precise concentration is not well-documented, its presence as a fully saturated triacylglycerol with stearic acid at the sn-2 position makes it an interesting subject for nutritional and metabolic research. The analytical techniques outlined in this guide provide a robust framework for its identification and quantification, which is a critical step in understanding its potential role in infant nutrition and development. Further research is warranted to elucidate the specific metabolic effects of SPS and other less abundant, structured TAGs in human milk. This knowledge will be invaluable for the development of next-generation infant formulas that more closely mimic the composition and functionality of human milk.

References

Methodological & Application

Application Note and Protocol for the Quantification of 1,3-Dipalmitoyl-2-Stearoyl Glycerol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (PSP) is a specific triacylglycerol (TAG) of significant interest in the pharmaceutical and food industries. Its defined structure, with palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position, imparts unique physicochemical properties.[1][2] In drug development, structured triglycerides like PSP are explored as excipients in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble drugs.[3] The precise quantification of PSP is therefore critical for formulation development, quality control, and stability testing.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful and widely adopted technique for the analysis of triglycerides. This method is particularly suitable for non-volatile compounds like PSP that lack a strong UV chromophore. The separation is typically achieved on a reversed-phase column, where triglycerides are separated based on their hydrophobicity. This application note provides a detailed protocol for the quantification of PSP using HPLC-ELSD.

Principle of the Method

The analytical method employs a C18 reversed-phase column to separate 1,3-dipalmitoyl-2-stearoyl glycerol from other components in the sample matrix. An isocratic mobile phase consisting of a mixture of acetone (B3395972) and acetonitrile (B52724) provides efficient elution of the highly hydrophobic triglyceride. The Evaporative Light Scattering Detector (ELSD) nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. The detector response is proportional to the mass of the analyte, allowing for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound (PSP) reference standard (≥98% purity)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Nitrogen gas (high purity) for ELSD

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system with a quaternary or binary pump, degasser, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-Phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm, PTFE)

  • HPLC vials

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of PSP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (Acetone:Acetonitrile, 60:40 v/v) to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample (e.g., lipid-based formulation) into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and dilute to volume.

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

HPLC-ELSD Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Discovery® HS C18, 25 cm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetone:Acetonitrile (60:40, v/v)
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector ELSD
Nebulizer Gas Nitrogen
Nebulizer Temperature 40 °C[4]
Evaporator Temperature 60 °C[4]
Data Analysis

The quantification of this compound is performed using an external standard calibration. Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the PSP working standard solutions. Perform a linear regression analysis on the calibration curve. The concentration of PSP in the samples is determined by interpolating the peak area of the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-ELSD method for the quantification of this compound, based on typical validation data for triglyceride analysis.[4][5]

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.997[5]
Accuracy (Recovery) 92.9% - 108.5%[5]
Precision (RSD%) < 5%[5]
Limit of Detection (LOD) Approximately 0.02 - 0.04 µg on column[5]
Limit of Quantification (LOQ) Approximately 0.04 - 0.10 µg on column[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (0.05 - 1.0 mg/mL) hplc HPLC Separation (C18 Column, Isocratic) std_prep->hplc sample_prep Sample Preparation (Dissolution & Dilution) sample_prep->hplc elsd ELSD Detection hplc->elsd integration Peak Integration elsd->integration calibration Calibration Curve (log(Area) vs log(Conc.)) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for HPLC-ELSD analysis of PSP.

logical_relationship psp This compound (PSP) properties Defined Physicochemical Properties psp->properties quantification Accurate Quantification by HPLC-ELSD psp->quantification drug_delivery Lipid-Based Drug Delivery Systems (e.g., SLNs, NLCs) properties->drug_delivery bioavailability Enhanced Drug Solubility & Bioavailability drug_delivery->bioavailability qc Quality Control & Stability Testing drug_delivery->qc qc->quantification

Caption: Importance of PSP quantification in drug development.

References

Application Note: Mass Spectrometry Analysis of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of the triglyceride 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (TG 16:0/18:0/16:0) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Triglycerides are key molecules in energy storage and are implicated in various metabolic diseases.[1][[“]] Accurate identification and quantification of specific triglyceride species like TG 16:0/18:0/16:0 are crucial for understanding their physiological and pathological roles. This application note outlines a comprehensive protocol, from sample preparation to data analysis, and includes expected fragmentation patterns and a relevant biological pathway.

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol is a triacylglycerol containing two palmitic acid (16:0) moieties at the sn-1 and sn-3 positions and one stearic acid (18:0) moiety at the sn-2 position.[3][4] The analysis of such specific triglycerides is essential in lipidomics research, particularly in studies related to metabolic disorders like obesity, type 2 diabetes, and cardiovascular disease.[1][[“]][5][6][7] Mass spectrometry, coupled with liquid chromatography, offers a highly sensitive and specific method for the detailed characterization and quantification of individual lipid molecules from complex biological matrices.[8] This note describes a robust LC-MS/MS method for the analysis of TG 16:0/18:0/16:0.

Experimental Protocols

Sample Preparation: Lipid Extraction

A standard liquid-liquid extraction method is employed to isolate lipids from biological samples (e.g., plasma).

Materials:

  • Methanol (MeOH), LC-MS grade

  • Methyl-tert-butyl ether (MTBE), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): TG(16:0/18:0/16:0)-d5 (or other suitable deuterated TG standard)

  • Sample (e.g., 20 µL of plasma)

Procedure:

  • To a clean microcentrifuge tube, add the sample and the internal standard solution.

  • Add 200 µL of cold methanol. Vortex briefly.

  • Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[4]

  • Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 10 seconds.[4]

  • Centrifuge at 14,000 rpm for 2 minutes to separate the layers.[9]

  • Carefully collect the upper organic layer (lipophilic fraction) into a new tube.[9]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of methanol/toluene (9:1, v/v) or another solvent compatible with the LC system for analysis.[9]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size)

  • Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: 20 mM Ammonium formate (B1220265) in water

  • Mobile Phase B: 2-Propanol/Acetonitrile (80/20, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 3 µL

  • Gradient: A suitable gradient to separate triglycerides. An example gradient could be:

    • 0-2 min: 30% B

    • 2-10 min: 30-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-30% B

    • 12.1-15 min: 30% B

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MS Scan Range: m/z 700-1000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Ramped (e.g., 20-40 eV) or optimized for the specific instrument.

Data Presentation

Molecular Profile of this compound
PropertyValueReference
Chemical Formula C₅₃H₁₀₂O₆[4]
Molecular Weight 835.4 g/mol [4]
Synonyms TG(16:0/18:0/16:0), 1,3-Palmitin-2-Stearin[4]
CAS Number 2177-97-1[4]
Expected Mass Spectrometry Data

The primary fragmentation pathway for triglycerides in positive ion mode ESI-MS/MS is the neutral loss of the constituent fatty acids from the ammoniated precursor ion ([M+NH₄]⁺). This results in the formation of diacylglycerol-like fragment ions.

Ion TypeDescriptionCalculated m/z
Precursor Ion Ammoniated molecule: ([C₅₃H₁₀₂O₆ + NH₄]⁺)852.8
Fragment Ion 1 (Neutral Loss of Palmitic Acid) ([M+NH₄ - C₁₆H₃₂O₂]⁺) - Loss of a palmitic acid from sn-1 or sn-3596.5
Fragment Ion 2 (Neutral Loss of Stearic Acid) ([M+NH₄ - C₁₈H₃₆O₂]⁺) - Loss of the stearic acid from sn-2568.5

Note: The m/z values are calculated based on the most common isotopes and may vary slightly depending on the instrument calibration and resolution.

Visualization

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates the expected fragmentation pattern of this compound in an ESI-MS/MS experiment.

fragmentation_workflow precursor [M+NH₄]⁺ m/z 852.8 (TG 16:0/18:0/16:0) cid Collision-Induced Dissociation (CID) precursor->cid fragment1 [M+NH₄ - C₁₆H₃₂O₂]⁺ m/z 596.5 (Loss of Palmitic Acid) fragment2 [M+NH₄ - C₁₈H₃₆O₂]⁺ m/z 568.5 (Loss of Stearic Acid) cid->fragment1 cid->fragment2

Caption: Fragmentation of this compound.

De Novo Lipogenesis Pathway

Triglycerides are synthesized through the de novo lipogenesis pathway, which converts excess carbohydrates into fatty acids.[10][11] These fatty acids are then esterified to a glycerol backbone to form triglycerides.

de_novo_lipogenesis glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis acetyl_coA Acetyl-CoA pyruvate->acetyl_coA malonyl_coA Malonyl-CoA acetyl_coA->malonyl_coA ACC palmitic_acid Palmitic Acid (16:0) malonyl_coA->palmitic_acid FAS stearic_acid Stearic Acid (18:0) palmitic_acid->stearic_acid Elongation dag Diacylglycerol (DAG) palmitic_acid->dag stearic_acid->dag glycerol_3p Glycerol-3-Phosphate glycerol_3p->dag tg 1,3-Dipalmitoyl-2-Stearoyl Glycerol (TG 16:0/18:0/16:0) dag->tg DGAT

Caption: Simplified de novo lipogenesis pathway.

References

Application Notes and Protocols for 1,3-dipalmitoyl-2-stearoyl glycerol (TG 16:0/18:0/16:0) in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol (B35011), a triglyceride with the notation TG(16:0/18:0/16:0), is a specific molecular species of triacylglycerol that is gaining attention in the field of lipidomics. As a saturated triglyceride, its role is implicated in energy storage and metabolism. Alterations in the plasma levels of specific triglycerides, including TG(16:0/18:0/16:0), are increasingly being recognized as potential biomarkers for various metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.[1][2] This document provides detailed application notes on the relevance of TG(16:0/18:0/16:0) in lipidomics research and comprehensive protocols for its analysis.

Applications in Lipidomics Research

Biomarker for Metabolic Diseases

Elevated levels of plasma triglycerides are a known risk factor for cardiovascular and metabolic diseases.[3] Lipidomics studies have enabled the identification of specific triglyceride species that may serve as more precise biomarkers than total triglyceride measurements.[1] Saturated triglycerides, such as TG(16:0/18:0/16:0), are often found in increased concentrations in individuals with obesity and are associated with an increased risk of developing type 2 diabetes and cardiovascular complications.[1][4] Monitoring the levels of TG(16:0/18:0/16:0) can provide insights into the metabolic state of an individual and may aid in the early detection and risk stratification of metabolic syndrome.

Role in Cellular Metabolism and Energy Storage

Triglycerides are the primary form of energy storage in eukaryotes.[5] TG(16:0/18:0/16:0), being composed of saturated fatty acids (palmitic and stearic acid), represents a dense source of energy. The study of its metabolism, including its synthesis, transport in lipoproteins, and breakdown (lipolysis), is crucial for understanding the pathophysiology of metabolic diseases.[5] For instance, dysregulation in the storage and mobilization of such triglycerides in adipose tissue can lead to ectopic lipid accumulation and subsequent cellular dysfunction.

Quantitative Data Summary

The following table summarizes representative quantitative data for total triglycerides in healthy human plasma. While specific concentration data for TG(16:0/18:0/16:0) is not widely available across different studies and conditions, it is a component of the total triglyceride pool. One comprehensive lipidomics study of a pooled human plasma from healthy individuals identified and quantified over 500 lipid species, providing a valuable reference for the human plasma lipidome.[6][7]

Analyte CategoryConcentration (µg/mL)Molar Concentration (µM)Source
Total Triacylglycerols9061100[6]

Note: The concentration of individual triglyceride species like TG(16:0/18:0/16:0) would be a fraction of the total triacylglycerol concentration and can be determined by targeted mass spectrometry analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol describes a standard method for the extraction of total lipids from plasma samples.

Materials:

  • Plasma sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Quantification of TG(16:0/18:0/16:0) by LC-MS/MS

This protocol outlines a method for the targeted quantification of TG(16:0/18:0/16:0) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Instrumentation:

  • Dried lipid extract (from Protocol 1)

  • Isopropanol

  • Acetonitrile

  • Methanol

  • Ammonium (B1175870) formate

  • Deuterated internal standard (d5-TG(16:0/18:0/16:0))

  • Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of isopropanol/acetonitrile (1:1, v/v).

    • Add a known amount of the deuterated internal standard (d5-TG(16:0/18:0/16:0)) to each sample for accurate quantification.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phase A (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate) and mobile phase B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate).

    • The gradient should be optimized to achieve good separation of the triglyceride species.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization.

    • Set up a Multiple Reaction Monitoring (MRM) method for the specific precursor-to-product ion transition of TG(16:0/18:0/16:0) and its deuterated internal standard.

      • Precursor Ion: The ammonium adduct of TG(16:0/18:0/16:0) [M+NH4]+.

      • Product Ions: Neutral loss of one of the fatty acid chains (palmitic or stearic acid).

    • Optimize the collision energy for the fragmentation of the precursor ion.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of the endogenous TG(16:0/18:0/16:0) and the d5-labeled internal standard.

    • Calculate the concentration of TG(16:0/18:0/16:0) in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a non-endogenous triglyceride standard.

Visualizations

experimental_workflow Experimental Workflow for TG(16:0/18:0/16:0) Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result plasma Plasma Sample extraction Lipid Extraction (Folch Method) plasma->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution & Internal Standard Spiking drying->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification concentration Concentration of TG(16:0/18:0/16:0) quantification->concentration

Caption: Workflow for the quantitative analysis of TG(16:0/18:0/16:0).

triglyceride_metabolism Simplified Triglyceride Metabolism Pathway cluster_synthesis Synthesis (Liver/Adipose Tissue) cluster_transport Transport cluster_utilization Utilization/Storage fatty_acids Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) tg_synthesis Triglyceride Synthesis fatty_acids->tg_synthesis glycerol Glycerol-3-Phosphate glycerol->tg_synthesis tg TG(16:0/18:0/16:0) tg_synthesis->tg vldl VLDL Assembly (Liver) tg->vldl circulation Circulation in Bloodstream vldl->circulation lipolysis Lipoprotein Lipase (LPL) Mediated Lipolysis circulation->lipolysis uptake Fatty Acid & Glycerol Uptake by Peripheral Tissues lipolysis->uptake storage Re-esterification & Storage (Adipose Tissue) uptake->storage oxidation Beta-oxidation for Energy (e.g., Muscle) uptake->oxidation

Caption: Overview of triglyceride synthesis, transport, and utilization.

References

Application Notes and Protocols for 1,3-Dipalmitoyl-2-Stearoyl Glycerol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (GPS) is a specific triacylglycerol (TAG) composed of a glycerol backbone with palmitic acid esterified at the sn-1 and sn-3 positions and stearic acid at the sn-2 position.[1][2][3] As a saturated triglyceride, GPS is a key molecule for intracellular energy storage and is a component of lipid droplets.[4][5] The unique structure of GPS may impart specific biological activities, influencing cellular processes such as lipid metabolism, cell signaling, and apoptosis.[6][7] These application notes provide a comprehensive guide for the use of GPS in cell culture experiments, including detailed protocols for its preparation, administration, and the analysis of its cellular effects. While direct experimental data for GPS in cell culture is limited, the following protocols are based on established methods for similar triglycerides and provide a strong foundation for investigation.

Data Presentation

Due to the limited published data specifically on 1,3-dipalmitoyl-2-stearoyl glycerol in cell culture, this table provides a starting point for experimental design based on data from similar structured triglycerides. Researchers should perform dose-response studies to determine the optimal concentrations for their specific cell lines and assays.

ParameterRecommended Starting RangeNotesReference
Stock Solution Concentration 1-10 mg/mLDissolve in a suitable organic solvent like Dimethylformamide (DMF).[1][1]
Working Concentration in Culture 1 - 100 µg/mLThis range is based on cytotoxicity studies of similar structured acylglycerols. The optimal concentration should be determined empirically.[8]
Incubation Time 24 - 72 hoursDependent on the specific assay and expected cellular response.[8][9]
Solvent for Stock Solution Dimethylformamide (DMF)GPS is soluble in DMF at 10 mg/mL.[1] Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).[1]
Delivery Method Complex with BSA or use of a surfactantTo enhance solubility and delivery to cells in aqueous culture medium.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of GPS, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound (GPS) powder

  • Dimethylformamide (DMF), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of GPS powder.

  • Add the appropriate volume of sterile DMF to achieve a stock solution concentration of 10 mg/mL.[1]

  • Vortex the tube thoroughly until the GPS is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of GPS-BSA Complex for Cell Culture Treatment

To improve the solubility and bioavailability of the hydrophobic GPS in aqueous cell culture media, it can be complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • GPS stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Serum-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Sterile conical tubes

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium.

  • Warm the BSA solution to 37°C.

  • Slowly add the GPS stock solution to the warm BSA solution while gently vortexing. The final concentration of GPS in the BSA solution will be your working stock. A 10:1 molar ratio of BSA to GPS is a good starting point.

  • Incubate the GPS-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • This GPS-BSA complex can now be added to your cell culture medium to achieve the desired final working concentration.

  • Prepare a vehicle control using the same concentration of DMF and BSA in the medium.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of GPS on a chosen cell line and to establish a suitable working concentration range.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • GPS-BSA complex (from Protocol 2)

  • Vehicle control (BSA and DMF in medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the GPS-BSA complex in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of GPS-BSA complex. Include wells with the vehicle control and untreated cells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Oil Red O Staining for Lipid Droplet Accumulation

This protocol allows for the visualization and quantification of intracellular lipid droplet formation induced by GPS.

Materials:

  • Cells seeded on sterile coverslips in a 24-well plate

  • GPS-BSA complex

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Mayer's hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Treat the cells with the desired concentration of GPS-BSA complex and vehicle control for 24-48 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Incubate the cells with Oil Red O staining solution for 30 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells with distilled water until the water runs clear.

  • Counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes.

  • Wash with distilled water.

  • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope. The intensity of the red staining can be quantified using image analysis software.

Mandatory Visualizations

Experimental Workflow for Evaluating Cellular Effects of GPS

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_gps Prepare GPS Stock (in DMF) prep_bsa Prepare GPS-BSA Complex prep_gps->prep_bsa treatment Treat Cells with GPS-BSA Complex prep_bsa->treatment cell_seeding Seed Cells cell_seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lipid_droplet Lipid Droplet Staining (Oil Red O) treatment->lipid_droplet signaling Signaling Pathway Analysis (e.g., Western Blot) treatment->signaling

Caption: Workflow for studying this compound (GPS) in cell culture.

Potential Signaling Pathways Modulated by Saturated Triglycerides

signaling_pathways cluster_input Stimulus cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes gps 1,3-Dipalmitoyl-2-Stearoyl Glycerol (GPS) tlr TLR Signaling gps->tlr mTOR mTOR Pathway gps->mTOR ppar PPARγ Pathway gps->ppar pkc PKC Pathway gps->pkc inflammation Inflammation tlr->inflammation cell_growth Cell Growth & Proliferation mTOR->cell_growth lipid_metabolism Lipid Metabolism ppar->lipid_metabolism apoptosis Apoptosis Regulation pkc->apoptosis

Caption: Potential signaling pathways affected by saturated triglycerides like GPS.

Logical Relationship for Experimental Design

logical_relationship cluster_hypothesis Hypothesis cluster_approach Experimental Approach cluster_outcome Expected Outcome hypothesis GPS influences cellular lipid metabolism and signaling dose_response Determine Optimal Concentration (MTT Assay) hypothesis->dose_response phenotypic_assay Assess Phenotypic Changes (Oil Red O Staining) dose_response->phenotypic_assay mechanistic_study Investigate Molecular Mechanisms (Western Blot, qPCR) phenotypic_assay->mechanistic_study outcome Elucidation of GPS Biological Function mechanistic_study->outcome

Caption: Logical flow for investigating the cellular effects of GPS.

References

Application Notes and Protocols for Lipase Assay Using 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-2-stearoyl glycerol (B35011) (SPS) is a specific, structured triglyceride that can serve as a substrate for lipases, particularly those with specificity for the sn-1 and sn-3 positions. The enzymatic hydrolysis of SPS by lipase (B570770) results in the release of palmitic acid from the sn-1 and sn-3 positions and the formation of 2-stearoyl glycerol. This substrate is particularly useful for studying lipase specificity and for screening lipase inhibitors in the context of lipid metabolism and drug development. Due to its solid nature at room temperature, specific protocols are required to prepare a suitable substrate emulsion for enzymatic assays.

This document provides detailed application notes and protocols for performing a lipase assay using SPS as a substrate. The protocols are based on established methods for lipase assays with triglyceride substrates and have been adapted for the specific properties of SPS.

Physical and Chemical Properties of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

A summary of the key physical and chemical properties of SPS is provided in Table 1. This information is critical for the preparation of the substrate for the lipase assay.

PropertyValueReference
Molecular Formula C₅₃H₁₀₂O₆[1]
Molecular Weight 835.4 g/mol [1]
Physical State Solid[1]
Solubility Soluble in DMF (10 mg/ml)[1]
Storage Temperature -20°C[1]

Enzymatic Reaction

The hydrolysis of this compound by a sn-1,3 specific lipase, such as pancreatic lipase, proceeds as follows:

Enzymatic_Reaction SPS This compound (SPS) Products 2-Stearoyl glycerol + 2 Palmitic Acid SPS->Products Hydrolysis Lipase sn-1,3 Lipase Lipase->SPS

Caption: Enzymatic hydrolysis of SPS by a sn-1,3 specific lipase.

Experimental Protocols

Two primary methods for quantifying the lipase activity on SPS are presented: a titrimetric method and a High-Performance Liquid Chromatography (HPLC)-based method. The choice of method will depend on the available equipment and the desired level of detail in the results.

Protocol 1: Titrimetric Assay for Lipase Activity

This protocol measures the release of free fatty acids (palmitic acid) by titrating the reaction mixture with a standardized alkaline solution. This method is robust and does not require specialized analytical equipment beyond a pH meter or autotitrator.

Materials:

  • This compound (SPS)

  • Porcine Pancreatic Lipase (or other suitable lipase)

  • Gum arabic or Triton X-100

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.05 M)

  • Ethanol (B145695), 95%

  • Phenolphthalein (B1677637) or other suitable pH indicator

  • Homogenizer or sonicator

  • Thermostatic water bath

Procedure:

  • Substrate Emulsion Preparation:

    • Accurately weigh a desired amount of SPS (e.g., 1 gram).

    • Prepare an emulsifier solution (e.g., 5% w/v gum arabic in water or a solution of Triton X-100).

    • Heat the SPS above its melting point to liquefy it.

    • Add the molten SPS to the emulsifier solution while homogenizing or sonicating at high speed to form a stable emulsion. The final concentration of SPS in the emulsion should be determined based on the desired assay concentration.

    • Cool the emulsion to the assay temperature (e.g., 37°C) before use.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the SPS emulsion, Tris-HCl buffer, and CaCl₂ solution. The final concentrations should be optimized for the specific lipase being used.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a known amount of the lipase solution.

    • Incubate the reaction mixture at a constant temperature with continuous stirring for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction and Titration:

    • Stop the reaction by adding an excess of cold ethanol (e.g., 2 volumes). This will denature the enzyme and dissolve the released fatty acids.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the liberated fatty acids with the standardized NaOH solution until a persistent pink color is observed.

    • A blank reaction containing all components except the enzyme should be run in parallel to account for any non-enzymatic hydrolysis of the substrate.

  • Calculation of Lipase Activity:

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified assay conditions.

    • The activity can be calculated using the following formula: Activity (U/mL) = [(V_sample - V_blank) * M_NaOH * 1000] / (t * V_enzyme) Where:

      • V_sample = volume of NaOH used for the sample (mL)

      • V_blank = volume of NaOH used for the blank (mL)

      • M_NaOH = molarity of the NaOH solution (mol/L)

      • t = reaction time (minutes)

      • V_enzyme = volume of the enzyme solution added (mL)

Titrimetric_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification Melt_SPS Melt SPS Emulsify Emulsify with homogenizer/sonicator Melt_SPS->Emulsify Mix_Components Combine emulsion, buffer, CaCl2 Emulsify->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Add_Lipase Add Lipase Pre_Incubate->Add_Lipase Incubate Incubate with stirring Add_Lipase->Incubate Stop_Reaction Stop with cold ethanol Incubate->Stop_Reaction Titrate Titrate with NaOH Stop_Reaction->Titrate Calculate Calculate Activity Titrate->Calculate

Caption: Workflow for the titrimetric lipase assay using SPS.

Protocol 2: HPLC-Based Assay for Lipase Activity

This protocol allows for the specific quantification of the released palmitic acid and the remaining SPS, providing a more detailed analysis of the reaction progress. It involves separation of the reaction products by reverse-phase HPLC.

Materials:

  • All materials from Protocol 1

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Heptane or other suitable organic solvent for extraction

  • Standards for palmitic acid, stearic acid, and SPS

Procedure:

  • Substrate Emulsion Preparation and Enzymatic Reaction:

    • Follow steps 1 and 2 from the Titrimetric Assay Protocol.

    • At specific time points, withdraw aliquots from the reaction mixture.

  • Sample Preparation for HPLC:

    • Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution (e.g., a mixture of chloroform/methanol or by adding a strong acid).

    • Extract the lipids from the aqueous phase using a suitable organic solvent like heptane.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., acetonitrile/isopropanol).

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the components using a C18 column with a suitable mobile phase gradient. A typical gradient might involve acetonitrile and water.

    • Detect the eluted compounds using a UV detector (if the fatty acids are derivatized) or an ELSD.

    • Identify and quantify the peaks corresponding to palmitic acid and SPS by comparing their retention times and peak areas with those of the standards.

  • Calculation of Lipase Activity:

    • Create a standard curve for palmitic acid to determine its concentration from the peak area.

    • Calculate the amount of palmitic acid produced over time.

    • Express the lipase activity as µmoles of palmitic acid released per minute per mg of enzyme.

HPLC_Workflow cluster_prep_react Substrate Prep & Reaction cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Prep_Emulsion Prepare SPS Emulsion Run_Reaction Run Enzymatic Reaction Prep_Emulsion->Run_Reaction Take_Aliquots Take Aliquots at Time Points Run_Reaction->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction Extract_Lipids Extract Lipids Quench_Reaction->Extract_Lipids Dry_Extract Dry Extract Extract_Lipids->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute Inject_Sample Inject into HPLC Reconstitute->Inject_Sample Separate Separate on C18 Column Inject_Sample->Separate Detect Detect with UV/ELSD Separate->Detect Quantify Quantify Palmitic Acid Detect->Quantify

Caption: Workflow for the HPLC-based lipase assay using SPS.

Data Presentation

The quantitative data obtained from the lipase assays should be summarized in clear and structured tables. Below are examples of how to present the data.

Table 2: Lipase Activity on this compound (Titrimetric Method)

Enzyme Concentration (mg/mL)Reaction Time (min)Volume of NaOH (mL) (Sample)Volume of NaOH (mL) (Blank)Lipase Activity (U/mL)
0.5151.250.05X
1.0152.400.05Y
2.0154.750.05Z

Table 3: Quantification of Hydrolysis Products by HPLC

Reaction Time (min)Palmitic Acid Concentration (µM)SPS Concentration (µM)% Hydrolysis
0010000
515085015
1028072028
2050050050
3068032068

Table 4: Kinetic Parameters of Pancreatic Lipase on Triglyceride Substrates (Reference Data)

SubstrateKm (mM)Vmax (µmol/min/mg)Reference
Triolein~5~1500[2]
Tributyrin~2.5~3000[2]
TripalmitinNot specifiedLower than triolein[3]

Note: The kinetic parameters are highly dependent on the assay conditions, including the nature of the emulsion, the presence of cofactors like colipase and bile salts, pH, and temperature.

Concluding Remarks

The protocols and application notes provided herein offer a comprehensive guide for utilizing this compound as a substrate in lipase assays. The solid nature of SPS necessitates careful preparation of a stable emulsion to ensure reproducible results. The choice between the titrimetric and HPLC-based methods will depend on the specific research question and available resources. The titrimetric method provides a straightforward measure of overall lipase activity, while the HPLC method offers a more detailed analysis of the hydrolysis products. For researchers in drug development, these assays can be adapted for high-throughput screening of lipase inhibitors by employing microplate-based formats and colorimetric or fluorometric detection methods that measure the release of fatty acids or glycerol.

References

Application Notes and Protocols for NMR Spectroscopy of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (PSP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (PSP), a saturated mixed-acid triacylglycerol. The protocols outlined below are intended to assist in the structural elucidation, quantification, and analysis of PSP in various research and development settings, including pharmaceutical sciences and materials research.

Introduction to NMR Spectroscopy of Triacylglycerols

NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, composition, and dynamics of triacylglycerols (TAGs) like PSP. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in this analysis. ¹H NMR is particularly useful for quantitative analysis of fatty acid composition, while ¹³C NMR excels in determining the positional distribution of these fatty acids on the glycerol backbone.[1][2] Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, further aid in the unambiguous assignment of signals and elucidation of the complete molecular structure.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 1,3-dipalmitoyl-2-stearoyl glycerol based on data from similar saturated triacylglycerols. Actual chemical shifts may vary slightly depending on the solvent, concentration, and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (PSP) in CDCl₃

ProtonsChemical Shift (δ, ppm)Multiplicity
Glycerol CH₂ (sn-1, sn-3)~4.30 - 4.10dd
Glycerol CH (sn-2)~5.25m
α-CH₂ (Palmitoyl & Stearoyl)~2.30t
β-CH₂ (Palmitoyl & Stearoyl)~1.62m
(CH₂)n (Palmitoyl & Stearoyl)~1.25br s
CH₃ (Palmitoyl & Stearoyl)~0.88t

dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (PSP) in CDCl₃

CarbonFatty AcidPositionChemical Shift (δ, ppm)
C=OPalmitoyl (B13399708)sn-1, sn-3~173.2
C=OStearoylsn-2~172.8
Glycerol CH₂-sn-1, sn-3~62.1
Glycerol CH-sn-2~69.0
α-CH₂Palmitoyl & Stearoyl-~34.1
β-CH₂Palmitoyl & Stearoyl-~24.9
(CH₂)nPalmitoyl & Stearoyl-~29.0 - 29.7
CH₂ (near CH₃)Palmitoyl & Stearoyl-~22.7
CH₃Palmitoyl & Stearoyl-~14.1

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A robust and straightforward sample preparation protocol is crucial for obtaining high-quality NMR spectra.

Materials:

Procedure:

  • Accurately weigh 10-50 mg of the PSP sample into a clean, dry vial.

  • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Vortex the mixture until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is at least 4 cm.

G cluster_0 Sample Preparation Workflow Weigh Sample Weigh Sample Dissolve in CDCl3 w/ TMS Dissolve in CDCl3 w/ TMS Weigh Sample->Dissolve in CDCl3 w/ TMS Vortex to Mix Vortex to Mix Dissolve in CDCl3 w/ TMS->Vortex to Mix Transfer to NMR Tube Transfer to NMR Tube Vortex to Mix->Transfer to NMR Tube

Sample Preparation Workflow
Protocol 2: ¹H NMR Spectroscopy for Quantitative Analysis

¹H NMR spectroscopy can be used to confirm the identity and purity of PSP and to quantify the relative amounts of different fatty acids if in a mixture.

Instrument Parameters (Example for a 400 MHz Spectrometer):

ParameterRecommended Value
Pulse Programzg30
Number of Scans (NS)16 - 64
Relaxation Delay (D1)5 s
Acquisition Time (AQ)4 s
Spectral Width (SW)20 ppm
Temperature298 K

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Apply baseline correction.

  • Integrate the signals corresponding to the glycerol backbone protons and the fatty acid chain protons. The ratio of these integrals can be used to confirm the structure and assess purity.

Protocol 3: ¹³C NMR Spectroscopy for Positional Analysis

Quantitative ¹³C NMR is the key technique for determining the position of the palmitoyl and stearoyl chains on the glycerol backbone. The chemical shifts of the carbonyl carbons are particularly sensitive to their position (sn-1,3 vs. sn-2).

Instrument Parameters (Example for a 100 MHz Spectrometer):

ParameterRecommended Value
Pulse Programzgig30 (inverse-gated decoupling)
Number of Scans (NS)1024 or more (for good signal-to-noise)
Relaxation Delay (D1)10 s (to ensure full relaxation)
Acquisition Time (AQ)1.5 s
Spectral Width (SW)250 ppm
Temperature298 K

Data Processing and Analysis:

  • Process the FID as described for ¹H NMR.

  • Carefully integrate the signals in the carbonyl region (~172-174 ppm). The signal for the stearoyl carbonyl at the sn-2 position is expected to be slightly upfield from the signals of the palmitoyl carbonyls at the sn-1 and sn-3 positions.[1][3][4]

  • The ratio of the integrals of these carbonyl signals provides the positional distribution of the fatty acids.

G cluster_1 NMR Data Acquisition and Processing Acquire FID Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Analysis Integration & Analysis Baseline Correction->Integration & Analysis

NMR Data Acquisition and Processing
Protocol 4: 2D NMR Spectroscopy for Structural Elucidation

2D NMR experiments are invaluable for confirming the assignments of ¹H and ¹³C signals and for providing unambiguous evidence of the connectivity within the PSP molecule.

A. COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • Application for PSP: Confirms the coupling between the glycerol CH proton (sn-2) and the two glycerol CH₂ protons (sn-1,3). It also shows couplings between adjacent methylene (B1212753) groups in the fatty acid chains.

B. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Application for PSP: Correlates each proton signal to the carbon it is directly attached to, which is essential for assigning the complex ¹³C spectrum.

C. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Application for PSP: Crucial for confirming the ester linkages. For example, it will show a correlation between the glycerol CH₂ protons (sn-1,3) and the carbonyl carbon of the palmitoyl chains, and between the glycerol CH proton (sn-2) and the carbonyl carbon of the stearoyl chain.

G cluster_2 2D NMR Correlation Logic H_Glycerol_CH2 Glycerol CH2 (sn-1,3) Protons H_Glycerol_CH Glycerol CH (sn-2) Proton H_Glycerol_CH2->H_Glycerol_CH COSY C_Palmitoyl_CO Palmitoyl Carbonyl Carbon H_Glycerol_CH2->C_Palmitoyl_CO HMBC C_Stearoyl_CO Stearoyl Carbonyl Carbon H_Glycerol_CH->C_Stearoyl_CO HMBC

Key 2D NMR Correlations in PSP

Conclusion

The application of ¹H, ¹³C, and 2D NMR spectroscopy provides a powerful and comprehensive approach for the analysis of this compound. The protocols detailed in these notes offer a systematic workflow for sample preparation, data acquisition, and spectral analysis. Accurate interpretation of the resulting NMR data will enable researchers to confirm the structure, assess the purity, and determine the precise positional distribution of the fatty acid constituents of PSP, which is critical for its application in drug development and other scientific fields.

References

Application Notes and Protocols for the Chromatographic Separation of Triacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary constituents of fats and oils, playing a crucial role in energy storage and metabolism. The isomeric form of a TAG, determined by the specific placement of fatty acids on the glycerol (B35011) backbone (regioisomers) and their stereochemical orientation (enantiomers), significantly impacts its physical and biological properties.[1][2] The analysis of TAG isomers is therefore critical in various fields, including nutrition science, food chemistry, and the development of lipid-based therapeutics. This document provides detailed application notes and protocols for the separation of TAG isomers using advanced chromatographic techniques.

Chromatographic Techniques for TAG Isomer Separation

The separation of TAG isomers is a challenging analytical task due to their structural similarity. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques that, with specialized columns and optimized conditions, can achieve effective separation of these complex lipids.[1][3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates TAGs based on their partition number (PN), which is related to the total number of carbon atoms and double bonds in the fatty acid chains. While not always able to resolve all isomers, it is a valuable tool for separating TAGs with different fatty acid compositions and can provide partial separation of regioisomers.

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

Silver ion chromatography is a powerful technique for separating TAG isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[4][5][6] The stationary phase contains silver ions that form reversible complexes with the π-electrons of the double bonds, leading to differential retention.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and efficiency for the separation of both regioisomers and enantiomers of TAGs, especially when coupled with chiral stationary phases.[3][7]

Data Presentation: Quantitative Separation of TAG Isomers

The following tables summarize the chromatographic conditions and retention data for the separation of representative TAG isomers using different techniques.

Table 1: Reversed-Phase HPLC Separation of TAG Regioisomers

Triacylglycerol IsomersColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Reference
1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) vs. 1,3-dipalmitoyl-2-oleoyl-rac-glycerol (POP)C18 (250 x 4.6 mm, 5 µm)Acetonitrile/Acetone (gradient)1.020PPO: 48.5, POP: 49.2[8]
1-stearoyl-2,3-dioleoyl-rac-glycerol (SOO) vs. 1,2-dioleoyl-3-stearoyl-rac-glycerol (B142905) (OOS)C18 (250 x 4.6 mm, 5 µm)Propionitrile1.030SOO: 42.1, OOS: 42.8[9]

Table 2: Silver Ion HPLC Separation of TAG Regioisomers

Triacylglycerol IsomersColumn(s)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Reference
1,3-distearoyl-2-linoleoyl-glycerol (SLS) vs. 1,2-distearoyl-3-linoleoyl-glycerol (SSL)3 x ChromSpher 5 Lipids (250 x 4.6 mm)Hexane (B92381)/Acetonitrile/Isopropanol (gradient)1.025SLS: ~65, SSL: ~68[4]
1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POL) vs. 1-palmitoyl-2-linoleoyl-3-oleoyl-rac-glycerol (PLO)3 x ChromSpher 5 Lipids (250 x 4.6 mm)Hexane/Acetonitrile/Isopropanol (gradient)1.025POL: ~75, PLO: ~78[4]

Table 3: Supercritical Fluid Chromatography Separation of TAG Enantiomers and Regioisomers

Triacylglycerol IsomersColumnMobile Phase (CO2 + Modifier)Flow Rate (mL/min)Back Pressure (MPa)Temperature (°C)Retention Time (min)Reference
sn-PPO, sn-OPP, sn-POPCHIRALPAK IF-3Acetonitrile/Methanol3.01540sn-PPO: ~18, sn-OPP: ~20, sn-POP: ~22[10]
sn-POO, sn-OPO, sn-OOPCHIRALPAK IG-UAcetonitrile/Methanol4.02035sn-POO: ~32, sn-OPO: ~34, sn-OOP: ~36[3]

Experimental Protocols

Protocol 1: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) for TAG Regioisomer Separation

1. Sample Preparation:

  • Dissolve 5-10 mg of the lipid sample in 1 mL of the initial mobile phase solvent (e.g., acetonitrile/isopropanol).

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetone or Isopropanol

  • Gradient Program: A linear gradient from 100% A to 100% B over 60 minutes is a good starting point. The gradient should be optimized based on the specific TAGs of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-30°C.

  • Injection Volume: 10-20 µL.

  • Detector (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

  • Detector (MS): Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

3. Data Analysis:

  • Identify peaks based on retention times compared to known standards.

  • For MS detection, identify TAGs based on their molecular ions and characteristic fragment ions.

Protocol 2: Silver Ion HPLC for TAG Isomer Separation

1. Sample Preparation:

  • Dissolve 1-5 mg of the lipid sample in 1 mL of hexane.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (ELSD or MS).

  • Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids) or a lab-prepared silver-impregnated silica (B1680970) column. It is often beneficial to connect multiple columns in series for enhanced resolution.[4]

  • Mobile Phase A: Hexane

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Isopropanol

  • Gradient Program: A complex gradient is typically required. An example gradient is: 0-10 min, 100% A; 10-60 min, linear gradient to 90% A/10% B; 60-90 min, linear gradient to 80% A/18% B/2% C. This needs to be optimized for the specific sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-25°C. Temperature control is critical for reproducible separations.[5]

  • Injection Volume: 5-10 µL.

  • Detector: As described in Protocol 1.

3. Data Analysis:

  • Elution order is primarily based on the degree of unsaturation. Saturated TAGs elute first, followed by monounsaturated, diunsaturated, and so on.

  • Within a group of TAGs with the same number of double bonds, regioisomers can be separated.

Protocol 3: Supercritical Fluid Chromatography (SFC) for TAG Enantiomer and Regioisomer Separation

1. Sample Preparation:

  • Dissolve 1-2 mg of the lipid sample in 1 mL of chloroform (B151607) or a mixture of hexane and isopropanol.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an SFC vial.

2. SFC System and Conditions:

  • SFC System: An analytical SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a suitable detector (e.g., UV, ELSD, or MS).

  • Column: A chiral column is required for enantiomer separation (e.g., CHIRALPAK series).

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol, ethanol, or acetonitrile).

  • Modifier Gradient: A gradient of the modifier is often used to elute the TAGs. For example, a linear gradient from 5% to 30% modifier over 20 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 10-20 MPa.

  • Column Temperature: 35-40°C.

  • Injection Volume: 1-5 µL.

  • Detector: As described in Protocol 1.

3. Data Analysis:

  • Enantiomers will be resolved into two distinct peaks.

  • Regioisomers can also be separated on chiral columns.

  • Peak identification is confirmed using standards and/or MS fragmentation patterns.

Visualizations

Logical Workflow for Method Selection

The choice of chromatographic method depends on the specific analytical goal. The following diagram illustrates a logical workflow for selecting the appropriate technique for TAG isomer analysis.

MethodSelection start Start: TAG Isomer Analysis q1 Separate by Unsaturation? start->q1 q2 Separate Regioisomers? q1->q2 No ag_hplc Silver-Ion HPLC q1->ag_hplc Yes q3 Separate Enantiomers? q2->q3 No rp_hplc Reversed-Phase HPLC q2->rp_hplc Yes sfc Chiral SFC q3->sfc Yes end End: Analysis Complete q3->end No ag_hplc->end rp_hplc->end sfc->end

Caption: Logical workflow for selecting a chromatographic method for TAG isomer analysis.

Experimental Workflow for Silver-Ion HPLC

The following diagram outlines the key steps in the experimental workflow for the analysis of TAG isomers using Silver-Ion HPLC.

AgHPLC_Workflow cluster_prep Sample Preparation cluster_hplc Silver-Ion HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Hexane filter Filter (0.22 µm PTFE) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (Silver-Ion Column) inject->separate detect Detection (ELSD/MS) separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for the separation of TAG isomers by Silver-Ion HPLC.

Triacylglycerol Biosynthesis Pathway

Understanding the biosynthesis of TAGs is crucial for researchers in drug development targeting metabolic diseases. This diagram illustrates the primary pathway for de novo TAG synthesis.

TAG_Biosynthesis g3p Glycerol-3-Phosphate gpat GPAT g3p->gpat lpa Lysophosphatidic Acid agpat AGPAT lpa->agpat pa Phosphatidic Acid pap PAP (Lipin) pa->pap dag Diacylglycerol dgat DGAT dag->dgat tag Triacylglycerol gpat->lpa agpat->pa pap->dag dgat->tag acyl_coa1 Acyl-CoA acyl_coa1->gpat acyl_coa2 Acyl-CoA acyl_coa2->agpat acyl_coa3 Acyl-CoA acyl_coa3->dgat

Caption: Simplified pathway of de novo triacylglycerol biosynthesis.[11]

References

Application Notes and Protocols for 1,3-dipalmitoyl-2-stearoyl glycerol (SPS) in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), a structured triacylglycerol (TAG), and its applications in food science. Detailed protocols for its synthesis and analysis are also included to facilitate research and development.

Introduction to 1,3-dipalmitoyl-2-stearoyl glycerol (SPS)

This compound, also known as PSP (palmitoyl-stearoyl-palmitoyl), is a symmetric-saturated triacylglycerol. It consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position.[1] This specific molecular structure imparts unique physicochemical properties that are highly valuable in various food applications, particularly in the confectionery and bakery sectors.

Physicochemical Properties:

SPS is a high-melting point fat, which is a key characteristic for its applications. Its thermal behavior and crystalline structure are critical to its functionality in food systems. The melting point of the stable β form of SPS has been reported to be 68.0 °C.[2] Like other triacylglycerols, SPS exhibits polymorphism, meaning it can crystallize into different forms (alpha, beta-prime, and beta), each with distinct melting points and stability.[2][3] The β' (beta-prime) crystal form is often desired in plastic fats for its small crystal size, which contributes to a smooth texture. SPS has been shown to promote the formation of the β' crystal form.[3]

Table 1: Physicochemical Properties of this compound (SPS)

PropertyValueReferences
Synonyms 1,3-Palmitin-2-Stearin, PSP, TG(16:0/18:0/16:0)[1]
Molecular Formula C₅₃H₁₀₂O₆[1]
Molecular Weight 835.37 g/mol
Melting Point (β form) 68.0 °C[2]
Crystal Polymorphs α (alpha), β' (beta-prime), β (beta)[2][3]
Appearance White solid

Applications in Food Science

The primary application of SPS in the food industry is as a key component in Cocoa Butter Equivalents (CBEs) . CBEs are fats with physicochemical properties similar to cocoa butter, allowing them to be mixed with cocoa butter in any proportion without altering the final product's characteristics.[4][5]

2.1. Cocoa Butter Equivalents (CBEs) in Chocolate and Confectionery:

  • Functionality: In chocolate, the specific melting profile of the fat is crucial for the desired "snap" at room temperature and the melt-in-the-mouth sensation. The high melting point and specific crystalline structure of SPS contribute to the hardness and heat resistance of chocolate and confectionery products.[3]

  • Compatibility: CBEs containing SPS are highly compatible with cocoa butter, which is essential for preventing quality defects like fat bloom, a whitish layer that can appear on the surface of chocolate during storage.[6]

2.2. Bakery and Confectionery Fillings and Coatings:

  • Structure and Texture: The solid nature of SPS at room temperature provides structure and texture to bakery and confectionery products.[7][8] In high-fat fillings for pralines, biscuits, and wafers, SPS can help to control the consistency and prevent oil migration.

  • Heat Resistance: In warm climates, confectionery coatings need to be resistant to melting. The high melting point of SPS makes it a suitable ingredient for such applications.

  • Creaminess and Mouthfeel: While SPS itself is a hard fat, in combination with liquid oils, it can contribute to the creaminess and mouthfeel of fillings and spreads by forming a stable crystal network.

2.3. Plastic Fats and Shortenings:

SPS can act as a structuring agent in plastic fats and shortenings. Its tendency to promote the formation of small β' crystals is beneficial for creating a smooth and uniform texture in products like margarine and bakery shortenings.[3] The use of such structured fats is central to achieving the desired texture in biscuits and cakes.

Experimental Protocols

3.1. Enzymatic Synthesis of this compound (SPS):

This protocol describes a two-step enzymatic process for the synthesis of SPS. The first step involves the synthesis of 1,3-dipalmitoylglycerol, followed by esterification with stearic acid.

Step 1: Synthesis of 1,3-dipalmitoylglycerol

  • Reactants: Palmitic acid and glycerol in a molar ratio of 2:1.

  • Enzyme: Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme TL IM).

  • Procedure:

    • Mix palmitic acid and glycerol in a solvent-free system.

    • Add the immobilized lipase to the mixture.

    • Conduct the esterification reaction at a temperature that maintains the substrates in a molten state while being within the optimal range for the enzyme (e.g., 70-75°C).[9]

    • Monitor the reaction progress by analyzing the content of 1,3-dipalmitoylglycerol.

    • Once the desired conversion is reached, deactivate the enzyme by filtration.

    • Purify the 1,3-dipalmitoylglycerol from the reaction mixture, for example, by molecular distillation to remove unreacted fatty acids and monoglycerides.[9]

Step 2: Esterification with Stearic Acid to form SPS

  • Reactants: Purified 1,3-dipalmitoylglycerol and stearic acid.

  • Enzyme: A suitable lipase.

  • Procedure:

    • Mix the 1,3-dipalmitoylglycerol and stearic acid.

    • Add the lipase and conduct the esterification under appropriate conditions (temperature, vacuum to remove water by-product).

    • Monitor the formation of SPS using techniques like High-Temperature Gas Chromatography (HTGC).

    • After the reaction, purify the SPS from the mixture.

Enzymatic_Synthesis_of_SPS cluster_step1 Step 1: Synthesis of 1,3-Dipalmitoylglycerol cluster_step2 Step 2: Synthesis of SPS Palmitic Acid Palmitic Acid Glycerol Glycerol Esterification_1 Esterification (sn-1,3 specific lipase) 1,3-Dipalmitoylglycerol 1,3-Dipalmitoylglycerol Stearic Acid Stearic Acid Esterification_2 Esterification SPS This compound

3.2. Analysis of SPS by High-Temperature Gas Chromatography (HTGC-FID):

HTGC with a Flame Ionization Detector (FID) is a standard method for the analysis of triacylglycerols.

  • Sample Preparation:

    • Dissolve a known amount of the fat sample (containing SPS) in a suitable solvent like dichloromethane.

    • Add an internal standard (e.g., trinonadecanoin) for quantification.

  • GC Conditions:

    • Column: A high-temperature resistant capillary column suitable for TAG analysis (e.g., RTX-65TG).

    • Injection: Use a split injection system.

    • Oven Temperature Program: Start at a high initial temperature (e.g., 250°C) and ramp up to a final temperature of around 360°C. A typical program could be: 250°C, ramp at 4°C/min to 360°C, and hold for 25 minutes.

    • Detector: FID at a high temperature (e.g., 370°C).

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Identify the SPS peak based on its retention time relative to standards. Quantify the amount of SPS using the internal standard method.

HTGC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in solvent, add internal standard) Injection Injection into HTGC Sample_Prep->Injection Separation Separation on Capillary Column (Temperature Program) Injection->Separation Detection Detection by FID Separation->Detection Data_Analysis Data Analysis (Peak identification and quantification) Detection->Data_Analysis

3.3. Characterization of SPS Polymorphism by X-Ray Diffraction (XRD):

XRD is used to determine the crystalline structure of fats.

  • Sample Preparation:

    • Melt the SPS sample completely.

    • Crystallize the sample under controlled temperature conditions to obtain the desired polymorph. For example, rapid cooling will favor the α-form, while slower cooling and tempering will lead to the more stable β' and β forms.

  • XRD Analysis:

    • Mount the crystallized sample in the XRD instrument.

    • Record the diffraction pattern over a range of 2θ angles. The wide-angle region (WAX) provides information on the short spacings (related to the packing of the fatty acid chains), while the small-angle region (SAX) gives information on the long spacings (related to the lamellar stacking).

  • Data Interpretation: Identify the polymorphic form based on the characteristic short and long spacing patterns.

Table 2: Characteristic XRD Spacings for Triacylglycerol Polymorphs

PolymorphCharacteristic Short Spacings (Å)Long Spacing
α (alpha) One strong peak around 4.15 ÅDependent on TAG
β' (beta-prime) Two strong peaks around 4.2 Å and 3.8 ÅDependent on TAG
β (beta) One strong peak around 4.6 Å and other weaker peaksDependent on TAG

Note: The exact long spacing depends on the specific triacylglycerol and the packing arrangement (double or triple chain length). For triacylglycerols similar in structure to SPS, such as POS, long spacings for β forms are in the range of 63-64 Å.[4]

Quantitative Data Summary

Table 3: Solid Fat Content (SFC) Profile of a Typical Cocoa Butter Equivalent (CBE)

Temperature (°C)SFC (%)
1082 - 90
2040 - 45
259 - 14
301 - 4
350 - 0.5

(Data adapted from a patent for a CBE with high symmetric-saturated TAG content)

Conclusion

This compound is a specialty fat with significant applications in the food industry, particularly in chocolate and confectionery. Its unique thermal and crystallization properties make it a valuable ingredient for controlling the texture, stability, and sensory attributes of food products. The provided protocols for synthesis and analysis offer a foundation for further research and development of SPS and its applications.

References

Application Notes and Protocols for 1,3-Dipalmitoyl-2-Stearoyl Glycerol (GS3) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-2-stearoyl glycerol (B35011) (GS3), a triglyceride composed of two palmitic acid chains and one stearic acid chain, is a promising lipid excipient for the development of advanced drug delivery systems. Its solid-state at physiological temperatures makes it an excellent candidate for formulating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These lipid-based nanoparticles offer numerous advantages, including enhanced bioavailability of poorly soluble drugs, controlled release profiles, and improved drug stability.[1][2]

These application notes provide a comprehensive overview of the use of GS3 in drug delivery, including detailed experimental protocols for the preparation and characterization of GS3-based nanoparticles. While specific quantitative data for GS3 formulations are limited in publicly available literature, this document includes representative data from studies on structurally similar triglycerides, such as tristearin (B179404) and tripalmitin, to provide a valuable point of reference.

Data Presentation: Physicochemical Properties of Triglyceride-Based Solid Lipid Nanoparticles

The following tables summarize typical physicochemical characteristics of SLNs prepared with triglycerides structurally related to GS3. This data can be used as a benchmark when developing and characterizing GS3-based formulations.

Table 1: Particle Size and Polydispersity Index (PDI) of Triglyceride-Based SLNs

Lipid MatrixPreparation MethodDrugAverage Particle Size (nm)Polydispersity Index (PDI)
TristearinHigh Shear HomogenizationEtodolac< 300Not Reported
TristearinHot Melt & Ultrasonic EmulsificationEbastine147.5 ± 3.320.106 ± 0.005
TrimyristinDual Centrifugation-< 600Not Reported
TripalmitinDual Centrifugation-< 600Not Reported
Glyceryl BehenateHigh-Shear Homogenization & UltrasonicationTroxerutin140.5 ± 1.020.218 ± 0.01

Table 2: Zeta Potential, Drug Loading, and Entrapment Efficiency of Triglyceride-Based SLNs

Lipid MatrixPreparation MethodDrugZeta Potential (mV)Drug Loading (%)Entrapment Efficiency (%)
TristearinCoaxial ElectrosprayGenisteinNot ReportedNot Reported~92
TristearinHot Melt & Ultrasonic EmulsificationEbastineNot Reported10.0286.7
Tristearin + Span 60Melt HomogenizationNimesulideNot ReportedNot Reported34
Glyceryl PalmitostearateMelt HomogenizationNimesulideNot ReportedNot Reported28
Glyceryl BehenateHigh-Shear Homogenization & UltrasonicationTroxerutin-28.6 ± 8.71Not Reported83.62

Experimental Protocols

The following are detailed protocols for the preparation and characterization of GS3-based Solid Lipid Nanoparticles. These are generalized methods based on established techniques for similar lipids.[3][4]

Protocol 1: Preparation of GS3 Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol describes the formation of SLNs using a hot homogenization technique followed by ultrasonication.

Materials:

  • 1,3-Dipalmitoyl-2-stearoyl glycerol (GS3)

  • Drug (lipophilic)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy Lecithin)

  • Ethanol (B145695)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., IKA, Heidolph)

  • Ultrasonicator (probe or bath)

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the GS3 lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten GS3. If the drug is not readily soluble, a small amount of ethanol can be added to the lipid phase to aid dissolution.[5]

    • In a separate beaker, dissolve the co-surfactant (e.g., soy lecithin) in the molten lipid-drug mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring continuously with a magnetic stirrer.

    • Subject the mixture to high-shear homogenization at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-30 minutes) to form a coarse oil-in-water emulsion.[4]

  • Nanoparticle Formation:

    • Immediately sonicate the hot pre-emulsion using a probe or bath sonicator to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification:

    • The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation melt_lipid Melt GS3 Lipid dissolve_drug Dissolve Drug in Molten Lipid melt_lipid->dissolve_drug add_cosurfactant Add Co-surfactant dissolve_drug->add_cosurfactant mix_phases Combine Hot Phases add_cosurfactant->mix_phases dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat Aqueous Phase dissolve_surfactant->heat_aqueous heat_aqueous->mix_phases homogenize High-Shear Homogenization mix_phases->homogenize sonicate Ultrasonication homogenize->sonicate cool Cooling and Solidification sonicate->cool Purify Purify cool->Purify Purification (Optional) G cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_precipitation Nanoparticle Formation dissolve_lipid_drug Dissolve GS3 and Drug in Organic Solvent inject Inject Organic Phase into Aqueous Phase dissolve_lipid_drug->inject prepare_surfactant_solution Prepare Aqueous Surfactant Solution prepare_surfactant_solution->inject stir Continuous Stirring inject->stir precipitate Lipid Precipitation stir->precipitate remove_solvent remove_solvent precipitate->remove_solvent Solvent Removal G cluster_characterization Nanoparticle Characterization cluster_ee_dl_steps EE & DL Determination cluster_release_steps In Vitro Release Study Size_PDI Particle Size & PDI (DLS) ZP Zeta Potential (DLS) EE_DL Entrapment Efficiency & Drug Loading Separate Separate Free Drug EE_DL->Separate Release In Vitro Drug Release Dialysis Dialysis Bag Method Release->Dialysis Characterization GS3-SLN Dispersion Characterization->Size_PDI Characterization->ZP Characterization->EE_DL Characterization->Release Quantify Quantify Free Drug Separate->Quantify Calculate Calculate EE & DL Quantify->Calculate Sample Sample Release Medium Dialysis->Sample Analyze Analyze Drug Concentration Sample->Analyze Plot Plot Release Profile Analyze->Plot

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dipalmitoyl-2-Stearoyl Glycerol (GSPE) Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (GSPE). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and formulation of GSPE.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dipalmitoyl-2-stearoyl glycerol (GSPE) and why is its solubility a concern?

A1: this compound is a specific triglyceride, a type of lipid, with palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position of the glycerol backbone.[1][2][3] Like most triglycerides, GSPE is a large, nonpolar molecule, making it practically insoluble in water and other polar solvents. This poor aqueous solubility is a major hurdle for its use in pharmaceutical formulations, particularly for intravenous administration, as it can lead to low bioavailability and challenges in developing stable and effective drug delivery systems.[4]

Q2: In which solvents is GSPE soluble?

A2: GSPE is a solid that is soluble in some organic solvents.[1][2][5] Quantitative data on its solubility is limited, but it is known to be soluble in dimethylformamide (DMF) at a concentration of 10 mg/mL.[1][2] Generally, triglycerides are soluble in nonpolar organic solvents like chloroform (B151607) and benzene, and sparingly soluble in colder, less polar solvents like ethanol (B145695) and acetone.[4][6]

Table 1: Solubility of GSPE and Related Triglycerides
SoluteSolventTemperature (°C)SolubilityData Type
This compound (GSPE) Dimethylformamide (DMF)Not Specified10 mg/mLQuantitative
1,3-Distearoyl-2-oleoylglycerol (SOS)ChloroformNot Specified10 mg/mLQuantitative
1,3-Distearoyl-2-oleoylglycerol (SOS)AcetoneLow to AmbientLimited SolubilityQualitative
1,3-Distearoyl-2-oleoylglycerol (SOS)HexaneLow to AmbientLimited SolubilityQualitative
General TriglyceridesEthanolColdSparingly SolubleQualitative
TristearinChloroformNot SpecifiedSolubleQualitative
TristearinAcetoneNot SpecifiedVery SolubleQualitative
TristearinBenzeneNot SpecifiedVery SolubleQualitative
TristearinEthanolNot SpecifiedInsolubleQualitative

Q3: What are the primary methods to improve the aqueous solubility and dispersibility of GSPE for drug delivery?

A3: The most effective strategy for improving the aqueous dispersibility of GSPE is to formulate it into lipid-based nanoparticles. These systems encapsulate the lipophilic GSPE, allowing for stable dispersion in aqueous media. The two main types of lipid nanoparticles suitable for GSPE are:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids (like GSPE) and stabilized by surfactants.[7][8] They offer advantages like biocompatibility and the ability to protect encapsulated drugs from degradation.[9]

  • Nanostructured Lipid Carriers (NLCs): This second generation of lipid nanoparticles is composed of a blend of solid and liquid lipids. This imperfect crystal structure can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.[10]

Troubleshooting Guides

Troubleshooting Poor GSPE Solubility in Organic Solvents
IssuePossible CauseRecommended Solution
GSPE does not dissolve completely in the chosen organic solvent. 1. Insufficient solvent volume. 2. The solvent is not suitable for GSPE. 3. The temperature is too low.1. Gradually increase the solvent volume until the GSPE dissolves. 2. Switch to a more appropriate solvent. Based on general triglyceride solubility, try chloroform or benzene.[4] 3. Gently warm the mixture while stirring. Be cautious not to degrade the GSPE.
GSPE precipitates out of the solution upon cooling. The solution was saturated at a higher temperature, and the solubility of GSPE decreases as the temperature drops.1. Maintain the solution at a higher temperature for the subsequent experimental steps. 2. Use a solvent mixture that provides better solubility at lower temperatures.
Troubleshooting Solid Lipid Nanoparticle (SLN) Formulation
IssuePossible CauseRecommended Solution
Large particle size or high Polydispersity Index (PDI) of SLNs. 1. Inefficient homogenization (pressure too low, too few cycles). 2. Inappropriate surfactant type or concentration. 3. Aggregation of nanoparticles.1. Increase the homogenization pressure (typically 500-1500 bar) and/or the number of homogenization cycles (usually 3-5 cycles).[7][11] 2. Optimize the surfactant. Use a combination of surfactants if necessary. Ensure the surfactant concentration is above the critical micelle concentration. 3. Check the zeta potential. A value greater than |20 mV| suggests good stability.[12] If not, consider adding a charged surfactant or a steric stabilizer.
Low drug entrapment efficiency. 1. The drug has poor solubility in the melted GSPE. 2. The drug is expelled from the GSPE matrix during lipid crystallization. 3. The drug is partitioning into the aqueous phase during formulation.1. Ensure the drug is fully dissolved in the molten GSPE before emulsification. 2. Consider formulating as NLCs by adding a liquid lipid to the GSPE to create a less ordered crystal matrix.[10] 3. For hydrophilic drugs, a double emulsion method (w/o/w) may be more suitable.[13]
Instability of the SLN dispersion over time (e.g., particle growth, aggregation). 1. Ostwald ripening. 2. Insufficient surface stabilization. 3. Lipid polymorphism leading to drug expulsion.1. This is a common challenge with nanoemulsions. Optimizing the surfactant system can help minimize this. 2. Increase the surfactant concentration or use a combination of ionic and non-ionic surfactants for better electrostatic and steric stabilization. 3. Store the SLN dispersion at a suitable temperature (often refrigerated) to minimize polymorphic transitions of the GSPE.

Experimental Protocols

Protocol 1: Preparation of GSPE-based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)

This method involves the emulsification of molten GSPE in a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion which, upon cooling, forms solid lipid nanoparticles.

Materials:

  • This compound (GSPE)

  • Surfactant (e.g., Poloxamer 188, Tween 80, Soy Lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath or heating plate with magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase: Melt the GSPE by heating it to a temperature approximately 5-10°C above its melting point. If incorporating a lipophilic drug, dissolve it in the molten GSPE.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear mixer at high speed for a few minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[7]

  • Cooling and SLN Formation: The resulting hot nanoemulsion is then cooled down to room temperature, allowing the GSPE droplets to crystallize and form solid lipid nanoparticles. This can be done by placing the nanoemulsion in an ice bath or by leaving it at room temperature under gentle stirring.

Protocol 2: Preparation of GSPE-based SLNs by Emulsification-Solvent Evaporation Method

This method is suitable for thermolabile drugs as it can be performed at lower temperatures.

Materials:

  • This compound (GSPE)

  • Water-immiscible organic solvent (e.g., dichloromethane, chloroform)

  • Aqueous surfactant solution (e.g., 1% w/v poloxamer 188)

  • Co-surfactant (e.g., soy lecithin)

Equipment:

  • Ultrasonic probe sonicator or high-pressure homogenizer

  • Magnetic stirrer

  • Fume hood

  • Rotary evaporator (optional)

Procedure:

  • Preparation of the Organic Phase: Dissolve GSPE and a co-surfactant like soy lecithin (B1663433) in a water-immiscible organic solvent.[14][15] If a lipophilic drug is to be encapsulated, dissolve it in this organic phase as well.

  • Emulsification: Add the organic phase to the aqueous surfactant solution. Emulsify the mixture using a high-speed homogenizer or an ultrasonic probe sonicator to form an oil-in-water emulsion.[14]

  • Solvent Evaporation: Stir the emulsion at room temperature in a fume hood for several hours to allow the organic solvent to evaporate completely.[13][14] A rotary evaporator can be used to expedite this step. As the solvent evaporates, the GSPE precipitates, forming nanoparticles.

  • Purification: The resulting SLN dispersion can be filtered or centrifuged to remove any non-emulsified solids or excess surfactant.[14]

Visualizations

GSPE_Solubility_Troubleshooting start Start: Dissolve GSPE in Organic Solvent check_dissolution Does GSPE fully dissolve? start->check_dissolution increase_volume Increase solvent volume check_dissolution->increase_volume No proceed Proceed with experiment check_dissolution->proceed Yes increase_volume->check_dissolution heat_gently Gently warm the solution increase_volume->heat_gently heat_gently->check_dissolution change_solvent Select a more suitable solvent (e.g., Chloroform) heat_gently->change_solvent change_solvent->check_dissolution stop Re-evaluate experimental design change_solvent->stop If still unsuccessful

Caption: Troubleshooting workflow for dissolving GSPE.

SLN_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation Nanoparticle Formation lipid_phase 1. Prepare Lipid Phase: Melt GSPE (+ Drug) pre_emulsion 3. Create Pre-emulsion (High-Shear Mixing) lipid_phase->pre_emulsion aqueous_phase 2. Prepare Aqueous Phase: Dissolve Surfactant in Water aqueous_phase->pre_emulsion hph 4. High-Pressure Homogenization (500-1500 bar, 3-5 cycles) pre_emulsion->hph cooling 5. Cool to Room Temperature hph->cooling sln 6. Solid Lipid Nanoparticles (SLNs) Formed cooling->sln

Caption: Workflow for SLN preparation via hot homogenization.

References

Technical Support Center: Storage and Stability of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-dipalmitoyl-2-stearoyl glycerol (B35011). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dipalmitoyl-2-stearoyl glycerol and what are its common applications?

A1: this compound is a triglyceride, a type of lipid molecule. It is composed of a glycerol backbone esterified with two palmitic acid molecules at positions 1 and 3, and one stearic acid molecule at position 2. Due to its lipid nature, it is used in various pharmaceutical and research applications, including as an excipient in drug formulations to enhance stability and control the release of active pharmaceutical ingredients (APIs).[1][2]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two main degradation pathways for triglycerides like this compound are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds, which results in the release of free fatty acids (palmitic and stearic acid) and glycerol. This process is primarily catalyzed by the presence of water and can be accelerated by heat and pH changes.

  • Oxidation: This involves the reaction of the lipid with oxygen. While saturated fatty acids like palmitic and stearic acid are relatively stable to oxidation compared to unsaturated fatty acids, oxidation can still occur, especially under harsh conditions like high temperatures and exposure to light and oxygen. This can lead to the formation of various degradation products, including aldehydes and ketones.

Q3: What are the ideal storage conditions to prevent the degradation of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically -20°C for long-term stability.[3] It is also crucial to minimize exposure to oxygen and moisture. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers can significantly reduce oxidative and hydrolytic degradation.[4][5][6]

Q4: How does the physical form (polymorphism) of this compound affect its stability?

A4: Triglycerides can exist in different crystalline forms, known as polymorphs (α, β', and β), each with distinct physical properties, including melting point and stability.[7][8][9][10][11] The most stable polymorph is typically the β form. During storage, less stable forms can transition to more stable ones.[7][8] This can affect the physical properties of a formulation, such as drug release profiles.[7][8] Monitoring the polymorphic form during storage is therefore important for ensuring product consistency and performance.

Troubleshooting Guides

Troubleshooting Unexpected Analytical Results

Issue 1: Unexpected peaks are observed during HPLC analysis of a stored sample.

  • Potential Cause: These peaks may represent degradation products such as free fatty acids (palmitic acid, stearic acid), or mono- and diglycerides resulting from hydrolysis.

  • Troubleshooting Steps:

    • Analyze Standards: Run analytical standards of palmitic acid, stearic acid, and commercially available mono- and diglycerides to confirm the identity of the unknown peaks by comparing retention times.

    • Review Storage Conditions: Verify the storage temperature, humidity, and container integrity. Elevated temperatures or exposure to moisture can accelerate hydrolysis.

    • Assess Mobile Phase: Ensure the mobile phase is correctly prepared and of high purity, as contaminants can appear as extraneous peaks.[12]

Issue 2: GC-MS analysis of fatty acid methyl esters (FAMEs) from a stored sample shows split peaks.

  • Potential Cause: Split peaks can arise from incomplete derivatization, contamination in the injection port, or the presence of isomers. In the context of storage, it could indicate the formation of degradation products that interfere with the analysis.

  • Troubleshooting Steps:

    • Check Derivatization: Ensure the esterification process to form FAMEs is complete. Incomplete reactions can lead to multiple peaks for a single fatty acid.[13]

    • Clean the GC Inlet: A dirty injector liner or septum can cause peak splitting.[4] Regular maintenance is crucial.

    • Evaluate for Contamination: Traces of solvents used in sample preparation (e.g., ethanol) can lead to the formation of ethyl esters, causing split peaks.[4]

Issue 3: DSC thermogram of a stored sample shows a shift in melting point or the appearance of new thermal events.

  • Potential Cause: This is often indicative of a polymorphic transition, where the crystalline form of the triglyceride has changed during storage.[9][11][14]

  • Troubleshooting Steps:

    • Perform XRD Analysis: X-ray diffraction (XRD) is the definitive method for identifying the specific polymorphic form.[7][8][10][15] Comparing the XRD pattern of the stored sample to that of a fresh sample can confirm a polymorphic change.

    • Review Storage History: Temperature fluctuations are a common trigger for polymorphic transitions.[11][16] Assess the temperature records of the storage unit.

    • Consider the Impact: Evaluate how the observed polymorphic change might affect the performance of your formulation, such as dissolution rate or physical stability.[7][8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes rates of both hydrolytic and oxidative degradation.[3]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.[4][5][6]
Light Protected from light (e.g., amber vials)Light can catalyze oxidative degradation.
Humidity Low humidity / Dry environmentMinimizes water availability for hydrolysis.
Container Tightly sealed, appropriate materialPrevents moisture and oxygen ingress. Glass or chemically resistant polymers are suitable.[17]
Table 2: Analytical Techniques for Assessing Stability
Analytical TechniqueParameter MeasuredPurpose
HPLC with ELSD/CAD or UV (low wavelength) Purity of this compound, presence of degradation productsTo quantify the parent compound and detect hydrolysis products.[18]
Gas Chromatography (GC) after derivatization Free fatty acid contentTo quantify the primary products of hydrolysis.[13][19]
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, thermal eventsTo detect polymorphic changes and assess thermal stability.[9][11][14][20]
Powder X-Ray Diffraction (PXRD) Crystalline structureTo identify the specific polymorphic form of the solid material.[7][8][10][15]
Karl Fischer Titration Water contentTo determine the moisture content, which is critical for assessing the risk of hydrolysis.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products
  • Objective: To quantify the purity of this compound and detect the presence of free fatty acids.

  • Instrumentation: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a non-polar solvent like methyl-tert-butyl ether (MTBE) or isopropanol.[21]

  • Procedure: a. Prepare a standard solution of this compound of known concentration. b. Prepare solutions of the stored samples. c. Inject the standard and sample solutions into the HPLC system. d. Monitor the chromatogram for the main peak corresponding to this compound and any earlier eluting peaks that may correspond to free fatty acids. e. Quantify the purity by comparing the peak area of the main compound in the sample to the standard.

Protocol 2: DSC Analysis for Polymorphism
  • Objective: To assess the polymorphic state of this compound.

  • Instrumentation: Differential Scanning Calorimeter.

  • Procedure: a. Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the melting points of all expected polymorphs (e.g., 25°C to 80°C).[11] d. Record the heat flow as a function of temperature. e. Analyze the resulting thermogram for melting endotherms. The peak temperature and shape of the endotherm are characteristic of the polymorphic form.

Protocol 3: XRD Analysis for Polymorph Identification
  • Objective: To definitively identify the crystalline form of this compound.

  • Instrumentation: Powder X-Ray Diffractometer.

  • Procedure: a. Prepare a powdered sample of the material. b. Mount the sample in the diffractometer. c. Expose the sample to a monochromatic X-ray beam. d. Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). e. Compare the resulting diffraction pattern (peak positions and intensities) to known patterns for the α, β', and β polymorphs of triglycerides to identify the form present in the sample.[7][8][10][15]

Visualizations

Degradation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TG This compound FFA Free Fatty Acids (Palmitic & Stearic Acid) TG->FFA + H2O (Heat, pH) Oxidation_Products Oxidation Products (Aldehydes, Ketones) TG->Oxidation_Products + O2 (Light, Heat) Glycerol Glycerol

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak in HPLC Check_Standards Analyze FFA and Mono/Diglyceride Standards Start->Check_Standards Match Peak Retention Time Matches Standard? Check_Standards->Match Degradation Conclusion: Hydrolytic Degradation Match->Degradation Yes No_Match Review Mobile Phase and Sample Prep Match->No_Match No Contamination Contamination Identified? No_Match->Contamination Resolve_Contamination Prepare Fresh Mobile Phase /Re-extract Sample Contamination->Resolve_Contamination Yes Further_Investigation Further Investigation Needed (e.g., LC-MS) Contamination->Further_Investigation No

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

Technical Support Center: Analysis of 1,3-Dipalmitoyl-2-Stearoyl Glycerol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (GPP) and other triglycerides. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triglyceride regioisomers like GPP so challenging?

A1: Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-stearoyl-glycerol and 1,3-dipalmitoyl-2-stearoyl-glycerol, have identical fatty acid compositions and therefore the same equivalent carbon number (ECN).[1] This similarity in their physicochemical properties makes their separation by conventional reversed-phase HPLC difficult, often resulting in co-elution.[1] The subtle difference is the position of the fatty acids on the glycerol backbone, which requires a highly selective chromatographic system to resolve.[1]

Q2: What is the most common detector for analyzing triglycerides like GPP, and why?

A2: The most common detector for analyzing triglycerides is the Evaporative Light Scattering Detector (ELSD).[2][3][4][5] This is because triglycerides lack a strong chromophore, making them difficult to detect using UV-Vis detectors at higher wavelengths.[3][4][6] ELSD is a universal detector that can detect any non-volatile analyte, making it ideal for lipids.[1][3] It works by nebulizing the column effluent, evaporating the solvent, and then measuring the light scattered by the remaining analyte particles.[3]

Q3: What are the typical column and mobile phase combinations for GPP analysis?

A3: For reversed-phase HPLC (RP-HPLC) of triglycerides, octadecylsilane (B103800) (C18) columns are widely used and have demonstrated good performance.[7][8] The mobile phase commonly consists of acetonitrile (B52724) as the main component, with modifiers like acetone (B3395972), isopropanol (B130326) (IPA), or dichloromethane (B109758) added to improve solubility and optimize separation.[7][8][9][10] Gradient elution, where the mobile phase composition changes over time, is a standard and effective technique for analyzing complex triglyceride mixtures.[7][8]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of 1,3-dipalmitoyl-2-stearoyl glycerol, providing potential causes and solutions in a question-and-answer format.

Problem 1: Peak Splitting

Q: My GPP peak is splitting into two or more peaks. What could be the cause?

A: Peak splitting can be a frustrating issue. The cause can be related to the column, the sample injection, or the mobile phase.

Troubleshooting Steps:

  • If all peaks are splitting: This generally points to a problem before the separation occurs.[11]

    • Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path, causing peak splitting.[11][12]

      • Solution: Replace the frit or the column. Using in-line filters can help prevent this.[11][12]

    • Column Void: A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[11][13]

      • Solution: Replace the column.[13]

  • If only the GPP peak is splitting: This suggests an issue with the separation itself or the sample.[11][12]

    • Co-elution: The split peak might actually be two different components eluting very close together.[12]

      • Solution: Try a smaller injection volume to see if two distinct peaks appear.[12] If so, optimize the method by adjusting the mobile phase composition, temperature, or flow rate to improve resolution.[12]

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14] It is recommended to dissolve the sample in the initial mobile phase whenever possible.

      • Solution: Change the injection solvent to match the initial mobile phase composition.[14] Never use hexane (B92381) as an injection solvent in reversed-phase analysis as it can cause peak broadening and even splitting.[9]

Problem 2: Peak Tailing

Q: My GPP peak has a tail. How can I improve the peak shape?

A: Peak tailing is a common problem in HPLC that can affect the accuracy of integration and reduce resolution.[15][16]

Troubleshooting Steps:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[17][18]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable secondary interactions.[17]

    • Solution: Adjust the mobile phase pH. For basic compounds, a lower pH (~2-3) can protonate silanols and reduce interactions.[15]

  • Column Contamination: A contaminated guard or analytical column can also lead to peak tailing.[17]

    • Solution: If using a guard column, replace it. Try flushing the analytical column or, if necessary, replace it.[17]

Problem 3: Broad Peaks and Poor Resolution

Q: My GPP peak is very broad, and I'm getting poor resolution from other components. What should I do?

A: Broad peaks can significantly reduce the sensitivity and resolution of your analysis.[17] Poor resolution is a common challenge in separating structurally similar triglycerides.[7]

Troubleshooting Steps:

  • High Injection Volume or Concentration: Injecting too large a volume or a highly concentrated sample can overload the column, leading to peak broadening.[8][17]

    • Solution: Decrease the sample concentration or injection volume.[8][17]

  • Incompatible Injection Solvent: As with peak splitting, a solvent stronger than the mobile phase can cause peak distortion.[17]

    • Solution: Ensure the injection solvent is compatible with the initial mobile phase.[17]

  • Optimize Mobile Phase: The composition of the mobile phase is critical for resolution.[7][8]

    • Solution: For RP-HPLC, acetonitrile with an organic modifier like acetone is effective.[8][10] Using non-linear or step-wise gradient elution can significantly improve the separation of complex mixtures.[8][10]

  • Column Selection: The stationary phase plays a crucial role.[8]

    • Solution: C18 columns with small particle diameters (3-4 µm) have shown the best separations.[8][10] In some cases, connecting two or three columns in series can enhance resolution for complex samples.[7][8][10]

  • Column Temperature: Temperature affects retention times and selectivity.[8]

    • Solution: In RP-HPLC, lower temperatures generally lead to better separations, although this can increase backpressure.[6][7] The optimal temperature often needs to be determined empirically.[7]

  • Flow Rate: Optimizing the flow rate can improve resolution.[8]

    • Solution: A lower flow rate generally leads to narrower peaks and better resolution, though it increases analysis time.[8]

Experimental Protocols

General HPLC Method for Triglyceride Analysis

This protocol is a starting point and may require optimization for your specific application.

ParameterRecommendation
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane or Acetone
Gradient Start with a lower percentage of B, and gradually increase to elute more retained triglycerides. A step-wise gradient may be beneficial.[8][10][19]
Flow Rate 1.0 mL/min[10]
Column Temperature 30-35°C (may need optimization)[10][19]
Detector Evaporative Light Scattering Detector (ELSD)
Injection Volume 5-20 µL
Sample Preparation Dissolve the sample in the initial mobile phase or a compatible solvent like dichloromethane.[10][19]
ELSD Settings

ELSD settings can significantly impact sensitivity and should be optimized.

ParameterTypical Range
Nebulizer Temperature 45-60°C
Evaporator Temperature 45-105°C[2]
Gas Flow Rate 1.2-3.5 L/min[2]

Note: Optimal settings will depend on the mobile phase composition and flow rate.

Chemical Properties of this compound

PropertyValue
Molecular Formula C53H102O6[20][21]
Molecular Weight 835.37 g/mol [20][22]
Appearance White solid[20]
Solubility Soluble in organic solvents like chloroform (B151607) and dimethyl sulfoxide.[20]

References

Technical Support Center: Analysis of 1,3-dipalmitoyl-2-stearoyl glycerol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (TG 16:0/18:0/16:0) analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization method for analyzing 1,3-dipalmitoyl-2-stearoyl glycerol?

A1: Electrospray ionization (ESI) is a highly effective and commonly used method for the analysis of triacylglycerols (TAGs) like this compound.[1] ESI is a soft ionization technique that typically generates adduct ions, such as [M+NH₄]⁺ or [M+Li]⁺, with minimal in-source fragmentation, allowing for accurate molecular weight determination.[2][3][4]

Q2: Which adducts are most informative for the structural characterization of this TAG?

A2: Both ammonium (B1175870) ([M+NH₄]⁺) and lithium ([M+Li]⁺) adducts are valuable.

  • Ammonium adducts are readily formed and provide clear molecular weight information. Collision-induced dissociation (CID) of these adducts results in the neutral loss of ammonia (B1221849) and a fatty acid, yielding diacylglycerol-like fragment ions that help identify the constituent fatty acids.[2][3]

  • Lithiated adducts are particularly useful for determining the position of the fatty acids on the glycerol backbone (regioisomers).[5][6] The fragmentation patterns of lithiated adducts can show differences in the relative abundances of fragment ions, reflecting the fatty acid positions.[5]

Q3: How can I differentiate this compound from its isomers using MS/MS?

A3: Distinguishing positional isomers of triacylglycerols is a common challenge. Tandem mass spectrometry (MS/MS) of lithiated adducts is a powerful technique for this purpose. The relative intensities of the diacylglycerol-like fragment ions, formed by the neutral loss of fatty acids, can provide clues about their positions on the glycerol backbone.[5][6] Generally, the loss of fatty acids from the sn-1 and sn-3 positions is favored over the sn-2 position. By carefully analyzing the fragmentation pattern, you can infer the structure.

Q4: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?

A4: When analyzing the [M+NH₄]⁺ adduct of this compound (molecular formula C₅₃H₁₀₂O₆), the primary fragmentation pathway is the neutral loss of a fatty acid.[2][3] You would expect to see diacylglycerol-like fragment ions corresponding to the loss of palmitic acid (16:0) and stearic acid (18:0).

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

  • Potential Cause: Sample concentration is too low or too high.

    • Solution: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be indistinguishable from the baseline noise. Conversely, excessively high concentrations can lead to ion suppression.[7]

  • Potential Cause: Inefficient ionization.

    • Solution: Optimize the ionization source parameters. Experiment with different ESI source settings, such as spray voltage and gas flow rates. Ensure that the mobile phase composition is compatible with efficient ionization; for example, the presence of an electrolyte like ammonium formate (B1220265) can facilitate the formation of [M+NH₄]⁺ adducts.[8]

  • Potential Cause: Instrument not properly tuned or calibrated.

    • Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at optimal performance.[7]

Issue 2: Inaccurate Mass Measurement

  • Potential Cause: Incorrect or infrequent mass calibration.

    • Solution: Perform mass calibration regularly using appropriate calibration standards. An incorrect calibration is a common source of mass accuracy errors.[7]

  • Potential Cause: Instrument drift or contamination.

    • Solution: Maintain your mass spectrometer as recommended by the manufacturer. Contaminants in the system or instrument drift over time can negatively affect mass accuracy and resolution.[7]

Issue 3: High Baseline Noise or Contamination

  • Potential Cause: Contaminated mobile phase or sample.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Filter your mobile phase before use. Ensure proper sample preparation to minimize matrix effects and contaminants.

  • Potential Cause: Leaks in the system.

    • Solution: Check for any leaks in the gas and liquid flow paths. Leaks can introduce contaminants and lead to a loss of sensitivity.[9]

  • Potential Cause: Column bleed.

    • Solution: If using liquid chromatography, ensure that the column is properly conditioned and operated within its recommended temperature range to minimize stationary phase bleed, which can contribute to baseline noise.[10]

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Working Solution: Dilute the stock solution with the initial mobile phase to the desired concentration. To facilitate adduct formation, this solution can be supplemented with an appropriate salt (e.g., ammonium formate for [M+NH₄]⁺ adducts or lithium acetate (B1210297) for [M+Li]⁺ adducts).[6]

LC-MS/MS Method for Triacylglycerol Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start at a lower percentage of B, ramp up to a high percentage of B to elute the lipid, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30-50 °C
Injection Volume 1-5 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Gas Temperature 250 - 350 °C
Gas Flow Instrument dependent
Scan Type Full Scan (for precursor identification) and Product Ion Scan (for fragmentation)
Precursor Ion [M+NH₄]⁺ or [M+Li]⁺
Collision Energy Optimize for the specific instrument and precursor ion (e.g., 20-40 eV). This is a critical parameter to adjust for optimal fragmentation.[11]

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of this compound when analyzed as an ammonium adduct. The molecular formula for this TAG is C₅₃H₁₀₂O₆, and its monoisotopic mass is approximately 834.77 g/mol .

Ion Type Description Expected m/z
Precursor Ion [M+NH₄]⁺~852.8
Product Ion 1 [M+NH₄ - NH₃ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid)~579.5
Product Ion 2 [M+NH₄ - NH₃ - C₁₈H₃₆O₂]⁺ (Loss of Stearic Acid)~551.5

Note: The relative abundance of these product ions will depend on the collision energy and the specific isomer being analyzed.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve Standard in Chloroform:Methanol prep2 Dilute with Mobile Phase + Ammonium Formate prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI+ Ionization lc3->ms1 ms2 Full Scan (MS1) Identify [M+NH4]+ ms1->ms2 ms3 Isolate Precursor ms2->ms3 ms4 CID Fragmentation (MS2) ms3->ms4 da1 Identify Neutral Losses ms4->da1 da2 Confirm Fatty Acids da1->da2 da3 Analyze Fragment Ratios for Positional Information da2->da3

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

TroubleshootingFlowchart decision decision solution solution start Start: Poor MS Results d1 Signal Intensity Issue? start->d1 s1 Check Sample Concentration Optimize ESI Source Tune & Calibrate MS d1->s1 Yes d2 Mass Accuracy Issue? d1->d2 No s2 Perform Mass Calibration Check for Contamination d2->s2 Yes d3 High Baseline Noise? d2->d3 No s3 Use High-Purity Solvents Check for System Leaks Verify Column Health d3->s3 Yes end Consult Instrument Manual or Contact Manufacturer d3->end No

Caption: Troubleshooting flowchart for common mass spectrometry issues.

References

Technical Support Center: Purification of 1,3-dipalmitoyl-2-stearoyl glycerol (PSP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (PSP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this specific triglyceride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1,3-dipalmitoyl-2-stearoyl glycerol (PSP)?

A1: The main challenges in purifying PSP stem from its close structural similarity to common impurities, particularly tripalmitin (B1682551) (PPP). Key difficulties include:

  • Co-crystallization: PSP and PPP have similar crystal structures and can form mixed crystals, making separation by simple crystallization difficult.

  • Similar Solubility: The solubility of PSP and its common impurities in organic solvents is very similar, which complicates purification by fractional crystallization.

  • Polymorphism: Triglycerides like PSP can exist in different crystalline forms (polymorphs), and the presence of impurities can influence which form crystallizes, potentially affecting purity and yield. PSP has been shown to stabilize in the β'-2L form.[1]

Q2: What are the most common impurities found in crude PSP?

A2: The most common impurities depend on the synthesis or isolation method. However, typical impurities include:

  • Tripalmitin (PPP): Often a starting material or a byproduct in the synthesis of PSP.

  • Tristearin (SSS): Another possible byproduct depending on the fatty acid sources.

  • Other Triglyceride Isomers: Positional isomers such as 1,2-dipalmitoyl-3-stearoyl glycerol (PPS).

  • Di- and Monoglycerides: Incomplete esterification can lead to the presence of these more polar lipids.

  • Free Fatty Acids: Residual starting materials or hydrolysis products.

Q3: Which solvents are recommended for the crystallization of PSP?

Troubleshooting Guides

Problem 1: Low Purity of Final PSP Product After Crystallization
Potential Cause Suggested Solution
Co-crystallization with Tripalmitin (PPP) PPP and PSP are known to form solid solutions, making their separation challenging.[5][6] A multi-stage fractional crystallization approach is recommended. This involves repeated cycles of dissolving the triglyceride mixture in a minimal amount of hot solvent (e.g., acetone) and allowing it to cool slowly to specific temperatures to selectively crystallize the less soluble components. The cooling rate can significantly impact crystal purity, with slower cooling rates generally favoring the formation of purer crystals.[7]
Inefficient Separation of Polymorphs The presence of impurities can affect the polymorphic form of the crystallizing PSP. Analysis of the crystal form by techniques like X-ray diffraction (XRD) can provide insights. Modifying the crystallization conditions, such as the cooling rate and solvent, may help in selectively crystallizing the desired polymorph of PSP.
Entrapment of Mother Liquor in Crystals Insufficient washing of the crystals after filtration can lead to the retention of impurities from the mother liquor. Ensure thorough washing of the crystal cake with cold solvent.
Problem 2: Low Yield of Purified PSP
Potential Cause Suggested Solution
Suboptimal Crystallization Temperature If the crystallization temperature is too low, PSP may remain dissolved in the mother liquor. Conversely, if it is too high, impurities may co-crystallize. A stepwise cooling approach with careful monitoring of the solution's turbidity can help identify the optimal temperature range for PSP crystallization.
Loss of Product During Filtration Using a filtration setup with an appropriate pore size is crucial to prevent the loss of fine crystals. Pre-chilling the filtration apparatus can also minimize the dissolution of crystals during filtration.
Incorrect Solvent-to-Solute Ratio Using an excessive amount of solvent will lead to lower yields as more PSP will remain in the solution. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
Problem 3: Difficulty in Separating PSP and PPP using Chromatography
Potential Cause Suggested Solution
Inadequate HPLC Column and Mobile Phase For the separation of structurally similar triglycerides, a high-resolution reversed-phase C18 column is recommended.[7] A gradient elution using a mobile phase system such as acetonitrile (B52724) and acetone (B3395972) is often effective.[6] The separation can be further optimized by adjusting the gradient profile and the column temperature.[7]
Co-elution in Gas Chromatography (GC) For the analysis of intact triglycerides, a high-temperature capillary column is necessary.[8] The temperature program of the GC oven is a critical parameter. A slow temperature ramp can improve the resolution of closely related triglycerides.

Experimental Protocols

Protocol 1: General Approach for Acetone Fractional Crystallization of PSP

This protocol provides a general framework for the purification of PSP from a mixture containing PPP. The specific temperatures and solvent ratios may require optimization based on the initial purity of the sample.

  • Dissolution: In a suitable flask, dissolve the crude PSP mixture in a minimal volume of hot acetone (e.g., 55-60°C). The exact ratio will depend on the impurity profile, but a starting point could be 1:5 to 1:10 (w/v) of crude PSP to acetone.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • First Stage Cooling: Slowly cool the clear solution with gentle agitation. The cooling rate should be controlled to promote the formation of well-defined crystals. A rate of 5-10°C per hour is a reasonable starting point.

  • First Crystallization: As the solution cools, the higher melting and less soluble components (often enriched in PPP) will crystallize first. The temperature at which crystallization begins should be noted.

  • First Filtration: Once a significant amount of crystals has formed, separate them from the mother liquor by vacuum filtration. The mother liquor, which is now enriched in PSP, should be collected.

  • Second Stage Crystallization: Further cool the mother liquor to a lower temperature to induce the crystallization of PSP.

  • Second Filtration: Isolate the PSP crystals by vacuum filtration and wash the crystal cake with a small amount of cold acetone.

  • Drying: Dry the purified PSP crystals under vacuum.

  • Purity Analysis: Assess the purity of the obtained PSP using an appropriate analytical method such as GC-FID or HPLC-ELSD.

  • Further Purification: If the desired purity is not achieved, the process can be repeated.

Protocol 2: Purity Analysis by High-Temperature Gas Chromatography (GC-FID)

This protocol outlines a general method for the analysis of intact triglycerides.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the PSP sample and dissolve it in 1 mL of a suitable solvent like hexane (B92381) or chloroform.[6]

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column (e.g., a short, thin-film polysiloxane-based column) is required.[9]

  • Instrumental Conditions:

    • Injector Temperature: 360°C[9]

    • Detector Temperature: 370°C

    • Carrier Gas: Hydrogen or Helium

    • Oven Temperature Program: Start at a high initial temperature (e.g., 250°C) and ramp up to a final temperature of around 360°C at a rate of 4°C/min.[9] Hold at the final temperature for a sufficient time to elute all triglyceride species.

  • Data Analysis: Identify the peaks based on their retention times compared to pure standards of PSP and potential impurities like PPP. The purity can be calculated based on the relative peak areas.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC-ELSD)

This protocol provides a starting point for developing an HPLC method for PSP purity analysis.

  • Sample Preparation: Dissolve the PSP sample in a suitable solvent that is compatible with the mobile phase, such as acetone or a mixture of acetone and acetonitrile, to a concentration of approximately 1 mg/mL.[10]

  • HPLC System: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is suitable for the analysis of non-UV-absorbing compounds like triglycerides.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient elution is typically required. A common mobile phase system is a gradient of acetone in acetonitrile.[11] For example, a linear gradient from 30% to 70% acetone over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C[10]

    • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and flow rate.

  • Data Analysis: Quantify the purity based on the peak area percentage of PSP relative to all other detected peaks.

Visualizations

experimental_workflow Experimental Workflow for PSP Purification and Analysis cluster_purification Purification by Fractional Crystallization cluster_analysis Purity Analysis start_purification Crude PSP Mixture dissolution Dissolve in Hot Acetone start_purification->dissolution cooling1 Slow Cooling (Stage 1) dissolution->cooling1 filtration1 Filtration cooling1->filtration1 mother_liquor PSP-Enriched Mother Liquor filtration1->mother_liquor Collect removed_impurities removed_impurities filtration1->removed_impurities Discard Crystals (PPP-rich) cooling2 Further Cooling (Stage 2) mother_liquor->cooling2 filtration2 Filtration & Washing cooling2->filtration2 purified_psp Purified PSP filtration2->purified_psp final_mother_liquor final_mother_liquor filtration2->final_mother_liquor Discard drying Drying end_purification end_purification drying->end_purification Final Product purified_psp->drying Final Product start_analysis Purified PSP Sample end_purification->start_analysis Proceed to Analysis sample_prep Sample Preparation (Dissolve in Solvent) start_analysis->sample_prep hplc_analysis HPLC-ELSD Analysis sample_prep->hplc_analysis gc_analysis GC-FID Analysis sample_prep->gc_analysis data_analysis Data Analysis (Purity Assessment) hplc_analysis->data_analysis gc_analysis->data_analysis end_analysis Purity Report data_analysis->end_analysis troubleshooting_workflow Troubleshooting Logic for Low Purity PSP start Low Purity PSP (High PPP Content) check_crystallization Review Crystallization Protocol start->check_crystallization check_cooling Cooling Rate Too Fast? check_crystallization->check_cooling Yes solution_recrystallize Perform Additional Crystallization Step check_crystallization->solution_recrystallize No, protocol followed check_solvent Incorrect Solvent Ratio? check_cooling->check_solvent No solution_cooling Decrease Cooling Rate (e.g., 2-5°C/hour) check_cooling->solution_cooling Yes check_washing Insufficient Washing? check_solvent->check_washing No solution_solvent Use Minimal Hot Solvent for Dissolution check_solvent->solution_solvent Yes solution_washing Wash Crystals Thoroughly with Cold Solvent check_washing->solution_washing Yes check_washing->solution_recrystallize No end end solution_cooling->end Re-analyze Purity solution_solvent->end solution_washing->end solution_recrystallize->end

References

Technical Support Center: Analysis of 1,3-dipalmitoyl-2-stearoyl glycerol (SPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of 1,3-dipalmitoyl-2-stearoyl glycerol (SPS)?

The primary challenge in analyzing SPS is its separation from its constitutional isomer, 1,2-dipalmitoyl-3-stearoyl glycerol (PPS).[1] These molecules have the same molecular weight and fatty acid composition, differing only in the position of the fatty acids on the glycerol backbone.[1] This similarity in physicochemical properties makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution.[1]

Q2: What are the recommended analytical methods for SPS analysis?

High-Performance Liquid Chromatography (HPLC), particularly Non-Aqueous Reversed-Phase (NARP) HPLC, coupled with Mass Spectrometry (MS) is a widely used and effective method for the analysis of SPS and other triglyceride (TG) isomers.[1][2] Other techniques include Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).[3]

Q3: Which HPLC column is best suited for separating SPS from its isomers?

Octadecylsilane (ODS or C18) columns are commonly used for triglyceride separation.[4] For enhanced resolution of positional isomers like SPS and PPS, polymeric ODS columns have shown good performance in recognizing the subtle structural differences.[2][4] In some complex cases, connecting two or three C18 columns in series can improve separation.[4]

Q4: What detection method is most appropriate for SPS quantification?

Due to the lack of a strong UV chromophore in triglycerides, conventional UV detectors are often not suitable.[1] Mass Spectrometry (MS) is the preferred detection method as it provides both identification and quantification capabilities.[1][5][6] Evaporative Light Scattering Detectors (ELSD) can also be used, but MS offers higher sensitivity and specificity.

Q5: What are common sources of interference in SPS analysis?

The most significant sources of interference in SPS analysis include:

  • Regioisomers: Primarily 1,2-dipalmitoyl-3-stearoyl glycerol (PPS).[7][8]

  • Other Triglycerides: TGs with the same Equivalent Carbon Number (ECN) can potentially co-elute.

  • Matrix Components: In biological or formulated samples, other lipids, excipients, and endogenous compounds can interfere with the analysis.

  • Free Glycerol: This can be a source of interference in enzymatic methods for total triglyceride determination.[9][10]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of SPS and PPS

Symptoms:

  • Single, broad peak where two peaks are expected.

  • Overlapping peaks with no baseline separation.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase. Systematically vary the composition of your mobile phase. For NARP-HPLC, small adjustments to the ratio of acetonitrile (B52724) to modifiers like isopropanol (B130326), acetone, or methyl tert-butyl ether can significantly impact resolution.[1]
Incorrect Column Temperature Temperature is a critical parameter for the separation of triglyceride isomers.[1] For NARP-HPLC, lowering the column temperature (e.g., to 10-20°C) can sometimes improve separation.[1] Experiment with temperature increments of 5°C to find the optimal condition.
Inadequate Stationary Phase A standard C18 column may not provide sufficient selectivity. Consider using a polymeric ODS column, which can offer better recognition of positional isomers.[2][4] Alternatively, connecting multiple C18 columns in series can increase the theoretical plates and improve resolution.[4]
Inappropriate Flow Rate A high flow rate can lead to peak broadening and reduced resolution. Try decreasing the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases.
Issue 2: Inaccurate Quantification of SPS

Symptoms:

  • High variability in replicate injections.

  • Poor linearity in the calibration curve.

  • Discrepancy between expected and measured concentrations.

Possible Causes & Solutions:

CauseRecommended Solution
Matrix Effects in Mass Spectrometry Co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate this, improve chromatographic separation to isolate SPS from interfering compounds. Utilize stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects.
Non-linear Detector Response Detectors like ELSD can have a non-linear response. Ensure that your calibration curve covers the expected concentration range of your samples and use an appropriate regression model. MS detectors generally offer better linearity.
Incomplete Sample Extraction The extraction method may not be efficiently recovering SPS from the sample matrix. Optimize your extraction protocol by testing different solvent systems and extraction times.
Analyte Degradation Triglycerides can be susceptible to degradation. Ensure proper sample handling and storage conditions to maintain the integrity of SPS.

Experimental Protocols

General Protocol for NARP-HPLC-MS Analysis of SPS

This protocol provides a starting point for the analysis of SPS. Optimization will be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the lipid extract or standard in a suitable solvent such as a mixture of isopropanol and hexane.

    • Filter the sample through a 0.22 µm PTFE filter before injection.

  • HPLC Conditions:

    • Column: Polymeric ODS column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the triglycerides. A shallow gradient often provides better resolution for isomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 15°C (or as optimized).

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Nebulizer Gas (N2): Adjust for optimal spray.

    • Vaporizer Temperature (APCI): ~400°C.

    • Capillary Voltage: Optimize for maximum signal intensity.

Visualizations

Experimental Workflow for SPS Analysis

G Experimental Workflow for SPS Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification LipidExtraction Lipid Extraction SolventDissolution Dissolution in Solvent LipidExtraction->SolventDissolution Filtration Filtration (0.22 µm) SolventDissolution->Filtration HPLC NARP-HPLC System (Polymeric ODS Column) Filtration->HPLC Injection MS Mass Spectrometer (APCI/ESI) HPLC->MS Elution DataAnalysis Data Analysis & Quantification MS->DataAnalysis

Caption: A typical workflow for the analysis of this compound.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Resolution of SPS/PPS Start Poor or No Resolution of SPS and PPS Peaks CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustMobilePhase Systematically Adjust Solvent Ratios & Gradient CheckMobilePhase->AdjustMobilePhase No CheckTemperature Is Column Temperature Optimized? CheckMobilePhase->CheckTemperature Yes AdjustMobilePhase->CheckTemperature AdjustTemperature Test Lower Temperatures (e.g., 10-20°C) CheckTemperature->AdjustTemperature No CheckColumn Is Stationary Phase Adequate? CheckTemperature->CheckColumn Yes AdjustTemperature->CheckColumn ChangeColumn Use Polymeric ODS or Couple Columns in Series CheckColumn->ChangeColumn No ResolutionImproved Resolution Improved CheckColumn->ResolutionImproved Yes ChangeColumn->ResolutionImproved

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid 1,3-dipalmitoyl-2-stearoyl glycerol (SPS)?

A1: Solid SPS, which is composed of saturated fatty acids, is relatively stable. For long-term stability, it should be stored in a glass container with a Teflon-lined closure at -20°C or below.[1][2] Before use, allow the container to warm to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis.[3]

Q2: In which solvents is SPS soluble?

A2: SPS is a triacylglycerol and is soluble in various organic solvents. Commercially available data indicates solubility in Dimethylformamide (DMF) at 10 mg/mL. It is also expected to be soluble in other organic solvents such as chloroform (B151607) and acetone.[4] For analytical purposes like HPLC, mixtures of solvents such as acetonitrile (B52724) with methyl-tert-butyl-ether (MTBE) or isopropanol (B130326) are used.[5][6]

Q3: How should I store solutions of SPS?

A3: Solutions of SPS should be stored in glass containers with Teflon-lined caps (B75204) at -20°C.[1][2][3] To prevent oxidation and degradation from atmospheric oxygen, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[2][3] Avoid storing solutions in plastic containers, as plasticizers can leach into the solvent and contaminate your sample.[2][3] It is also advisable to limit the number of freeze-thaw cycles.[1]

Q4: What are the primary stability concerns for SPS in solution?

A4: The primary stability concerns for SPS in solution are both physical and chemical.

  • Physical Instability: This mainly involves precipitation or crystallization of SPS out of the solution. This is highly dependent on the solvent used, the concentration of the solution, and the storage temperature.

  • Chemical Instability: The main chemical degradation pathway for a saturated triglyceride like SPS is hydrolysis of the ester bonds. This can be catalyzed by the presence of water, acids, bases, or enzymes (lipases).[7][8][9] While oxidation is a major concern for unsaturated triglycerides, it is less of a risk for the fully saturated SPS.[10][11]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in SPS Solution

Symptoms:

  • The solution appears cloudy or hazy after preparation or during storage.

  • Visible crystals or precipitate form at the bottom of the container.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Solubility at Storage Temperature Gently warm the solution while stirring. If the precipitate redissolves, the issue is temperature-dependent solubility. For storage, consider using a solvent system in which SPS has higher solubility at lower temperatures, or store at a slightly higher, validated temperature. Note that long-term storage at higher temperatures may increase the rate of chemical degradation.
Solution Supersaturation The concentration of SPS may be too high for the chosen solvent. Try preparing a more dilute solution. If a high concentration is necessary, a different solvent or a co-solvent system may be required.
Polymorphic Crystallization Triglycerides can crystallize into different polymorphic forms, each with its own solubility.[4] The rate of cooling can influence which polymorph precipitates.[2][12] If precipitation occurs upon cooling, try a slower, more controlled cooling rate. The precipitated material can be analyzed by Differential Scanning Calorimetry (DSC) to characterize its melting point and polymorphic form.
Impure Solvent Contaminants in the solvent can act as nucleation sites for precipitation. Ensure you are using high-purity, anhydrous solvents.
Issue 2: Degradation of SPS in Solution

Symptoms:

  • Unexpected peaks appear in HPLC chromatograms over time.

  • Changes in the pH of the solution.

  • Inconsistent experimental results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis The ester bonds of the triglyceride are susceptible to hydrolysis, yielding free fatty acids (palmitic and stearic acid) and di- or monoglycerides.[8][9] Prevention: • Use anhydrous, high-purity solvents. • Avoid exposure to moisture; handle under an inert atmosphere if possible. • Ensure that glassware is thoroughly dried. • Avoid acidic or basic conditions unless required by the experimental protocol. Buffer the solution if necessary. • Store solutions at -20°C or lower to reduce the rate of hydrolysis.[1]
Solvent-Induced Degradation Some solvents can contain reactive impurities. For example, chloroform can degrade to form phosgene, which is highly reactive.[13] Methanol can contain traces of formaldehyde.[13] Prevention: • Use high-purity, stabilized solvents from reputable suppliers.[13] • Prepare solutions fresh whenever possible. • Store solvents according to the manufacturer's recommendations.
Contamination Contamination with enzymes (lipases) can rapidly catalyze hydrolysis.[7][8] Prevention: • Ensure all glassware and equipment are scrupulously clean. • Filter the solution through a solvent-compatible filter (e.g., PTFE) to remove any particulate contaminants.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of SPS
  • Preparation:

    • Allow the container of solid SPS to equilibrate to room temperature before opening.

    • Weigh the desired amount of SPS in a clean, dry glass vial.

    • Add the appropriate volume of a high-purity organic solvent (e.g., DMF, Chloroform) to achieve the target concentration.

    • Mix thoroughly using a vortex mixer or sonication until the SPS is completely dissolved. Gentle warming (e.g., to 40-50 °C) can be used to aid dissolution, but ensure the temperature does not degrade the compound.[14]

  • Storage:

    • If the solution is to be stored, overlay the solution with an inert gas (e.g., argon or nitrogen).

    • Seal the vial tightly with a Teflon-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vial at -20°C in the dark.[3]

Protocol 2: Assessing the Stability of SPS in Solution by HPLC
  • Sample Preparation:

    • Prepare a solution of SPS in the desired solvent at a known concentration.

    • Divide the solution into several aliquots in separate vials for analysis at different time points (e.g., T=0, 1 week, 1 month, etc.).

    • Store the aliquots under the desired storage conditions.

  • HPLC Analysis:

    • At each time point, analyze an aliquot using a suitable HPLC method. A reversed-phase C18 column is often used for triglyceride analysis.[12]

    • A gradient elution with a mobile phase consisting of a weak solvent like acetonitrile and a strong solvent like isopropanol or MTBE is typically employed.[6]

    • Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS), as triglycerides have poor UV absorbance.[12][15][16]

  • Data Analysis:

    • At T=0, identify the main peak corresponding to intact SPS.

    • In subsequent chromatograms, look for the appearance of new peaks, which may indicate degradation products (e.g., free fatty acids, diglycerides).

    • Quantify the peak area of the SPS peak over time to determine the rate of degradation. A decrease in the main peak area and the emergence of new peaks are indicative of instability.

Visualizations

experimental_workflow Experimental Workflow for SPS Solution Stability Testing cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results prep_sps Weigh Solid SPS prep_solvent Add High-Purity Solvent prep_sps->prep_solvent prep_dissolve Dissolve (Vortex/Sonicate) prep_solvent->prep_dissolve sampling Aliquot for Time Points (T=0, T=1, T=2...) prep_dissolve->sampling storage Store at -20°C under N2 hplc HPLC-ELSD/MS Analysis storage->hplc At each time point sampling->storage data Compare Chromatograms hplc->data stable Stable: No new peaks, SPS peak area constant data->stable unstable Unstable: New peaks appear, SPS peak area decreases data->unstable

Caption: Workflow for assessing the stability of SPS in solution.

degradation_pathway Primary Degradation Pathway of SPS: Hydrolysis SPS This compound (SPS) DPG 1,3-Dipalmitoyl glycerol SPS->DPG + H2O SPG 1-Palmitoyl-2-stearoyl glycerol or 3-Palmitoyl-2-stearoyl glycerol SPS->SPG + H2O H2O H2O (catalyzed by acid, base, or lipase) H2O->SPS StearicAcid Stearic Acid PalmiticAcid Palmitic Acid

Caption: Simplified hydrolysis pathway of SPS in solution.

References

Technical Support Center: Resolving Co-eluting Lipid Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of co-eluting lipid species in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is lipid co-elution and why is it a problem?

A: Peak co-elution occurs when two or more distinct lipid species are not sufficiently separated by the chromatography system and elute from the column at the same or very similar times.[1] This results in a single, merged chromatographic peak, which can significantly undermine both qualitative and quantitative analysis.[1] The primary issues arising from co-elution are:

  • Inaccurate Identification: A merged peak can be misidentified as a single, more abundant species, leading to oversights of other important lipids.[1]

  • Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, causing a significant overestimation of the quantity of any single species.[1]

Q2: What are the primary causes of lipid co-elution?

A: The vast structural diversity of lipids is the main reason for co-elution. Different lipid species can possess very similar physicochemical properties, making them difficult to separate. Key causes include:

  • Isobaric Species: These are lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to differentiate them.[1]

  • Isomeric Species: Lipids with the same elemental composition and thus identical mass, but different structures. These are a major challenge and include:

    • Regioisomers: Lipids containing the same fatty acids but arranged differently on the glycerol (B35011) backbone (e.g., at the sn-1, sn-2, or sn-3 positions).[1]

    • Double Bond Positional Isomers: Fatty acid chains with the same length and number of double bonds, but with the double bonds located at different positions.[1]

    • Stereoisomers: Molecules with the same structural formula but a different arrangement of atoms in space (e.g., cis/trans isomers).[1]

Troubleshooting Guides

Issue: Poor separation of lipid classes.

If you are observing significant co-elution between different lipid classes (e.g., phospholipids (B1166683) and glycerolipids), consider the following chromatographic strategies.

Optimizing the gradient elution program can significantly improve the separation of lipid classes.

  • Strategy: Adjust the gradient slope and duration. A shallower gradient can increase the separation between closely eluting compounds.[2]

  • Example: For reversed-phase liquid chromatography (RPLC), increasing the proportion of the strong organic solvent (e.g., isopropanol) more slowly can improve the resolution of different phospholipid classes.[3]

The choice of chromatography column is critical for lipid separation. If you are not achieving adequate separation with a standard C18 column, consider alternatives.

  • Reversed-Phase Liquid Chromatography (RPLC): Separates lipids based on their hydrophobicity, which is determined by acyl chain length and degree of unsaturation.[4][5] Longer chains and fewer double bonds result in later elution.[5]

    • C18 and C8 Columns: Commonly used for general lipid profiling.[4]

    • C30 Columns: Offer enhanced separation of structurally similar lipids, including isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups.[4][6] This is particularly useful for separating lipid classes.[4]

  • Normal-Phase Liquid Chromatography (NPLC): Also separates lipids by their polar headgroups but uses non-polar mobile phases.[4][7]

Experimental Workflow for Troubleshooting Co-elution

Here is a logical workflow to follow when troubleshooting co-elution issues in your lipidomics experiments.

G start Start: Co-elution Observed check_ms Step 1: Verify Mass Spectrometer Performance - Mass Accuracy - Resolution start->check_ms optimize_lc Step 2: Optimize Liquid Chromatography check_ms->optimize_lc MS performance is optimal modify_gradient Modify Mobile Phase Gradient - Shallower Gradient - Change Solvent Composition optimize_lc->modify_gradient change_column Change Stationary Phase - RPLC (C18, C30) - HILIC - NPLC optimize_lc->change_column implement_2d_lc Step 3: Implement 2D-LC modify_gradient->implement_2d_lc Co-elution persists end Resolution Achieved modify_gradient->end Resolution achieved change_column->implement_2d_lc Co-elution persists change_column->end Resolution achieved use_ims Step 4: Employ Ion Mobility Spectrometry (IMS) implement_2d_lc->use_ims Further resolution needed implement_2d_lc->end Resolution achieved use_ims->end

Caption: Troubleshooting workflow for resolving co-eluting lipid species.

Issue: Co-elution of isomeric lipids.

Isomeric lipids represent a significant challenge as they often have identical chromatographic behavior under standard conditions.

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique employs two different columns with orthogonal separation mechanisms (e.g., HILIC followed by RPLC).[6] This greatly enhances peak capacity and the ability to resolve complex mixtures.[8]

IMS is a technique that separates ions in the gas phase based on their size, shape, and charge.[9] When coupled with LC-MS, it provides an additional dimension of separation, which is highly effective for resolving isomers.[10][11]

  • How it works: Ions are passed through a drift tube filled with a buffer gas. Their velocity depends on their collision cross-section (CCS), which is a measure of their size and shape. Isomers with different three-dimensional structures will have different CCS values and can thus be separated.[12]

  • Types of IMS:

    • Drift Tube IMS (DTIMS): Provides high-resolution separation and allows for direct measurement of CCS values.

    • Traveling Wave IMS (TWIMS): Offers a good balance of resolution and speed, making it compatible with UHPLC.

    • Trapped Ion Mobility Spectrometry (TIMS): Can achieve very high resolution for separating isomers with very similar structures.[12]

Data Presentation: Comparison of Separation Techniques

TechniquePrinciple of SeparationBest Suited ForAdvantagesLimitations
Reversed-Phase LC (RPLC) Hydrophobicity (acyl chain length and saturation)[4][5]General lipid profiling, separation within a lipid class.Robust, reproducible, wide range of column chemistries available.Limited separation of lipid classes and some isomers.
Hydrophilic Interaction LC (HILIC) Polarity of the headgroup[4][6]Separation of different lipid classes.Good for polar lipids, complementary to RPLC.Can have issues with reproducibility and equilibration times.
Two-Dimensional LC (2D-LC) Orthogonal mechanisms (e.g., polarity and hydrophobicity)[6]Highly complex lipid mixtures, resolving co-eluting peaks.Greatly increased peak capacity and resolving power.[8]Complex setup, longer analysis times.
Ion Mobility Spectrometry (IMS) Ion size, shape, and charge (Collision Cross-Section)[9]Isomer separation (regioisomers, stereoisomers).[10][11]Adds a dimension of separation independent of m/z and retention time.Requires specialized instrumentation.

Experimental Protocols

Protocol 1: Generic Reversed-Phase LC Method for Lipid Profiling

This protocol provides a starting point for the separation of a broad range of lipids.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[13]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B for re-equilibration.

  • Column Temperature: 55°C.[4]

  • Injection Volume: 5 µL.

Protocol 2: Sample Preparation using Bligh-Dyer Extraction

A common method for extracting lipids from biological samples.

  • Homogenize Sample: Homogenize the tissue or cell sample in a suitable buffer.

  • Add Solvents: To 1 part sample, add 3.75 parts of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Phase Separation: Add 1.25 parts chloroform and vortex. Then add 1.25 parts water and vortex again.

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collect Lipid Layer: The bottom organic layer contains the lipids. Carefully collect this layer, avoiding the protein interface.

  • Dry and Reconstitute: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., isopropanol).

Signaling Pathway Visualization

While this document focuses on the analytical techniques for resolving co-eluting lipids, understanding the biological context is crucial. The diagram below illustrates a simplified signaling pathway involving phospholipids, where the accurate identification of specific lipid species is critical.

G receptor GPCR g_protein G Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: Simplified Phosphoinositide Signaling Pathway.

References

Technical Support Center: Synthesis of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), a specific structured triglyceride. The following sections offer answers to frequently asked questions and detailed troubleshooting guides to help optimize experimental protocols and improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1,3-dipalmitoyl-2-stearoyl glycerol (SPS)? A1: SPS is a structured triglyceride typically synthesized via enzymatic methods to ensure high specificity. The most common and effective approach is a two-step enzymatic process. This involves first synthesizing a 2-stearoyl glycerol (2-SG) intermediate, followed by its esterification with palmitic acid.[1][2] Enzymatic acidolysis, where a triglyceride rich in stearic acid at the sn-2 position is reacted with palmitic acid, is also a viable one-step strategy.[3][4] Chemical synthesis is less common for such specific structures due to its tendency to produce random acyl distributions.[5][6]

Q2: Which type of enzyme is most effective for SPS synthesis? A2: For synthesizing structured triglycerides like SPS, sn-1,3 specific lipases are highly recommended.[3][7] These enzymes selectively catalyze reactions at the outer (sn-1 and sn-3) positions of the glycerol backbone, which is crucial for placing the palmitoyl (B13399708) groups specifically at these positions while leaving the stearoyl group at the sn-2 position. Commonly used and effective lipases include those from Rhizomucor miehei and Rhizopus delemar.[1][2] Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective.[3]

Q3: What is acyl migration and how can it be minimized? A3: Acyl migration is an undesirable side reaction where a fatty acid moves from one position on the glycerol backbone to another (e.g., from sn-2 to sn-1).[7] This compromises the structural specificity of the final product, reducing the yield of the desired SPS isomer. Key factors that promote acyl migration are high temperatures, prolonged reaction times, and the presence of water or intermediate products like mono- and diacylglycerols.[7] To minimize this issue, it is critical to use the lowest effective reaction temperature, optimize the reaction time to stop once equilibrium is reached, and control the water activity in the reaction medium, for instance, by using a vacuum or molecular sieves.[1][7]

Q4: How can I effectively purify the final SPS product? A4: A multi-step purification process is generally required to achieve high-purity SPS. The first step is often molecular distillation, which is highly effective for removing residual free fatty acids from the crude product.[7][8] Following this, solvent fractionation using a solvent like acetone (B3395972) is employed to crystallize and separate the target SPS from other glycerides, such as diacylglycerols (DAGs) and other triacylglycerol isomers.[7][8] This combined approach can significantly increase the purity of the final product to over 90%.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of SPS and similar structured lipids, offering potential causes and actionable solutions.

Problem 1: Low Final Yield of SPS
Potential Cause Recommended Solution
Suboptimal Reaction Temperature Perform temperature optimization studies. While higher temperatures can increase reaction rates, they can also promote acyl migration and enzyme denaturation. For many lipase-catalyzed reactions, temperatures between 60-75°C are a good starting point.[8][9]
Incorrect Substrate Molar Ratio The molar ratio of fatty acids (palmitic acid) to the glycerol backbone source is critical. An excess of the acyl donor is often required. Ratios from 2:1 up to 12:1 have been reported for similar syntheses; this parameter must be optimized for your specific system.[8][10]
Low Enzyme Activity or Loading Ensure the lipase (B570770) is active and not denatured. Increase the enzyme loading (e.g., from 5% to 10% w/w of substrates) to see if the reaction rate and yield improve.[9][11]
Insufficient Reaction Time Monitor the reaction progress over time using techniques like HPLC or GC. The reaction may not have reached equilibrium. Extend the reaction time based on these measurements.[12]
Poor Water Activity Control Water generated during esterification can inhibit the forward reaction. Conduct the reaction under vacuum or add molecular sieves to remove water as it forms, shifting the equilibrium towards product formation.[1]
Problem 2: High Levels of Byproducts and Impurities
Potential Cause Recommended Solution
Significant Acyl Migration This leads to the formation of isomers other than the desired SPS. Reduce the reaction temperature and minimize the reaction time. Ensure the water content in the reaction medium is kept to a minimum.[7]
Incomplete Reaction High levels of intermediates like monoacylglycerols (MAGs) and diacylglycerols (DAGs) indicate an incomplete reaction. Optimize reaction time, enzyme loading, and substrate ratio to drive the reaction to completion.[5]
Non-Specific Enzyme The lipase being used may not have the required sn-1,3 specificity, leading to the formation of undesired isomers. Verify the specificity of your enzyme or switch to a well-documented sn-1,3 specific lipase like Lipozyme RM IM.[7]
Ineffective Purification The purification protocol may be insufficient to remove byproducts. Employ a two-step purification process: molecular distillation to remove free fatty acids followed by solvent (acetone) fractionation to separate SPS from other glycerides.[8]

Illustrative Diagrams

Troubleshooting_Low_Yield start Low SPS Yield Detected check_params Verify Core Reaction Parameters (Temp, Time, Substrate Ratio) start->check_params check_enzyme Assess Enzyme Performance start->check_enzyme check_water Evaluate Water Control start->check_water optimize_params Action: Optimize Parameters (e.g., Increase Temp to 60-75°C, Adjust Molar Ratio) check_params->optimize_params Parameters not optimal increase_enzyme Action: Increase Enzyme Load or Use Fresh Batch check_enzyme->increase_enzyme Activity low or loading insufficient improve_water_removal Action: Add Molecular Sieves or Apply Vacuum check_water->improve_water_removal Water inhibition suspected

Caption: Troubleshooting decision tree for addressing low SPS yield.

SPS_Synthesis_Workflow arrow arrow A 1. Substrate Preparation (2-Stearoyl Glycerol + Palmitic Acid) B 2. Enzymatic Reaction (sn-1,3 Specific Lipase, 60-75°C) A->B C 3. Enzyme Removal (Filtration of Immobilized Lipase) B->C D 4. Crude Product Analysis (HPLC / GC) C->D E 5. Purification Step 1: Molecular Distillation (Remove Free Fatty Acids) D->E F 6. Purification Step 2: Solvent Fractionation (Isolate SPS from Byproducts) E->F G 7. Final Product (High-Purity SPS) F->G

Caption: General workflow for high-yield synthesis and purification of SPS.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of SPS

This protocol is based on methodologies for synthesizing similar structured triglycerides.[1][2]

Step 1: Synthesis of 2-Monostearin (2-MSG)

  • Reaction Setup: In a temperature-controlled reactor, combine tristearin (B179404) and ethanol (B145695) in an appropriate organic solvent (e.g., n-hexane).

  • Enzyme Addition: Add an immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei) to the mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation. Monitor the reaction until maximum conversion to 2-MSG is achieved.

  • Isolation: Remove the enzyme by filtration. Isolate the 2-MSG product, often through crystallization at a low temperature, followed by filtration.

Step 2: Esterification of 2-MSG with Palmitic Acid

  • Reactant Mixture: In a solvent-free system or a suitable organic solvent, combine the purified 2-MSG with palmitic acid. A molar excess of palmitic acid (e.g., 2.5:1 ratio of palmitic acid to 2-MSG) is recommended.

  • Enzyme and Conditions: Add the sn-1,3 specific lipase. Heat the mixture to the optimal temperature (e.g., 60-70°C) under vacuum to remove the water produced during esterification.

  • Monitoring: Track the formation of SPS using HPLC or GC. Stop the reaction once the concentration of SPS plateaus to avoid acyl migration.

  • Enzyme Removal: Separate the immobilized enzyme via filtration for potential reuse. The resulting crude product is now ready for purification.

Protocol 2: Purification of Crude SPS

This protocol details a robust two-step method for achieving high-purity SPS.[8]

Step 1: Molecular Distillation

  • Setup: Use a short-path distillation apparatus. Set the evaporator temperature and pressure to selectively evaporate the more volatile free fatty acids while leaving the larger triglyceride molecules behind.

  • Operation: Feed the crude SPS product into the still at a constant, controlled rate.

  • Collection: Collect the distillate (containing free fatty acids) and the residue separately. The residue is the FFA-free product.

Step 2: Acetone Fractionation

  • Dissolution: Dissolve the FFA-free product from the previous step in warm acetone (e.g., 5 parts acetone to 1 part lipid, w/w).

  • Crystallization: Slowly cool the solution in a controlled manner to induce crystallization. SPS, being a highly saturated fat, will crystallize out while lower-melting impurities remain in the solvent.

  • Separation: Separate the crystallized solid SPS from the liquid acetone phase via vacuum filtration.

  • Washing and Drying: Wash the crystals with cold acetone to remove any remaining liquid oil.[7] Evaporate the remaining solvent from the crystals under vacuum to obtain the final high-purity SPS product.

References

Technical Support Center: Synthesis of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), with a focus on minimizing isomerization.

Troubleshooting Guide

Issue 1: High Levels of Isomerization (Acyl Migration)

You are observing significant amounts of 1,2-dipalmitoyl-3-stearoyl glycerol (PSS) or 1-palmitoyl-2-stearoyl-3-palmitoyl glycerol (PSP) isomers in your final product.

Possible Causes and Solutions:

Cause Recommendation Supporting Data/Rationale
High Reaction Temperature Optimize the reaction temperature. For enzymatic synthesis, consider operating at the lower end of the enzyme's optimal activity range. For instance, with Lipozyme RM IM, a mild temperature of 60°C can be a starting point.[1] Higher temperatures, while increasing reaction rates, also promote acyl migration, a thermodynamic process.[1]Acyl migration is significantly influenced by temperature. One study demonstrated that a temperature-programmed approach in a solvent-free system reduced acyl migration by 45% after 48 hours compared to a constant high temperature, without a significant loss of product yield.[1][2]
Inappropriate Water Activity Control the water activity (a_w) of the reaction medium, especially in enzymatic reactions. While enzymes require some water for activity, excess or very low water content can increase isomerization.Low water activity (a_w = 0.07) has been shown to increase the rate of acyl migration to 10.86% compared to 5.07% in a system with no added water.[1][3] Conversely, very high water activity can also promote side reactions.
Prolonged Reaction Time Optimize the reaction time to achieve a high yield of the desired product without allowing significant time for isomerization to occur. Monitor the reaction progress and stop it once the optimal yield of SPS is reached.Acyl migration is a time-dependent process. Longer reaction times, even at optimal temperatures, can lead to an increase in the formation of thermodynamically more stable isomers.[1]
Incorrect Enzyme/Catalyst For enzymatic synthesis, use a highly specific sn-1,3 lipase (B570770), such as immobilized Rhizomucor miehei lipase (Lipozyme RM IM) or Thermomyces lanuginosus lipase (Lipozyme TL IM), to favor the acylation at the outer positions of the glycerol backbone.[3] For chemical synthesis, ensure the catalyst used has minimal activity in promoting acyl migration under the chosen reaction conditions.sn-1,3 specific lipases are crucial for directing the synthesis towards the desired structured triglyceride. However, even with these enzymes, some level of acyl migration can occur.[3]
Sub-optimal Solvent Choice If using a solvent-based system, select a non-polar solvent. Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.[4] Whenever feasible, a solvent-free system is preferred to minimize potential side reactions and simplify downstream processing.[5][6]The choice of solvent can influence enzyme activity and the extent of side reactions. Non-polar solvents are generally preferred for lipase-catalyzed reactions to maintain enzyme activity and reduce acyl migration.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in SPS synthesis?

Acyl migration, or isomerization, is the intramolecular transfer of an acyl group (in this case, a palmitoyl (B13399708) or stearoyl group) from one hydroxyl position to another on the glycerol backbone. In the synthesis of 1,3-dipalmitoyl-2-stearoyl glycerol (SPS), the desired product has palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. Acyl migration can lead to the formation of undesired isomers such as 1,2-dipalmitoyl-3-stearoyl glycerol (PSS). This is problematic because the specific positioning of the fatty acids is critical for the desired physicochemical and biological properties of the structured triglyceride.

Q2: What are the main factors that influence the rate of acyl migration?

The primary factors that promote acyl migration include:

  • High Temperatures: Increased thermal energy accelerates the intramolecular rearrangement.[1]

  • Reaction Time: Longer reaction periods provide more opportunity for the system to reach thermodynamic equilibrium, which may favor the formation of isomers.[1]

  • Water Activity: Both very low and very high water activity can increase the rate of acyl migration in enzymatic reactions.[1][3]

  • pH: Both acidic and alkaline conditions can catalyze acyl migration.

  • Catalyst/Enzyme Specificity: Non-specific catalysts or enzymes can lead to a random distribution of fatty acids, while even sn-1,3 specific lipases can allow for some degree of acyl migration.[3]

  • Solvent Polarity: Polar solvents can facilitate the isomerization process.[4]

Q3: Can you provide a starting protocol for the enzymatic synthesis of SPS with reduced isomerization?

Yes, a two-step enzymatic approach is often effective. The following protocol is adapted from the synthesis of a similar structured triglyceride, 1,3-distearoyl-2-oleoylglycerol (SOS), and can be modified for SPS synthesis.[5]

Step 1: Synthesis of 2-Stearoyl Glycerol (2-SG) This step is often challenging due to acyl migration. A common method is the alcoholysis of tristearin.

Step 2: Esterification of 2-SG with Palmitic Acid

  • Materials:

    • 2-Stearoyl Glycerol (2-SG)

    • Palmitic Acid

    • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

    • Solvent (optional, e.g., hexane)

    • Molecular sieves (to control water activity)

  • Methodology:

    • Combine 2-SG and palmitic acid in a suitable molar ratio (e.g., 1:2.2) in a reaction vessel. If using a solvent, add it at this stage.

    • Add the immobilized lipase (e.g., 10% by weight of total substrates).[5]

    • Add activated molecular sieves to maintain low water activity.

    • Conduct the reaction at a controlled mild temperature (e.g., 60°C) with constant stirring.[1]

    • Monitor the reaction progress by analyzing small aliquots for the formation of SPS and the presence of isomers using techniques like HPLC or GC.

    • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

    • Purify the product to remove unreacted fatty acids and byproducts.

Q4: What analytical methods are suitable for quantifying SPS and its isomers?

Several analytical techniques can be used to separate and quantify SPS and its isomers:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for separating triglycerides based on their polarity. Isocratic elution with a mobile phase like acetonitrile (B52724) can effectively separate 1,2- and 1,3-positional isomers.[7][8]

  • Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique separates lipids based on the degree of unsaturation of the fatty acid chains. While SPS is fully saturated, this method can be useful for separating it from other unsaturated triglycerides in a complex mixture.

  • Gas Chromatography (GC): After conversion to fatty acid methyl esters (FAMEs), GC can determine the overall fatty acid composition. To determine the positional distribution, enzymatic hydrolysis with pancreatic lipase followed by GC analysis of the resulting free fatty acids and monoglycerides (B3428702) is required.

Q5: How can I purify the final SPS product to remove isomers?

Purification can be challenging due to the similar physical properties of the isomers. A combination of techniques is often employed:

  • Fractional Crystallization: This method takes advantage of slight differences in the melting points and solubilities of the desired product and its isomers. By dissolving the mixture in a suitable solvent (e.g., acetone) and gradually lowering the temperature, the component with the higher melting point will crystallize first and can be separated by filtration.[5]

  • Molecular Distillation: This technique is effective for removing unreacted free fatty acids from the crude product under high vacuum and high temperature, which minimizes thermal degradation.[5]

  • Column Chromatography: Preparative HPLC or silica (B1680970) gel chromatography can be used to separate isomers, although this may be more suitable for smaller-scale purifications.

Data Presentation

Table 1: Effect of Water Activity on Acyl Migration in Enzymatic Interesterification

Water Activity (a_w)Rate of Acyl Migration (%)Reference
No added water5.07[1][3]
0.0710.86[1][3]

Table 2: Impact of Temperature Programming on Acyl Migration in a Solvent-Free System

Reaction Time (hours)Acyl Migration Reduction (%)Reference
4845[1][2]

Visualizations

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis of SPS cluster_purification Purification Reactants 2-Stearoyl Glycerol + Palmitic Acid Enzyme sn-1,3 Lipase (e.g., Lipozyme RM IM) Reaction Esterification Reaction (Controlled Temperature & Time) Reactants->Reaction Enzyme->Reaction Crude_Product Crude SPS Mixture Reaction->Crude_Product Distillation Molecular Distillation (Remove Free Fatty Acids) Crude_Product->Distillation Crystallization Fractional Crystallization (Separate Isomers) Distillation->Crystallization Pure_SPS Purified 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS) Crystallization->Pure_SPS

Caption: Workflow for the enzymatic synthesis and purification of this compound (SPS).

Acyl_Migration_Pathway cluster_factors Factors Promoting Acyl Migration SPS This compound (Desired Product) Transition_State Orthocarbonate Intermediate (Transition State) SPS->Transition_State Acyl Migration Isomer 1,2-Dipalmitoyl-3-Stearoyl Glycerol (Isomerized Byproduct) Isomer->Transition_State Reverse Migration Transition_State->SPS Transition_State->Isomer Factors High Temperature Long Reaction Time Sub-optimal Water Activity Polar Solvents

Caption: The chemical pathway of acyl migration from the desired SPS to an isomerized byproduct.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Triacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triacylglycerols (TAGs), the primary components of fats and oils, are crucial molecules in nutrition, disease, and drug development. Accurate and comprehensive analysis of TAGs is essential for understanding their complex roles in biological systems and for the quality control of lipid-based products. This guide provides an objective comparison of the principal analytical methods used for TAG analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone technique for the separation and quantification of intact TAG molecules. Separation is primarily based on the TAGs' partition coefficient, which is influenced by their acyl chain length and degree of unsaturation.

Performance

RP-HPLC offers excellent resolution for separating TAGs with different fatty acid compositions. When coupled with various detectors, it provides a versatile platform for both qualitative and quantitative analysis.

ParameterTypical Value/RangeDetectorReference
Limit of Detection (LOD) 0.2-1.9 ng/gESI-Q-ToF-MS[1]
Limit of Quantitation (LOQ) ---
Linearity (r²) > 0.995APCI-MS[2]
Reproducibility (RSD) < 5% (intra- and inter-day)UHPLC-ELSD[3]
Resolution Baseline separation of many regioisomers and TAGs with different ECNsUV, ELSD, MS[4][5][6]

ECN = Equivalent Carbon Number

Experimental Protocol: Reversed-Phase HPLC of Triacylglycerols in Oil

This protocol outlines a general procedure for the analysis of TAGs in an oil sample using RP-HPLC with an Evaporative Light Scattering Detector (ELSD).

1. Sample Preparation: a. Accurately weigh approximately 20 mg of the oil sample into a glass vial.[7] b. Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 4:3 v/v).[7] c. Vortex the sample for 1 minute to ensure complete dissolution.[7] d. Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[7]

2. HPLC-ELSD Conditions: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4] b. Mobile Phase: A gradient elution is typically employed. For example:

  • Solvent A: Acetonitrile (B52724)
  • Solvent B: Isopropanol/Hexane (e.g., 90:10 v/v)
  • Gradient: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over the run to elute the more nonpolar TAGs.[4] c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30 °C. e. Injection Volume: 10-20 µL. f. ELSD Settings:
  • Nebulizer Temperature: 30-40 °C
  • Evaporator Temperature: 40-50 °C
  • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

3. Data Analysis: a. Identify TAG peaks based on their retention times compared to known standards. b. Quantify the relative abundance of each TAG by integrating the peak areas. For absolute quantification, a calibration curve with authentic standards is required.

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Oil Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.2 µm) Dissolution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detector Detector (ELSD/MS) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for triacylglycerol analysis using HPLC.

Gas Chromatography (GC)

Gas Chromatography, particularly high-temperature GC, is a powerful technique for the analysis of intact TAGs, separating them based on their carbon number. For a more detailed fatty acid profile, TAGs are often transesterified to fatty acid methyl esters (FAMEs) prior to GC analysis.

Performance

GC-FID (Flame Ionization Detection) is a robust and widely used method for quantitative TAG analysis, offering high precision and sensitivity.

ParameterTypical Value/RangeNotesReference
Limit of Detection (LOD) 0.001 - 0.330 µg/mLFor individual TAG standards[8]
Limit of Quantitation (LOQ) 0.001 - 1.000 µg/mLFor individual TAG standards[8]
Linearity (r²) 0.990 - 0.998For various TAG standards[3]
Reproducibility (RSD) < 5% (intraday peak area)For TAG standards[3][8]
Resolution Good separation based on carbon number; co-elution of TAGs with the same carbon number is common.-[9]
Experimental Protocol: GC-FID Analysis of Triacylglycerols as FAMEs

This protocol describes the transesterification of TAGs to FAMEs and their subsequent analysis by GC-FID.

1. Sample Preparation (Transesterification): a. Place a small amount of the lipid sample (e.g., 10-20 mg of oil) into a screw-capped glass tube. b. Add 2 mL of 0.5 M methanolic NaOH. c. Heat the mixture in a water bath at 80-90°C for 10 minutes with occasional shaking. d. Cool the tube to room temperature and add 2 mL of a boron trifluoride-methanol solution (12-14% BF₃). e. Heat again at 80-90°C for 10 minutes. f. Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution. g. Vortex thoroughly and centrifuge to separate the layers. h. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Conditions: a. Column: A polar capillary column, such as a fused silica (B1680970) column coated with polyethylene (B3416737) glycol (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). b. Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). c. Injector Temperature: 250 °C. d. Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 180 °C at 10 °C/min.
  • Ramp to 220 °C at 5 °C/min, hold for 10 minutes. e. Detector Temperature: 280 °C. f. Injection Volume: 1 µL (split or splitless injection).

3. Data Analysis: a. Identify FAME peaks by comparing their retention times with those of a standard FAME mixture. b. Quantify the relative percentage of each fatty acid by calculating the area of each peak as a percentage of the total peak area.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Transesterification Transesterification (to FAMEs) Sample->Transesterification Extraction Hexane Extraction Transesterification->Extraction GC Gas Chromatograph (Capillary Column) Extraction->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Identification Mass Spectral Identification TIC->Identification

Caption: Workflow for FAME analysis of triacylglycerols by GC-MS.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that can be used for the analysis of intact TAGs. It is often coupled with a separation technique like HPLC or used with direct infusion methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI). Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the TAG molecules.

Performance

MS offers unparalleled sensitivity and the ability to identify and quantify a vast number of TAG species, including isomers.

ParameterTypical Value/RangeIonization MethodReference
Sensitivity Femtomole to picomole rangeESI, MALDI[10][11]
Resolution High-resolution instruments can resolve isotopic peaks and distinguish between TAGs with very similar masses.TOF, Orbitrap[10][12]
Specificity MS/MS allows for the identification of fatty acid composition and, in some cases, their position on the glycerol (B35011) backbone.ESI, APCI, MALDI[5][12][13]
Throughput High for direct infusion methods; lower when coupled with chromatography.-[10]
Experimental Protocol: MALDI-TOF MS of Intact Triacylglycerols

This protocol provides a general procedure for the direct analysis of TAGs in an oil sample using MALDI-TOF MS.

1. Sample Preparation: a. Prepare a stock solution of the oil sample by dissolving it in a suitable solvent like chloroform (B151607) or a chloroform/methanol mixture (e.g., 1 mg/mL). b. Prepare a matrix solution. A common matrix for lipid analysis is 2,5-dihydroxybenzoic acid (DHB) dissolved in a mixture of acetonitrile and water with a small amount of trifluoroacetic acid. c. On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly. d. Spot 1 µL of the sample solution onto the same spot as the matrix. e. Allow the spot to dry completely at room temperature, forming co-crystals of the sample and matrix.

2. MALDI-TOF MS Analysis: a. Instrument Mode: Positive ion reflector mode is typically used for TAG analysis. b. Laser: A nitrogen laser (337 nm) or Nd:YAG laser (355 nm) is commonly used. c. Laser Fluence: Use the minimum laser power necessary to obtain a good signal and avoid excessive fragmentation. d. Mass Range: Set the mass range to cover the expected molecular weights of the TAGs in the sample (e.g., m/z 700-1000). e. Calibration: Calibrate the instrument using a standard of known molecular weight.

3. Data Analysis: a. Identify the sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts of the TAGs. b. The mass-to-charge ratio (m/z) of these adducts can be used to determine the molecular weight and infer the fatty acid composition of the TAGs.

MALDI-TOF MS Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Sample Lipid Sample Spotting Co-crystallization on Target Plate Sample->Spotting Matrix Matrix Solution Matrix->Spotting Laser Laser Desorption/ Ionization Spotting->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Spectrum Mass Spectrum TOF->Spectrum Identification Peak Identification Spectrum->Identification

Caption: Workflow for intact triacylglycerol analysis by MALDI-TOF MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about TAGs. ¹H NMR can be used for rapid quantification of total TAG content and the degree of unsaturation, while ¹³C NMR can provide information on the positional distribution of fatty acids on the glycerol backbone.

Performance

NMR is highly quantitative and reproducible, making it an excellent tool for determining the overall composition of TAG mixtures without the need for extensive sample preparation or derivatization.[14][15][16]

ParameterTypical Value/RangeNucleusReference
Quantitative Accuracy High, with proper integration and calibration.¹H, ¹³C[14][15]
Reproducibility (RSD) Typically < 2%¹H[17]
Sensitivity Lower than MS; requires milligram quantities of sample.¹H, ¹³C[18]
Structural Information Provides detailed information on fatty acid composition, unsaturation, and positional isomers.¹H, ¹³C[18][19]
Experimental Protocol: ¹H NMR for Quantitative Analysis of Triacylglycerols

This protocol outlines a general procedure for the quantitative analysis of TAGs in an oil sample using ¹H NMR.

1. Sample Preparation: a. Accurately weigh a known amount of the oil sample (e.g., 20-30 mg) into an NMR tube. b. Add a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to dissolve the sample (e.g., 0.6 mL). c. Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another suitable standard that does not overlap with TAG signals) for chemical shift referencing and quantification. d. Cap the NMR tube and mix gently until the sample is fully dissolved.

2. ¹H NMR Acquisition: a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. b. Pulse Program: A standard single-pulse experiment is typically sufficient. c. Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. d. Relaxation Delay: Use a sufficiently long relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of the protons for accurate quantification.

3. Data Analysis: a. Process the raw data (Fourier transformation, phase correction, and baseline correction). b. Integrate the characteristic signals of the TAGs. Key signals include:

  • Glycerol backbone protons (CH and CH₂)
  • Olefinic protons (=CH)
  • Methylene protons (CH₂)
  • Methyl protons (CH₃) c. Calculate the relative amounts of different fatty acid types (saturated, monounsaturated, polyunsaturated) based on the integral values of their specific proton signals.[14] d. The total TAG content can be quantified by comparing the integral of a TAG signal to the integral of the known amount of the internal standard.

NMR Analysis Logical Relationship

NMR_Logic cluster_input Input cluster_method NMR Analysis cluster_output Output Information Sample Triacylglycerol Sample H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR Quantification Total TAG Content & Fatty Acid Composition H1_NMR->Quantification Unsaturation Degree of Unsaturation H1_NMR->Unsaturation C13_NMR->Quantification Positional Positional Distribution of Fatty Acids C13_NMR->Positional

Caption: Logical relationships in NMR analysis of triacylglycerols.

Conclusion

The choice of an analytical method for triacylglycerol analysis depends on the specific research question, the nature of the sample, and the available instrumentation.

  • HPLC is ideal for the separation and quantification of intact TAGs, especially when isomer separation is required.

  • GC is a robust and highly quantitative method, particularly for determining the overall fatty acid composition after transesterification.

  • MS offers the highest sensitivity and specificity, enabling the identification and quantification of a wide range of TAGs, including low-abundance species and isomers.

  • NMR is a powerful non-destructive technique for detailed structural elucidation and accurate quantification of the bulk properties of TAG mixtures without derivatization.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to achieve their analytical goals in the complex field of lipid analysis.

References

A Comparative Guide to the Quantification of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques for the quantification of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (GPS), a saturated triglyceride of significant interest in various research and development fields. The methods discussed are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document aims to assist in the selection of the most appropriate analytical method by presenting their performance characteristics, detailed experimental protocols, and a visual decision-making framework.

Method Performance Comparison

The selection of an analytical method for the quantification of 1,3-dipalmitoyl-2-stearoyl glycerol depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the typical performance characteristics of HPLC-ELSD, GC-FID, and LC-MS/MS for the analysis of high molecular weight triglycerides like GPS. Data presented is a synthesis from various studies on triglycerides with similar structures (e.g., POP, POS, SOS) in the absence of direct comparative studies on GPS.

Table 1: Performance Characteristics of HPLC-ELSD for Triglyceride Analysis

Validation ParameterTypical Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (RSD%) < 5% (Repeatability) < 10% (Intermediate Precision)
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL

Table 2: Performance Characteristics of GC-FID for Triglyceride Analysis

Validation ParameterTypical Performance
Linearity (R²) > 0.99[1]
Accuracy (% Recovery) 95 - 105%[1]
Precision (RSD%) < 5%[1]
Limit of Detection (LOD) 0.001 - 0.330 µg/mL[2]
Limit of Quantification (LOQ) 0.001 - 1.000 µg/mL[2]

Table 3: Performance Characteristics of LC-MS/MS for Triglyceride Analysis

Validation ParameterTypical Performance
Linearity (R²) > 0.999[3]
Accuracy (% Recovery) 88 - 116%[3]
Precision (RSD%) < 20% (Repeatability) < 30% (Intermediate Reproducibility)[3]
Limit of Detection (LOD) pg/mL to ng/mL range
Limit of Quantification (LOQ) pg/mL to ng/mL range

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using HPLC-ELSD, GC-FID, and LC-MS/MS.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of intact GPS in various sample matrices.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable organic solvent, such as chloroform (B151607) or a mixture of hexane (B92381) and isopropanol.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Conditions:

  • HPLC System: Agilent 1100 Series or equivalent.[4]

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetone (B3395972) and acetonitrile (B52724) (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 20 µL.

  • ELSD Detector:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 40°C.[5]

    • Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute).[5]

3. Calibration:

  • Prepare a stock solution of this compound standard in the same solvent used for the sample preparation.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Inject each standard in triplicate and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This high-temperature GC method is suitable for the analysis of intact GPS.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a vial.

  • Dissolve the sample in 5 mL of a suitable solvent like hexane or isooctane.

  • If using an internal standard, add a known amount of a suitable high molecular weight triglyceride that is not present in the sample (e.g., triheptadecanoin).

  • Vortex the mixture to ensure complete dissolution.

2. GC-FID Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: High-temperature capillary column suitable for triglyceride analysis (e.g., ZB-5ht, Rtx-65TG).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/Splitless injector, operated in split mode.

  • Injector Temperature: 360°C.

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 1 minute.

    • Ramp to 360°C at 5°C/minute.

    • Hold at 360°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 370°C.

  • Injection Volume: 1 µL.

3. Calibration:

  • Prepare a stock solution of this compound standard in the same solvent as the samples.

  • Prepare a series of calibration standards with varying concentrations of the standard and a constant concentration of the internal standard (if used).

  • Inject each standard in triplicate and construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of GPS in complex biological matrices.

1. Sample Preparation (for biological samples):

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • To 10 µL of plasma, add a solution of internal standards in methanol.

  • Add methyl-tert-butyl ether (MTBE) and vortex.

  • Induce phase separation by adding water and centrifuge.

  • Collect the upper organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

2. LC-MS/MS Conditions:

  • LC System: UPLC system such as Waters ACQUITY or equivalent.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A suitable gradient to separate the triglycerides.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • The precursor ion will be the ammonium adduct of GPS ([M+NH4]+).

    • The product ions will correspond to the neutral loss of the palmitic and stearic acid chains.

3. Calibration:

  • Prepare a stock solution of this compound standard and a suitable internal standard (e.g., a deuterated analog).

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the standard and a constant concentration of the internal standard.

  • Process the calibration standards using the same extraction procedure as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualization of Experimental Workflow and Method Selection

To further aid in understanding the analytical processes and selecting the most suitable method, the following diagrams are provided.

Experimental_Workflow_HPLC_ELSD cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Figure 1: Experimental workflow for HPLC-ELSD analysis of GPS.

Method_Selection_Decision_Tree start Start: Need to Quantify GPS matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Simple (e.g., pure oil) lc_msms Use LC-MS/MS matrix->lc_msms Complex (e.g., biological fluid) intact Is analysis of intact triglyceride required? sensitivity->intact Moderate (µg/mL) sensitivity->lc_msms High (ng/mL or lower) gc_fid Use GC-FID intact->gc_fid No (Fatty acid profile is sufficient) hplc_elsd Use HPLC-ELSD intact->hplc_elsd Yes

Figure 2: Decision tree for selecting a GPS quantification method.

References

A Researcher's Guide to Cross-Validation of Lipidomics Data for 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate and reproducible quantification of specific lipid species is paramount. This guide provides a comprehensive comparison of analytical methodologies for the cross-validation of data pertaining to 1,3-dipalmitoyl-2-stearoyl glycerol (B35011), a significant triacylglycerol. We present a comparative analysis of common analytical techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable methods for your research needs.

Performance Comparison of Analytical Platforms

The selection of an analytical technique for the quantification of 1,3-dipalmitoyl-2-stearoyl glycerol is a critical decision that influences the accuracy, sensitivity, and throughput of the analysis. Below is a summary of performance characteristics for commonly employed methods in triacylglycerol analysis. Note: The data presented is a synthesis of typical performance values for triacylglycerol analysis and may vary based on the specific instrumentation and experimental conditions.

Table 1: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Analysis

Validation ParameterTypical Performance
Accuracy (Recovery) 93 - 105%
Precision (RSD%) < 5%
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 - 10 µg/mL
Limit of Quantitation (LOQ) 0.015 - 30 µg/mL

Table 2: Performance Characteristics of Gas Chromatography (GC) for Triacylglycerol Analysis

Validation ParameterTypical Performance
Accuracy (Recovery) 95 - 110%
Precision (RSD%) < 10%
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL

Table 3: Performance Characteristics of Supercritical Fluid Chromatography (SFC) for Triacylglycerol Analysis

Validation ParameterTypical Performance
Accuracy (Recovery) 85 - 115%
Precision (RSD%) < 15%
Linearity (R²) > 0.99
Limit of Detection (LOD) Sub-µg/mL
Limit of Quantitation (LOQ) ng/mL to low µg/mL range

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable and reproducible lipidomics data. Below is a representative protocol for the quantification of this compound using High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS).

Protocol: Quantification of this compound by HRLC-MS

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or homogenized tissue, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 1 minute.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of 9:1 (v/v) methanol:toluene.

2. HRLC-MS Analysis

  • Instrumentation: A high-resolution liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 300-1200.

    • Data Acquisition: Data-dependent MS/MS acquisition.

    • Precursor Ion for this compound ([M+NH₄]⁺): m/z 852.8

3. Data Analysis and Quantification

  • Identify the peak corresponding to this compound based on its retention time and accurate mass.

  • Confirm the identity of the lipid through fragmentation analysis (MS/MS).

  • Quantify the lipid using an appropriate internal standard (e.g., a deuterated analog) and a calibration curve constructed with an analytical standard of this compound.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of lipidomics data for this compound, comparing two different analytical methods.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing cluster_validation Cross-Validation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction MethodA Method A (e.g., HPLC-MS) Extraction->MethodA MethodB Method B (e.g., GC-MS) Extraction->MethodB DataA Data Acquisition & Processing (Method A) MethodA->DataA DataB Data Acquisition & Processing (Method B) MethodB->DataB Comparison Quantitative Comparison (Accuracy, Precision, etc.) DataA->Comparison DataB->Comparison Validation Statistical Validation (e.g., Bland-Altman Plot) Comparison->Validation Result Validated Quantitative Data Validation->Result KennedyPathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid PAP PAP (Lipin) PA->PAP DAG Diacylglycerol (DAG) DGAT DGAT DAG->DGAT TAG Triacylglycerol (TAG) (e.g., this compound) GPAT->LPA AGPAT->PA PAP->DAG Pi Pi PAP->Pi DGAT->TAG AcylCoA1 Acyl-CoA AcylCoA1->GPAT AcylCoA2 Acyl-CoA AcylCoA2->AGPAT AcylCoA3 Acyl-CoA AcylCoA3->DGAT

A Comparative Guide to the Biological Activity of 1,3-Dipalmitoyl-2-Stearoyl Glycerol (SPS) and Other Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (SPS), a structured triacylglycerol (TAG), with other common TAGs. The stereospecific arrangement of fatty acids on the glycerol backbone significantly influences the physicochemical properties, digestion, absorption, and subsequent metabolic and cellular signaling events. Understanding these differences is crucial for applications in nutrition, pharmacology, and drug delivery.

Executive Summary

The biological activity of a triacylglycerol is profoundly influenced by the fatty acid located at the sn-2 position. Pancreatic lipase (B570770), the primary enzyme for fat digestion, selectively hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol (2-MAG) intact for absorption. This guide will explore how the nature of this 2-MAG, specifically comparing the saturated 2-stearoyl-glycerol derived from SPS with unsaturated 2-monoacylglycerols from other TAGs, dictates its biological fate and function. Key differences in melting point, digestion rate, and the activation of cellular signaling pathways will be highlighted, supported by experimental data.

Data Presentation: Physicochemical and Digestive Properties

The physicochemical properties of TAGs, such as their melting point, directly impact their digestibility. Higher melting points can lead to slower emulsification and reduced access for lipolytic enzymes.

Triacylglycerol (TAG)Structure (sn-1, sn-2, sn-3)Melting Point (°C)In Vitro Digestion Rate (% FFA Release)Reference
SPS Palmitic-Stearic-Palmitic59.5Data not available; expected to be low due to high melting point.
SSO (Proxy for SPS)Stearic-Stearic-Oleic32.5 - 38.7537.9% (30 min), 47.4% (60 min), 57.2% (120 min)[1]
OSO Oleic-Stearic-Oleic19.75 - 24.2571.8% (30 min), 82.8% (60 min), 96.6% (120 min)[1]
POP Palmitic-Oleic-Palmitic36.587.2% (120 min)
OPO Oleic-Palmitic-Oleic21.992.6% (120 min)

Note: SSO (1,2-distearoyl-3-oleoyl-glycerol) is used as a proxy to infer the digestive behavior of high-melting, saturated TAGs like SPS. The data clearly indicates that TAGs with unsaturated fatty acids at the sn-1 and sn-3 positions (OSO and OPO) are digested more rapidly than those with saturated fatty acids in these positions.

Experimental Protocols

In Vitro Digestion using the pH-Stat Method

This method simulates the conditions of the small intestine to measure the rate of TAG hydrolysis by pancreatic lipase. The release of free fatty acids (FFAs) is continuously titrated with a base (e.g., NaOH) to maintain a constant pH, and the rate of base addition is proportional to the rate of lipolysis.

Materials:

  • Triacylglycerol substrate

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate)

  • Colipase

  • TRIS-HCl buffer

  • CaCl2 solution

  • NaOH solution (for titration)

  • pH-stat apparatus (thermostatically controlled reaction vessel, pH electrode, stirrer, and automated burette)

Procedure:

  • Prepare a buffered emulsion of the TAG substrate with bile salts in the reaction vessel, maintained at 37°C.

  • Adjust the pH of the emulsion to the desired level for intestinal digestion (typically pH 7.0-8.0).

  • Initiate the reaction by adding a solution of pancreatic lipase and colipase.

  • The pH-stat automatically maintains the pH by adding NaOH. The volume of NaOH added over time is recorded.

  • The rate of FFA release is calculated from the rate of NaOH consumption.

Caco-2 Cell Uptake Assay for Fatty Acids and Monoacylglycerols

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer of enterocytes, providing an excellent in vitro model for intestinal absorption.

Materials:

  • Differentiated Caco-2 cells grown on permeable supports (e.g., Transwell® inserts)

  • Fatty acids or monoacylglycerols of interest (can be radiolabeled or fluorescently tagged)

  • Micellar solution (containing bile salts and phospholipids (B1166683) to solubilize the lipids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Wash the differentiated Caco-2 cell monolayers with pre-warmed HBSS.

  • Prepare the lipid of interest in a micellar solution.

  • Add the micellar solution containing the lipid to the apical chamber of the Transwell® insert.

  • Incubate for a specific time period (e.g., 15-60 minutes) at 37°C.

  • After incubation, remove the apical solution and wash the cell monolayer multiple times with cold HBSS to stop the uptake.

  • Lyse the cells with a suitable lysis buffer.

  • Quantify the amount of lipid taken up by the cells by measuring radioactivity or fluorescence in the cell lysate.

Visualization of Key Pathways and Workflows

Triacylglycerol Digestion and Absorption Pathway

The following diagram illustrates the differential processing of TAGs based on the fatty acid at the sn-2 position.

TAG_Digestion cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Lymphatic/Blood Circulation TAGs Dietary TAGs (e.g., SPS, OPO) Emulsion Emulsified Droplets TAGs->Emulsion Bile Salts Lipase Pancreatic Lipase Emulsion->Lipase FFA Free Fatty Acids (sn-1, sn-3) Lipase->FFA MAG2 2-Monoacylglycerols (2-MAG) Lipase->MAG2 Uptake Apical Membrane Uptake FFA->Uptake MAG2->Uptake GPR119 GPR119 Receptor MAG2->GPR119 e.g., 2-Oleoyl Glycerol Resynthesis Re-esterification to TAGs Uptake->Resynthesis Chylomicron Chylomicron Assembly Resynthesis->Chylomicron Secretion Basolateral Secretion Chylomicron->Secretion Circulation Transport to Tissues Secretion->Circulation Signaling Signaling Cascade (cAMP ↑, GLP-1 ↑) GPR119->Signaling

Caption: Differential digestion and absorption of dietary TAGs.

Experimental Workflow for Comparing TAG Digestibility

This diagram outlines the steps involved in the in vitro comparison of the digestion rates of different TAGs.

Digestion_Workflow start Select TAGs for Comparison (e.g., SPS vs. OPO) prepare Prepare Substrate Emulsions start->prepare ph_stat pH-Stat In Vitro Digestion prepare->ph_stat titration Monitor NaOH Titration ph_stat->titration analysis Analyze Digestion Products (GC/HPLC) ph_stat->analysis calculate Calculate Hydrolysis Rates (% FFA Release) titration->calculate analysis->calculate compare Compare Biological Activity calculate->compare

Caption: Workflow for in vitro digestibility comparison of TAGs.

Signaling Activity of 2-Monoacylglycerols

A key differentiator in the biological activity of TAGs lies in the signaling capacity of their resulting 2-MAGs. While 2-stearoyl-glycerol from SPS is primarily a substrate for re-esterification, unsaturated 2-MAGs, such as 2-oleoyl-glycerol (2-OG), act as signaling molecules.

2-OG is an agonist for the G-protein coupled receptor 119 (GPR119), which is expressed in intestinal enteroendocrine L-cells.[2][3][4] Activation of GPR119 by 2-OG triggers a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1).[3][4] GLP-1 is an incretin (B1656795) hormone with significant metabolic effects, including stimulating insulin (B600854) secretion, inhibiting glucagon (B607659) release, and promoting satiety.

GPR119 Signaling Pathway

The following diagram illustrates the activation of the GPR119 signaling pathway by an unsaturated 2-monoacylglycerol.

GPR119_Signaling MAG Unsaturated 2-MAG (e.g., 2-Oleoyl Glycerol) GPR119 GPR119 MAG->GPR119 binds to G_alpha Gαs GPR119->G_alpha activates AC Adenylyl Cyclase G_alpha->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 stimulates

Caption: GPR119 signaling cascade initiated by 2-monoacylglycerols.

Conclusion

The biological activity of 1,3-dipalmitoyl-2-stearoyl glycerol is distinct from TAGs containing unsaturated fatty acids at the sn-2 position due to several key factors:

  • Physicochemical Properties: SPS has a high melting point, which likely reduces its rate of digestion compared to TAGs with lower melting points.

  • Digestion and Absorption: The primary digestion product of SPS is 2-stearoyl-glycerol. Saturated 2-MAGs are generally absorbed and efficiently re-esterified into TAGs within the enterocyte for transport in chylomicrons.

  • Cellular Signaling: Unlike unsaturated 2-MAGs such as 2-oleoyl-glycerol, 2-stearoyl-glycerol is not known to be a potent agonist for signaling receptors like GPR119. Consequently, SPS is less likely to stimulate GLP-1 secretion and the associated metabolic benefits.

References

A Researcher's Guide to Commercial 1,3-Dipalmitoyl-2-Stearoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals requiring high-purity 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (CAS No. 2177-97-1), selecting a reliable commercial source is a critical first step. This guide provides a comparative overview of available options based on publicly accessible data, outlines a robust experimental protocol for independent verification of product quality, and situates the molecule within a relevant biological context.

Comparative Analysis of Commercial Sources

While numerous vendors list 1,3-dipalmitoyl-2-stearoyl glycerol, many source their product from a primary manufacturer. Based on our review, Cayman Chemical is a prominent original supplier, with their product distributed through various life science retailers. The following table summarizes the specifications of this compound from Cayman Chemical, which is representative of the product available from its distributors like Cambridge Bioscience and Biomol.

Parameter Cayman Chemical [1][2][3]
Product Name This compound
CAS Number 2177-97-1[1][2][3]
Synonyms 1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG[1][3]
Molecular Formula C₅₃H₁₀₂O₆[1][2][3]
Formula Weight 835.4 g/mol [1][3]
Stated Purity ≥98%[1]
Formulation A solid[1][2][3]
Storage -20°C[1][3]
Solubility DMF: 10 mg/ml[1][3]

Note: Detailed batch-specific data, such as certificates of analysis including chromatograms, are typically available from the supplier upon request after purchase by providing a specific batch number.

Experimental Protocols for Quality Verification

To ensure the purity and identity of commercially sourced this compound, a standardized analytical workflow is recommended. The following protocols are adapted from established methods for triglyceride analysis.

Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantitative analysis of triglycerides, which lack a strong UV chromophore.

  • Instrumentation:

    • HPLC system with a binary pump

    • Autosampler

    • Column oven

    • Evaporative Light Scattering Detector (ELSD)

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Dichloromethane (B109758) (HPLC grade) or Acetone (HPLC grade)

    • This compound standard

    • Sample from the commercial source

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound from the commercial source and the standard in a suitable solvent (e.g., dichloromethane or chloroform) to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Dichloromethane/Acetonitrile (e.g., 50:50 v/v)

      • Gradient: A gradient elution is typically used to separate triglycerides. An example gradient could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute the highly nonpolar triglycerides.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35-40°C

      • Injection Volume: 10-20 µL

    • ELSD Conditions:

      • Nebulizer Temperature: 40-60°C

      • Evaporator Temperature: 40-60°C

      • Gas Flow (Nitrogen): 1.5-2.5 L/min

    • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation:

    • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

    • Direct infusion pump or LC-MS system

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol/chloroform with a small amount of ammonium (B1175870) formate (B1220265) for ESI).

    • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

    • Data Interpretation: Confirm the presence of the correct molecular ion. For this compound (C₅₃H₁₀₂O₆), the expected [M+H]⁺ ion would be at m/z 835.9 and the [M+Na]⁺ ion at m/z 857.9.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the biological relevance of triglycerides and their metabolites, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Comparison A Commercial Source A D Dissolution in Solvent (e.g., Dichloromethane) A->D B Commercial Source B B->D C Reference Standard C->D E HPLC-ELSD Analysis (Purity Assessment) D->E F Mass Spectrometry (Identity Confirmation) D->F G Compare Purity (%) E->G H Compare Identity (m/z) F->H G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

References

Purity Analysis of Synthetic 1,3-Dipalmitoyl-2-Stearoyl Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic triglycerides is a critical parameter in research and pharmaceutical applications, directly impacting experimental outcomes and the safety and efficacy of drug delivery systems. This guide provides a comparative purity analysis of synthetic 1,3-dipalmitoyl-2-stearoyl glycerol (B35011) (GPS), a key excipient in various formulations, against common alternatives. We present supporting experimental data and detailed methodologies to assist researchers in making informed decisions for their specific needs.

Comparative Purity of Synthetic Triglycerides

The purity of commercially available synthetic triglycerides is typically high, often exceeding 98%. However, trace impurities can significantly affect the stability and performance of formulations, such as lipid nanoparticles (LNPs). Below is a comparison of the typical purity levels of GPS and two common alternatives: 1,3-dipalmitoyl-2-oleoyl glycerol (GPO) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

Triglyceride/Phospholipid Typical Purity (%) Common Impurities Primary Applications in Drug Delivery
1,3-Dipalmitoyl-2-stearoyl glycerol (GPS) ≥98%[1][2]Di- and monoglycerides, free fatty acids (palmitic and stearic acid), positional isomers (e.g., 1,2-dipalmitoyl-3-stearoyl glycerol), residual catalysts.Solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes.
1,3-Dipalmitoyl-2-oleoyl glycerol (GPO) ≥95% - ≥99%[3][4]Di- and monoglycerides, free fatty acids (palmitic and oleic acid), positional isomers (e.g., 1,2-dipalmitoyl-3-oleoyl glycerol), oxidation products.SLNs, NLCs, component of parenteral nutrition emulsions.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) >98%Lysophosphatidylcholine, free fatty acids, other phospholipids (B1166683).Major component of liposomes, lung surfactants.
The Critical Role of Purity in Lipid Nanoparticle (LNP) Formulations

The quality and purity of lipids are paramount in the formulation of LNPs for nucleic acid delivery, as demonstrated by the success of mRNA-based vaccines[5]. Impurities in triglycerides like GPS can have several detrimental effects on LNP performance:

  • Reduced Encapsulation Efficiency: Impurities can disrupt the ordered lipid matrix, leading to lower encapsulation of the therapeutic payload[6].

  • Decreased Stability: The presence of impurities can affect the physical stability of LNPs, leading to aggregation, fusion, and premature drug release during storage[7][8].

  • Altered Release Profile: The rate and mechanism of drug release from LNPs can be unpredictably altered by impurities within the lipid core[9].

  • Lowered Efficacy: N-oxide impurities in cationic lipids, for example, have been shown to reduce the translational activity of mRNA cargo[5].

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles, highlighting the stages where lipid purity is critical.

LNP_Formulation_Workflow cluster_preparation Lipid Mixture Preparation cluster_formulation LNP Formulation cluster_purification Purification & Concentration Lipid_Stock High-Purity Lipids (e.g., GPS, Cationic Lipid, PEG-Lipid, Cholesterol) Lipid_Mixture Homogeneous Lipid Mixture Lipid_Stock->Lipid_Mixture Dissolution Solvent Ethanol Solvent->Lipid_Mixture Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mixture->Mixing Nucleic_Acid Aqueous Buffer with Nucleic Acid (mRNA, siRNA) Nucleic_Acid->Mixing LNP_Formation Self-Assembly into LNPs Mixing->LNP_Formation Purification Purification (e.g., Dialysis, TFF) LNP_Formation->Purification Removal of Ethanol & Unencapsulated NA Final_LNP Purified & Concentrated LNP Formulation Purification->Final_LNP Characterization Characterization (Size, Purity, Encapsulation) Final_LNP->Characterization QC Testing

Lipid Nanoparticle (LNP) Formulation Workflow.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of synthetic triglycerides requires robust analytical methods. The following sections detail the protocols for the most common techniques used in the industry.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the separation and quantification of triglycerides and their impurities, especially for resolving positional isomers[10].

Methodology:

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and an ELSD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For enhanced separation of isomers, two columns can be coupled in series[11].

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 90:10 v/v) (Solvent B) is often employed. A typical gradient could be:

    • 0-10 min: 100% A

    • 10-30 min: Linear gradient to 50% B

    • 30-40 min: Hold at 50% B

    • 40-45 min: Return to 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 40°C

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

  • Sample Preparation: Dissolve the triglyceride sample in chloroform (B151607) or a hexane/isopropanol mixture to a concentration of 1-5 mg/mL. Filter through a 0.2 µm PTFE filter before injection.

  • Quantification: Generate a calibration curve using a high-purity standard of the target triglyceride. Peak areas are used to determine the concentration and purity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a standard method for analyzing the fatty acid composition of triglycerides after transesterification and can also be used for the analysis of intact triglycerides at high temperatures.

Methodology for Intact Triglyceride Analysis:

  • Instrumentation: A gas chromatograph equipped with a temperature-programmable injector (e.g., PTV), a high-temperature capillary column, and a flame ionization detector.

  • Column: A high-temperature, non-polar capillary column (e.g., 15 m x 0.25 mm, 0.1 µm film thickness) suitable for triglyceride analysis.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 250°C, hold for 1 min.

    • Ramp: 5°C/min to 350°C.

    • Final Hold: 10 min at 350°C.

  • Injector Temperature: Programmed from 80°C to 360°C.

  • Detector Temperature: 370°C.

  • Sample Preparation: Dissolve the sample in isooctane (B107328) or another suitable solvent to a concentration of approximately 5 mg/mL.

  • Quantification: Use internal or external standards with known concentrations to quantify the individual triglycerides and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that does not require a calibration curve with an identical standard, making it a powerful tool for purity assessment. Both ¹H and ³¹P NMR are valuable.

¹H qNMR Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh the triglyceride sample and the internal standard into an NMR tube and dissolve in a precise volume of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

  • Quantification: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known signal from the internal standard.

³¹P NMR Methodology for Phospholipids (e.g., DPPC):

³¹P NMR is highly effective for the purity analysis of phospholipids due to the 100% natural abundance of the ³¹P isotope and the wide chemical shift dispersion for different phospholipid classes[12][13].

  • Instrumentation: A high-resolution NMR spectrometer with a phosphorus probe.

  • Solvent: A mixture of deuterated chloroform, methanol, and a chelating agent like EDTA to improve resolution.

  • Sample Preparation: Dissolve the phospholipid sample in the solvent system.

  • Acquisition Parameters: A standard one-pulse experiment with proton decoupling.

  • Quantification: The relative molar amounts of different phosphorus-containing species can be determined by the integration of their respective peaks in the ³¹P NMR spectrum.

Mechanism of Drug Release from Lipid Nanoparticles

The purity of the triglyceride core of an LNP is crucial for the controlled release of its therapeutic cargo. The following diagram illustrates the key steps involved in the endosomal escape and intracellular release of mRNA from an LNP.

Drug_Release_Mechanism cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_action Therapeutic Action LNP LNP in Circulation Endocytosis Endocytosis LNP->Endocytosis Endosome LNP in Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Acidification Membrane_Fusion Interaction with Endosomal Membrane Protonation->Membrane_Fusion Charge Interaction Release mRNA Release into Cytosol Membrane_Fusion->Release Membrane Destabilization Ribosome Ribosome Release->Ribosome Translation Protein Therapeutic Protein Synthesis Ribosome->Protein

Mechanism of mRNA Release from an LNP.

References

A Comparative Guide to Triacylglycerol Analysis Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of triacylglycerols (TAGs), the selection of appropriate reference standards is a critical determinant of data quality and reliability. This guide provides an objective comparison of commercially available and certified reference materials for TAG analysis, supported by experimental data and detailed methodologies to aid in the selection and application of these essential tools.

The accurate analysis of triacylglycerols is paramount in diverse fields, from clinical diagnostics and nutritional science to the development of therapeutics for metabolic diseases. The foundation of any robust quantitative analysis is the use of well-characterized reference standards. This guide compares various reference materials, detailing their performance characteristics and the analytical methods in which they are employed.

Performance Comparison of Triacylglycerol Analysis Methods

The choice of analytical methodology directly impacts the required reference standards. A comparison of common techniques, based on inter-laboratory studies, highlights their performance characteristics:

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
Enzymatic Methods -0.13 to -0.71[1]2.9 to 7.73[1]Widely used in automated analyzers. Performance can vary between reagent manufacturers.
Fluorometric Methods -0.13 to -0.71[1]Generally higher than enzymatic methodsLess common now, largely replaced by enzymatic assays.
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Reference Method (Bias ≈ 0)< 1.0Considered a "gold standard" reference method by the CDC.[1]

Certified Reference Materials (CRMs) for Highest Accuracy

For applications demanding the highest level of accuracy and traceability, Certified Reference Materials (CRMs) are indispensable. These materials are provided by national metrology institutes and other accredited bodies, and come with a certificate of analysis detailing the certified concentration and its uncertainty.

Issuing BodyReference MaterialMatrixCertified Triglyceride Concentration (Total Glycerides)Expanded Uncertainty
NIST SRM 1951b Level IFrozen Human Serum1.136 mmol/L[2]0.015 mmol/L[2]
NIST SRM 1951b Level IIFrozen Human Serum1.948 mmol/L[2]0.027 mmol/L[2]
KRISS CRM 111-01-010Human Frozen Serum0.608 mmol/kg[3]0.025 mmol/kg[3]
KRISS CRM 111-01-011Human Frozen Serum1.825 mmol/kg[3]0.072 mmol/kg[3]
JRC ERM®-BD519Anhydrous Milk FatCertified for relative mass fraction of triglyceridesNot specified in snippets[4]

These CRMs are crucial for validating and calibrating in-house methods and ensuring the traceability of measurements to the International System of Units (SI).

Commercially Available Reference Standards

Several reputable suppliers offer a wide range of triacylglycerol standards. While not always carrying the full certification of a national metrology institute, these standards are often produced under stringent quality management systems (e.g., ISO 17034) and are suitable for a variety of applications, including use as internal standards and for creating calibration curves.

Key Suppliers:

  • Sigma-Aldrich (now MilliporeSigma): Offers a broad portfolio of lipid standards, including TraceCERT® certified reference materials which are produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[5] Their offerings include neat standards and multi-component solutions.[5]

  • Avanti Polar Lipids: Specializes in high-purity lipids and provides well-defined internal standards for mass spectrometry-based research. Their quantitative standards are accompanied by a detailed certificate of analysis.[6]

Experimental Protocols and Method Validation

The proper use of reference standards is intrinsically linked to the experimental protocol. The following sections outline key methodologies where these standards are applied.

Gas Chromatography (GC) Analysis of Triacylglycerols

High-temperature gas chromatography (HTGC) is a powerful technique for the detailed analysis of TAG profiles.

AOCS Official Method Ce 5-86: Triglycerides by Gas Chromatography

This method is a standard procedure for the quantitative determination of triglycerides. The protocol involves:

  • Sample Preparation: Homogenization of the sample.

  • Derivatization: Conversion of TAGs to fatty acid methyl esters (FAMEs) through transesterification. AOCS Official Method Ce 1k-09 details a direct methylation procedure using an internal standard such as triacylglycerol 21:0.[7]

  • GC-FID Analysis: Separation and quantification of FAMEs on a capillary column with flame ionization detection.

  • Quantification: Calculation of total fat as the sum of individual fatty acids expressed as triglyceride equivalents.

A validation study of an HTGC-FID method for edible oil analysis demonstrated the following performance for various TG standards:

  • Recovery: 21% to 148%

  • Limits of Detection (LOD): 0.001 to 0.330 µg/mL

  • Limits of Quantitation (LOQ): 0.001 to 1.000 µg/mL

High-Performance Liquid Chromatography (HPLC) Analysis of Triacylglycerols

Reversed-phase HPLC is widely used for the separation of TAG molecular species.

AOCS Official Method Ce 5c-93: Individual Triglycerides in Oils and Fats by HPLC

This method provides a framework for the separation, identification, and quantification of individual TAGs.[8][9]

Key Steps in HPLC Method Validation using Reference Standards:

A comprehensive HPLC method validation protocol should include the following elements, utilizing appropriate reference standards:

  • Specificity: Demonstrating that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. This involves analyzing blank samples, spiked samples, and samples containing potential impurities.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response. This is achieved by analyzing a series of standards at different concentrations.

  • Accuracy: Determining the closeness of the measured value to the true value. This is assessed by analyzing samples with known concentrations of the reference standard (e.g., a CRM) or by spike recovery experiments.

  • Precision: Assessing the degree of scatter between a series of measurements. This includes repeatability (within-day precision) and intermediate precision (between-day, between-analyst, and between-instrument precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate).

Visualizing Experimental Workflows

To illustrate the logical flow of triacylglycerol analysis, the following diagrams are provided.

Experimental_Workflow_GC cluster_sample_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Internal_Standard Add Internal Standard (e.g., Tri-21:0) Homogenization->Internal_Standard Transesterification Transesterification (to FAMEs) Internal_Standard->Transesterification GC_FID GC-FID Analysis Transesterification->GC_FID Quantification Quantification GC_FID->Quantification

Figure 1. Workflow for Triacylglycerol Analysis by Gas Chromatography.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation_params Validation Parameters cluster_execution Execution cluster_reporting Reporting Method_Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness Prepare_Standards Prepare Reference Standard Solutions Analyze_Samples Analyze Samples and Standards Prepare_Standards->Analyze_Samples Validation_Report Validation Report Analyze_Samples->Validation_Report

Figure 2. Logical Flow of HPLC Method Validation for Triacylglycerol Analysis.

Conclusion

The selection of a reference standard for triacylglycerol analysis is a critical decision that should be guided by the specific requirements of the application, including the desired level of accuracy, the analytical method employed, and the specific triacylglycerol species of interest. Certified Reference Materials from national metrology institutes provide the highest level of accuracy and traceability. For routine applications, high-purity standards from reputable commercial suppliers offer a reliable alternative. Adherence to validated experimental protocols, such as those provided by the AOCS, is essential for obtaining accurate and reproducible results. This guide serves as a starting point for researchers to navigate the landscape of triacylglycerol reference standards and to implement robust and reliable analytical methodologies.

References

A Comparative Guide to 1,3-Dipalmitoyl-2-Stearoyl Glycerol and Tripalmitin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides, as the main constituents of natural fats and oils, play a crucial role in cellular metabolism and signaling. Their composition, particularly the type and position of fatty acids on the glycerol (B35011) backbone, can significantly influence their physicochemical properties and biological effects. This guide provides a comparative overview of two such triglycerides: 1,3-dipalmitoyl-2-stearoyl glycerol (PSM), a mixed-acid triglyceride, and tripalmitin (B1682551), a simple triglyceride.

While extensive research has elucidated the cellular impacts of tripalmitin, particularly its role in lipotoxicity, a significant gap in the scientific literature exists regarding the effects of this compound in cell-based assays. This guide will present the available data for tripalmitin and highlight the current lack of experimental evidence for PSM, thereby identifying a key area for future investigation.

This compound (PSM): An Unexplored Frontier in Cell Biology

This compound is a triglyceride containing two palmitic acid molecules at the sn-1 and sn-3 positions and one stearic acid molecule at the sn-2 position. Despite its presence in various natural fats, there is a notable absence of published studies investigating its specific effects in cell-based assays. Consequently, no quantitative data on its impact on cell viability, apoptosis, or specific signaling pathways can be presented at this time.

Research on structurally similar, but not identical, mixed-acid triglycerides offers some preliminary insights. For instance, 2-oleyl-1,3-dipalmitoyl-glycerol (a mixed saturated and unsaturated triglyceride) has been shown to have low toxicity at lower concentrations. Another modified triglyceride, 1,3-dipalmitoyl-2-stigmasterylsuccinoyl-sn-glycerol, exhibited some level of cytotoxicity in normal human intestinal, colon, and liver cell lines. However, these findings cannot be directly extrapolated to PSM due to differences in their molecular structures.

The absence of data on the cellular effects of PSM underscores a significant research opportunity. Future studies are warranted to elucidate its metabolic fate and its potential impact on cellular processes, which could have implications for nutrition, toxicology, and drug delivery.

Tripalmitin: A Well-Characterized Inducer of Lipotoxicity

Tripalmitin is a simple triglyceride composed of three palmitic acid molecules. In cell culture, the effects of tripalmitin are often studied by exposing cells to its precursor, palmitic acid, which is then intracellularly converted to tripalmitin. These studies have consistently demonstrated that an excess of palmitic acid and the subsequent accumulation of tripalmitin can lead to cellular dysfunction and death, a phenomenon known as lipotoxicity.

Quantitative Data on the Effects of Tripalmitin/Palmitic Acid in Cell Assays

The following table summarizes the quantitative effects of palmitic acid (the precursor to intracellular tripalmitin) on various cell lines as reported in the literature.

Cell LineAssayTreatmentDuration (hours)Key FindingsReference
INS-1 (Insulinoma) MTT Assay0.5 mM Palmitic Acid24Significant decrease in cell viability.[1]
Apoptosis Assay0.5 mM Palmitic Acid24Increased apoptosis.[1]
HepG2 (Hepatoma) MTT AssaySodium Palmitate-Reduced cell viability through apoptosis induction.[2]
Human Liver L02 MTT AssaySodium Palmitate-Reduced cell viability through apoptosis induction.[2]
H4IIE (Hepatoma) Apoptosis AssayPalmitate-Induced apoptosis.[3]
Experimental Protocols for Assessing Tripalmitin-Induced Lipotoxicity

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used to assess the cellular effects of palmitic acid and the resulting tripalmitin accumulation.

1. Cell Viability Assessment: MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of palmitic acid (typically complexed to BSA) or a vehicle control.

    • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. Apoptosis Detection: Annexin V Staining

  • Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Protocol:

    • Culture and treat cells with palmitic acid as described for the MTT assay.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI, to distinguish necrotic cells).

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Assessment of Endoplasmic Reticulum (ER) Stress

  • Principle: The accumulation of misfolded proteins in the ER, which can be induced by high levels of saturated fatty acids, triggers the unfolded protein response (UPR). The activation of UPR pathways can be monitored by measuring the expression of key ER stress markers.

  • Protocol (Western Blotting):

    • Treat cells with palmitic acid.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against ER stress markers such as phosphorylated PERK, phosphorylated eIF2α, ATF4, and CHOP.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

4. Measurement of Intracellular Triglyceride Accumulation: Oil Red O Staining

  • Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids red.

  • Protocol:

    • Culture cells on coverslips or in multi-well plates and treat them with palmitic acid.

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Wash the cells and then stain with a working solution of Oil Red O.

    • Wash the cells to remove excess stain.

    • Counterstain the nuclei with a stain like hematoxylin (B73222) if desired.

    • Visualize the lipid droplets under a microscope. For quantification, the stain can be eluted with a solvent (e.g., isopropanol) and the absorbance measured.[1][4][5]

Signaling Pathways Implicated in Tripalmitin-Induced Lipotoxicity

The cytotoxic effects of tripalmitin are primarily mediated through the induction of endoplasmic reticulum (ER) stress and the subsequent activation of apoptotic pathways.

ER Stress-Mediated Apoptosis

Saturated fatty acids like palmitic acid can disrupt ER homeostasis, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[2][3] The UPR is a signaling network initiated by three ER-resident sensors: PERK, IRE1α, and ATF6.[6] Chronic or overwhelming ER stress leads to the activation of pro-apoptotic factors, most notably the transcription factor CHOP (C/EBP homologous protein).[2] CHOP, in turn, can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, ultimately leading to programmed cell death.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PERK PERK eIF2a p-eIF2α PERK->eIF2a phosphorylates IRE1a IRE1α XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA ATF6 ATF6 ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP induces XBP1s->CHOP induces ATF6n->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Tripalmitin Tripalmitin (from Palmitic Acid) Tripalmitin->PERK Tripalmitin->IRE1a Tripalmitin->ATF6

Caption: ER Stress-Induced Apoptosis by Tripalmitin.

Mitochondrial Apoptosis Pathway

Palmitic acid can also directly affect mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[7] This initiates a caspase cascade, starting with the activation of caspase-9, which then activates executioner caspases like caspase-3, culminating in apoptosis.[8]

Mitochondrial_Apoptosis Tripalmitin Tripalmitin (from Palmitic Acid) Mitochondrion Mitochondrion Tripalmitin->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial Pathway of Apoptosis Induced by Tripalmitin.

Experimental Workflow for Comparative Analysis

For future studies aiming to directly compare the cellular effects of this compound and tripalmitin, the following experimental workflow is recommended.

Experimental_Workflow cluster_Assays Cell-Based Assays Start Start: Prepare Lipid Suspensions (PSM and Tripalmitin) Cell_Culture Cell Culture (e.g., HepG2, INS-1, Caco-2) Start->Cell_Culture Treatment Treat Cells with PSM or Tripalmitin (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability (MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI, Caspase Activity) Treatment->Apoptosis Lipid_Accumulation Lipid Accumulation (Oil Red O, BODIPY) Treatment->Lipid_Accumulation ER_Stress ER Stress Markers (Western Blot, qPCR) Treatment->ER_Stress ROS ROS Production (DCFDA, CellROX) Treatment->ROS Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Lipid_Accumulation->Data_Analysis ER_Stress->Data_Analysis ROS->Data_Analysis Conclusion Conclusion: Comparative Effects of PSM and Tripalmitin Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of 1,3-Dipalmitoyl-2-stearoyl glycerol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 1,3-Dipalmitoyl-2-stearoyl glycerol (B35011), a common triglyceride used in various research applications. Adherence to these guidelines will help mitigate risks and ensure that disposal is conducted in an environmentally responsible manner.

Chemical Profile and Safety Considerations

1,3-Dipalmitoyl-2-stearoyl glycerol is a triglyceride generally considered to be of low hazard.[1] However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed safety information. The following table summarizes key information relevant to its handling and disposal.

PropertyInformationSource
CAS Number 2177-97-1TargetMol SDS[2]
Appearance White solidChemBK[1]
Solubility Soluble in organic solvents like chloroform (B151607) and dimethyl sulfoxideChemBK[1]
Primary Hazards Generally not classified as hazardous. Avoid formation of dust and aerosols.TargetMol SDS[2]
Personal Protective Equipment (PPE) Wear suitable protective clothing, gloves, and eye protection.TargetMol SDS[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from initial waste assessment to final disposal.

Step 1: Waste Characterization

The first and most crucial step is to determine if the waste is hazardous or non-hazardous.

  • Uncontaminated this compound: In its pure form, this triglyceride is typically not classified as hazardous waste.

  • Contaminated this compound: If the substance has been mixed with or exposed to hazardous materials (e.g., toxic solvents, heavy metals, biologically active compounds), the entire waste mixture must be treated as hazardous.

If there is any uncertainty, it is best to err on the side of caution and manage the waste as hazardous. Consulting with a certified waste disposal company for sampling and testing can provide definitive classification.[3]

Step 2: Segregation and Collection

Proper segregation of chemical waste is essential to prevent accidental reactions and to facilitate correct disposal.

  • Place waste this compound into a designated, properly labeled, and sealed waste container.[2]

  • The container should be made of a material compatible with the chemical.

  • The label should clearly identify the contents as "Waste this compound" and include the date of accumulation. If contaminated, the label must list all hazardous components.

Step 3: Storage

Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] The storage area should be cool and dry.[2]

Step 4: Disposal

The appropriate disposal method depends on the waste characterization performed in Step 1.

  • For Non-Hazardous Waste:

    • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[2]

    • Controlled Incineration: Controlled incineration with flue gas scrubbing is a suitable option for combustible materials like this triglyceride.[2]

    • Landfill: Some non-hazardous chemical waste may be eligible for disposal in a sanitary landfill, but it is crucial to confirm with the landfill facility beforehand as they may have specific restrictions on the types and quantities of waste they accept.[3]

    • Do not discharge to sewer systems. [2]

  • For Hazardous Waste (if contaminated):

    • Certified Waste Disposal Service: Engage a certified hazardous waste disposal company to handle the transportation and disposal in accordance with all federal, state, and local regulations.[4][5][6] These companies can provide a cradle-to-grave service, ensuring compliance at every step.

The following diagram illustrates the decision-making process for the disposal of this compound.

A Start: Waste this compound B Is the waste contaminated with hazardous substances? A->B C Treat as Non-Hazardous Waste B->C No D Treat as Hazardous Waste B->D Yes E Collect in a labeled, sealed container. C->E D->E F Store in a designated, secure area. E->F G Select Disposal Method F->G H Licensed Chemical Destruction Plant or Controlled Incineration G->H Non-Hazardous I Contact Certified Hazardous Waste Disposal Service G->I Hazardous J End: Proper Disposal H->J I->J

References

Personal protective equipment for handling 1,3-Dipalmitoyl-2-stearoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 1,3-Dipalmitoyl-2-stearoyl glycerol (B35011).

This document provides critical safety and logistical information to ensure the proper handling of 1,3-Dipalmitoyl-2-stearoyl glycerol (CAS Number: 2177-97-1) in a laboratory setting. Adherence to these guidelines is essential for maintaining a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is your first line of defense against potential exposure. Although generally not classified as a hazardous substance, observing standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemical-impermeable gloves. Must be inspected prior to use.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1] A clean lab coat is recommended to protect from contamination.[2]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are critical to prevent contamination and ensure experimental accuracy. Always handle in a well-ventilated place.[1]

  • Preparation : Before handling, ensure that all lab surfaces and glassware are clean and dry to avoid contamination.[3]

  • Dispensing : When weighing or transferring the solid substance, avoid the formation of dust and aerosols.[1]

  • Working with Solvents : If dissolving in solvents like DMF (10 mg/ml), handle with care in a well-ventilated area, such as a chemical fume hood.[4][5]

  • Spill Management : In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1] Collect the spilled material and dispose of it in accordance with appropriate laws and regulations.[1]

  • General Hygiene : Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[6]

Storage

For long-term stability, this compound should be stored at -20°C.[4][5] It is stable for at least four years under these conditions.[5] Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Container Disposal : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start prep Preparation (Clean Workspace, Don PPE) start->prep handling Handling (Weighing, Dispensing) prep->handling experiment Experimental Use handling->experiment spill Spill? experiment->spill cleanup Spill Cleanup (Contain & Collect) spill->cleanup Yes disposal Waste Disposal spill->disposal No cleanup->disposal end End disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dipalmitoyl-2-stearoyl glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Dipalmitoyl-2-stearoyl glycerol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。